2-Bromo-5-methyl-3-nitrothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-5-methyl-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAXKINGAIWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566215 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-45-5 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82834-45-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methyl-3-nitrothiophene
CAS Number: 82834-45-5
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available scientific literature and chemical principles. Direct experimental data for 2-Bromo-5-methyl-3-nitrothiophene is limited; therefore, some sections, particularly concerning synthesis, spectral properties, and applications, are based on established knowledge of structurally related compounds. All predicted or inferred information is clearly noted to maintain scientific integrity.
Introduction
This compound is a trisubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene ring is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of a bromo, a methyl, and a nitro group on this scaffold provides a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, the electron-withdrawing nitro group at the 3-position significantly influences the ring's reactivity, and the methyl group at the 5-position provides a point of steric differentiation and can modulate the molecule's lipophilicity.
This guide provides a comprehensive overview of the known and predicted properties of this compound, its plausible synthesis, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. While some physical properties like boiling point are computationally predicted, the molecular formula and weight are established.
| Property | Value | Source |
| CAS Number | 82834-45-5 | [1] |
| Molecular Formula | C₅H₄BrNO₂S | [1] |
| Molecular Weight | 222.06 g/mol | [1] |
| IUPAC Name | This compound | |
| Predicted Boiling Point | 260.1±25.0 °C at 760 mmHg | |
| Predicted Density | 1.802±0.06 g/cm³ | |
| Appearance | (Predicted) Pale yellow solid |
Proposed Synthesis
A definitive, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a logical and plausible synthetic route can be proposed based on established methodologies for the functionalization of thiophene rings. The key challenge in the synthesis of polysubstituted thiophenes is controlling the regioselectivity of electrophilic substitution reactions.
Retrosynthetic Analysis
A two-step approach starting from the commercially available 2-methylthiophene is the most logical pathway. This involves two key electrophilic substitution reactions: nitration and bromination. The order of these steps is crucial for directing the substituents to the desired positions.
Sources
Synthesis and characterization of 2-Bromo-5-methyl-3-nitrothiophene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methyl-3-nitrothiophene
Introduction: The Strategic Value of Substituted Thiophenes
Thiophene derivatives are cornerstones in medicinal chemistry and materials science, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2] The compound this compound (CAS No. 82834-45-5) is a strategically functionalized heterocyclic building block.[3][4] Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the thiophene core offers a rich platform for synthetic diversification. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the methyl group subtly modulates the electronic properties of the ring. This guide provides a comprehensive overview of its synthesis via electrophilic nitration and detailed methods for its structural characterization, aimed at researchers and scientists in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 82834-45-5 | [4] |
| Molecular Formula | C₅H₄BrNO₂S | [4] |
| Molecular Weight | 222.06 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Typically available at ≥97% | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (SEAr) of the precursor, 2-bromo-5-methylthiophene. The thiophene ring is electron-rich, making it more reactive towards electrophiles than benzene.[5]
Mechanistic Rationale: Directing Effects in Electrophilic Nitration
The regioselectivity of the nitration reaction is dictated by the directing effects of the substituents already present on the thiophene ring.
-
Thiophene's Reactivity : The sulfur atom in the thiophene ring can stabilize the positively charged intermediate (the sigma complex) formed during electrophilic attack, making the ring highly susceptible to substitution, preferentially at the α-positions (C2 and C5).[6][7]
-
Substituent Influence : In the starting material, 2-bromo-5-methylthiophene, both α-positions are occupied.
-
The methyl group (-CH₃) at C5 is an activating group that directs incoming electrophiles to the ortho (C4) and para (C2) positions through an inductive effect.
-
The bromo group (-Br) at C2 is a deactivating group but is also an ortho-para director due to resonance effects.
-
-
Outcome : The incoming electrophile, the nitronium ion (NO₂⁺), is directed to one of the available β-positions (C3 or C4). The nitration occurs predominantly at the C3 position, which is ortho to both the bromo and methyl substituents. This outcome is consistent with findings in similar systems where nitration of 2,5-disubstituted thiophenes yields the 3-nitro derivative.[8]
The overall reaction scheme is as follows:
Below is a diagram illustrating the synthetic workflow.
Detailed Experimental Protocol
This protocol is adapted from standard nitration procedures for thiophene derivatives.[9]
Reagents and Materials:
-
2-Bromo-5-methylthiophene (1 eq.)[10]
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-methylthiophene (1 eq.) in dichloromethane. Cool the flask to 0°C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid at 0°C to form the nitrating mixture.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of 2-bromo-5-methylthiophene over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[13][14]
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care, and always add acid to water, not the other way around, when preparing dilutions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]
Characterization of the Final Product
Confirming the structure and purity of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic and physical methods.
Spectroscopic Analysis
The following diagram outlines the key analytical techniques used for characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals:
-
A singlet corresponding to the single aromatic proton on the thiophene ring (at C4).
-
A singlet for the three protons of the methyl group (-CH₃).
-
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
2. Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present.[16]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1550-1500 | Asymmetric stretch | Nitro (NO₂) |
| ~1350-1300 | Symmetric stretch | Nitro (NO₂) |
| ~1600 | C=C stretch | Aromatic Ring |
| ~700-600 | C-Br stretch | Bromoalkane |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The expected peaks will be at m/z = 221 and 223.
-
Fragmentation: Common fragmentation patterns may include the loss of the nitro group (-NO₂) or the bromine atom (-Br).[16]
Conclusion
The synthesis of this compound via electrophilic nitration of 2-bromo-5-methylthiophene is a straightforward and mechanistically well-understood process. The strategic placement of its functional groups makes it a valuable intermediate for the development of complex molecular architectures in pharmaceuticals and material science. Rigorous characterization using NMR, IR, and MS is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound.
References
-
Brainly.in. (2023-12-27). Explain electrophilic substitution reaction in thiophene. [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene...[Link]
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]
-
ScienceDirect. (n.d.). THIOPHENE AND ITS DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]
-
Supplementary Information. (n.d.). NMR and Mass Spectrometry Data. [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiophene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). [Link]
-
Sci-Hub. (1980). NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. [Link]
-
SIELC Technologies. (2018-05-16). 2-Bromo-5-nitrothiophene. [Link]
-
Chemsrc. (2025-09-13). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-methylthiophene. [Link]
-
Sciforum. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. [Link]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]
- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
-
ResearchGate. (2022-04-20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
NIST WebBook. (n.d.). 2-Acetyl-5-bromothiophene. [Link]
-
The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]
-
ResearchGate. (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 2-Bromo-5-methyl-3-nitrothiophene
An In-Depth Technical Guide to 2-Bromo-5-methyl-3-nitrothiophene for Advanced Research
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity, and discuss its applications as a versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this thiophene derivative in their work.
Introduction: The Strategic Value of a Substituted Thiophene
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently appearing in the core structures of pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents on the thiophene ring dictates the molecule's electronic profile and, consequently, its reactivity and potential applications.
This compound (CAS No. 82834-45-5) is a trifunctionalized thiophene that presents a compelling combination of features for the synthetic chemist.[2] The molecule incorporates:
-
A bromo group at the 2-position, which serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.
-
A nitro group at the 3-position, a strong electron-withdrawing group that significantly influences the ring's electron density and can be chemically transformed into other functional groups.
-
A methyl group at the 5-position, which modulates the electronic properties and provides a site for potential further functionalization.
This unique combination makes this compound a valuable intermediate for constructing more complex molecular architectures, making it a key reagent for synthetic and drug discovery programs.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its safe handling, storage, and effective use in chemical reactions. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 82834-45-5 | [2][3] |
| Molecular Formula | C₅H₄BrNO₂S | [2][3] |
| Molecular Weight | 222.06 g/mol | [2][3] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | 260.1°C at 760 mmHg | [3] |
| Density | 1.802 g/cm³ | [3] |
| Flash Point | 111.1°C | [3] |
| Refractive Index | 1.627 | [3] |
| LogP | 3.25040 | [3] |
Note: Some physical properties like melting point and appearance are not explicitly available in the provided search results for this specific isomer. Data for similar compounds, such as 2-Bromo-5-nitrothiophene, suggest it is likely a yellow solid.[4]
Expert Insights: The high boiling point and flash point indicate that this compound is not highly volatile under standard laboratory conditions, which simplifies handling. Its density suggests that it is significantly denser than water. The LogP value indicates a high degree of lipophilicity, suggesting good solubility in organic solvents.
Molecular Structure and Spectroscopic Profile
The arrangement of the bromo, nitro, and methyl groups on the thiophene ring governs the molecule's reactivity. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. The bromine atom is a key handle for cross-coupling reactions, and the methyl group provides a slight electron-donating effect.
Predicted Spectroscopic Data:
-
¹H NMR: Two signals would be expected in the aromatic region for the single thiophene proton and one signal in the aliphatic region for the methyl protons. The chemical shift of the thiophene proton would be influenced by the adjacent nitro and bromo groups.
-
¹³C NMR: Five signals are expected for the thiophene ring carbons and one for the methyl carbon. The carbons bearing the nitro and bromo groups would be significantly shifted.
-
IR Spectroscopy: Characteristic absorption bands would be present for:
-
N-O stretching of the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
-
C-H stretching of the methyl group and the aromatic ring.
-
C=C stretching within the aromatic thiophene ring.
-
C-Br stretching (typically in the fingerprint region).
-
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the nitro group, bromine, or methyl group.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted nitrothiophenes typically involves the nitration of a pre-functionalized thiophene or the functionalization of a nitrothiophene.[1] A plausible route to this compound would involve the nitration of 2-bromo-5-methylthiophene.
Generalized Synthetic Protocol:
-
Dissolution: Dissolve 2-bromo-5-methylthiophene in a suitable solvent like acetic anhydride or sulfuric acid.
-
Cooling: Cool the solution in an ice bath to control the reaction temperature.
-
Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like TLC.
-
Quenching: Carefully pour the reaction mixture over ice to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: Synthetic route to this compound.
Core Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which allows for the strategic introduction of diverse molecular fragments.
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to reactions like Suzuki, Stille, and Heck couplings.[1][4] This allows for the formation of new carbon-carbon bonds, enabling the connection of the thiophene core to other aromatic or aliphatic systems. This is a foundational technique in modern drug discovery.[9]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, and the synthesis of other nitrogen-containing heterocycles.[4]
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for bromo-thiophenes, the strong electron-withdrawing effect of the adjacent nitro group can potentially activate the bromine for substitution by strong nucleophiles under specific conditions.
Caption: Key reactive sites of this compound.
Applications in Research and Drug Development
Substituted thiophenes are privileged structures in medicinal chemistry.[10] this compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.
-
Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere for the benzene ring and is found in numerous approved drugs. The ability to functionalize the 2, 3, and 5 positions of this starting material allows for the exploration of a wide chemical space in the search for new drug candidates.[11]
-
Intermediate for Complex Syntheses: Its utility in cross-coupling and functional group transformation reactions makes it an ideal intermediate for multi-step syntheses of complex natural products or designed molecules.[1]
-
Proteomics Research: Similar thiophene building blocks have found applications in proteomics research, where they can be incorporated into probes or peptides for analytical purposes.[1][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related compounds like 2-bromo-5-nitrothiophene and other brominated/nitrated aromatics provide guidance.[13][14][15][16][17]
-
Hazards: Expected to cause skin and eye irritation.[13] May be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically important heterocyclic compound that offers a powerful combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions and the synthetic versatility of the nitro group make it an invaluable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling procedures will enable scientists to fully exploit its potential in the synthesis of novel and complex molecules.
References
- A Chemtek, Inc. (n.d.). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE, 97% Purity, C5H4BrNO2S, 100 mg.
- Chemsrc. (2025). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrothiophene. PubChem.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitrothiophene 97 13195-50-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylthiophene 95 765-58-2.
- Bouling Chemical Co., Limited. (n.d.). 2-Bromo-5-Nitrothiophene.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylthiophene. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(1), 144.
- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220.
- Yilmaz, I., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 19(4), e202100874.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-5-nitrothiophene.
- Stepa, A. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3245.
- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[FTIR] - Spectrum.
Sources
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Navigating the Spectroscopic Landscape of 2-Bromo-5-methyl-3-nitrothiophene: A Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Definitive Spectral Data
In the field of chemical research and drug development, the precise structural characterization of molecules is the bedrock upon which all subsequent work is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering a detailed roadmap of a molecule's atomic connectivity and chemical environment. This guide is dedicated to the ¹H and ¹³C NMR spectral data of 2-Bromo-5-methyl-3-nitrothiophene, a substituted thiophene with potential applications in medicinal chemistry and materials science.
However, a comprehensive search of current scientific literature and spectral databases reveals a critical gap: publicly available, experimentally verified ¹H and ¹³C NMR data for this compound (CAS 82834-45-5) is not readily accessible. While this guide cannot present a direct analysis of experimentally recorded spectra for this specific compound, it will instead provide a robust framework for its characterization. By leveraging established principles of NMR spectroscopy and analyzing the spectral data of closely related structural analogs, we can construct a highly predictive model of the expected ¹H and ¹³C NMR spectra. This approach not only offers valuable insights for researchers currently working with this molecule but also establishes a clear protocol for its definitive characterization once experimental data becomes available.
Molecular Structure and Expected NMR Environment
This compound is a pentasubstituted heterocyclic compound. The thiophene ring is substituted with a bromine atom, a methyl group, and a nitro group. The electronic properties of these substituents will significantly influence the chemical shifts of the remaining ring proton and the carbon atoms.
-
Bromine (Br): An electronegative halogen that will deshield adjacent nuclei.
-
Methyl Group (-CH₃): An electron-donating group that will shield adjacent nuclei.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group that will significantly deshield adjacent nuclei.
The interplay of these electronic effects will result in a unique and predictable NMR fingerprint for the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two primary signals: one for the single aromatic proton on the thiophene ring and one for the protons of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | Singlet (s) | 1H | H-4 | This proton is on a carbon atom situated between the electron-donating methyl group and the sulfur atom, but is also influenced by the electron-withdrawing nitro and bromo groups. Its precise chemical shift will be a balance of these effects. |
| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each of the carbon atoms in the thiophene ring and one for the methyl carbon. The chemical shifts will be heavily influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 110 - 120 | C-2 | The carbon atom bonded to the bromine will be significantly deshielded by the halogen's electronegativity. |
| ~ 145 - 155 | C-3 | The carbon bearing the strongly electron-withdrawing nitro group is expected to be the most deshielded of the ring carbons. |
| ~ 125 - 135 | C-4 | This carbon, bonded to the sole ring proton, will have a chemical shift influenced by all surrounding groups. |
| ~ 135 - 145 | C-5 | The carbon attached to the methyl group will be influenced by both the methyl's electron-donating nature and the adjacent sulfur atom. |
| ~ 15 - 20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[1]
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.
-
Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent to correct for any field drift during the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
4.3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.
4.4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.
4.5. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons contributing to each resonance.
Structural Assignment Workflow
The logical flow from sample preparation to the final structural elucidation using NMR spectroscopy is a critical aspect of ensuring scientific integrity.
Caption: Workflow for NMR-based structural elucidation.
Conclusion and Future Outlook
While definitive, experimentally-derived ¹H and ¹³C NMR data for this compound remain to be published, this guide provides a robust, scientifically-grounded framework for its prediction, acquisition, and interpretation. The provided experimental protocol outlines the necessary steps to obtain high-quality data, which is crucial for the unambiguous structural assignment of this and other novel chemical entities. As research into substituted thiophenes continues to expand, it is anticipated that the full spectral characterization of this compound will become available, further enriching the spectroscopic databases that are invaluable to the scientific community.
References
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
Sources
Mass spectrometry and IR analysis of 2-Bromo-5-methyl-3-nitrothiophene
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Bromo-5-methyl-3-nitrothiophene
Abstract
This technical guide provides a comprehensive examination of the analytical methodologies for the structural characterization of this compound. Tailored for researchers and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the unambiguous identification of this substituted thiophene. We present detailed experimental protocols, an analysis of predictable fragmentation patterns in electron ionization mass spectrometry, and a thorough assignment of vibrational modes in the infrared spectrum. The synergy between these two powerful analytical techniques is highlighted, offering a self-validating system for structural elucidation. All technical claims are supported by authoritative references to ensure scientific integrity.
Introduction
This compound is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. Thiophene derivatives are foundational scaffolds in many pharmaceuticals and functional materials.[1] The specific arrangement of the bromo, methyl, and nitro functional groups on the thiophene ring creates a unique electronic and steric profile, making it a versatile intermediate for further chemical transformations, such as cross-coupling reactions.[1]
Accurate structural confirmation of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. Mass spectrometry and infrared spectroscopy are indispensable, complementary techniques for this purpose. MS provides precise information about the molecular weight and elemental composition and offers structural insights through the analysis of fragmentation patterns.[2] IR spectroscopy identifies the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.[3] This guide serves as a detailed reference for applying these techniques to this compound.
Molecular Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol |
| CAS Number | 16680-75-0 |
| Appearance | Expected to be a solid at room temperature |
| Chemical Structure |
(Note: A placeholder image URL is used. In a real document, this would be a rendered chemical structure image.)
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a definitive technique for identifying and confirming the structure of volatile and semi-volatile organic compounds. For this compound, electron ionization (EI) is the most common method, inducing fragmentation that provides a structural fingerprint.[4]
Theoretical Principles of EI-MS
In EI-MS, high-energy electrons bombard the analyte molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[2] The energy imparted during ionization is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments (fragment ions) and neutral radicals. Only the charged ions are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate the mass spectrum.[2] The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
Experimental Protocol: GC-MS
This protocol outlines a standard procedure for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation & Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection: 1 µL injection volume using a split/splitless injector (e.g., 20:1 split ratio) at 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Interpretation: Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be highly characteristic due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments.[5]
| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Fragmentation Pathway |
| 221 / 223 | [C₅H₄⁷⁹/⁸¹BrNO₂S]⁺• | Molecular Ion (M⁺•) |
| 175 / 177 | [C₅H₄⁷⁹/⁸¹BrS]⁺• | Loss of a nitro radical (•NO₂) from M⁺• |
| 142 | [C₅H₄NO₂S]⁺• | Loss of a bromine radical (•Br) from M⁺• |
| 160 / 162 | [C₄H⁷⁹/⁸¹BrS]⁺ | Loss of •NO₂ followed by loss of a methyl radical (•CH₃) |
| 126 | [C₄H₂NO₂S]⁺ | Loss of •Br followed by loss of a methyl radical (•CH₃) |
| 96 | [C₄H₄S]⁺• | Loss of •Br and •NO₂ from M⁺• (Thiophene with methyl group) |
The logical flow of fragmentation from the molecular ion to the major daughter ions can be visualized as follows.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Synergistic Data Analysis
The true power of these analytical techniques lies in their combined use.
-
MS confirms the Mass: The mass spectrum will provide definitive evidence of the molecular weight (m/z 221/223) and elemental composition (presence of one bromine atom from the M/M+2 isotopic pattern).
-
IR confirms the Functional Groups: The IR spectrum will unambiguously confirm the presence of the key nitro group (via its two very strong and characteristic stretches) and the substituted aromatic thiophene ring.
-
Combined Confidence: While MS confirms the correct mass and bromine content, IR confirms that the atoms are arranged to form the expected functional groups (specifically the nitro group). The fragmentation pattern from MS, showing losses of •NO₂ and •Br, is perfectly corroborated by the IR data, which confirms the presence of these groups in the parent molecule. This synergy provides a self-validating system, leading to a high degree of confidence in the structural assignment.
Conclusion
The structural characterization of this compound can be performed with high fidelity using a combination of mass spectrometry and infrared spectroscopy. Mass spectrometry provides crucial data on molecular weight, elemental composition, and structural connectivity through predictable fragmentation pathways, most notably the loss of the nitro and bromo substituents. Infrared spectroscopy offers complementary and definitive evidence for the presence of the key nitro functional group and the substituted thiophene core through their characteristic vibrational absorptions. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
- Sugiura, S., Nishimura, S., & Imoto, E. (Year). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, Vol(Issue), pp-pp.
-
Margl, L., et al. (Date). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]
-
Arun, M., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]
-
NIST. (n.d.). Thiophene, 2-nitro-. NIST Chemistry WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
-
Unknown Author. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
Sources
Stability and storage conditions for 2-Bromo-5-methyl-3-nitrothiophene
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-5-methyl-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted thiophene ring, a common scaffold in medicinal chemistry. The stability of such a molecule is paramount for its effective use in research and development, ensuring the integrity of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and the known properties of related compounds.
Chemical Profile and Inherent Stability
This compound possesses a unique combination of functional groups that dictate its reactivity and stability.[1] The thiophene ring itself is an aromatic heterocycle, which imparts a degree of stability. However, the substituents—a bromine atom, a methyl group, and a nitro group—introduce specific electronic and steric effects that influence its susceptibility to degradation.
-
Thiophene Ring: The sulfur atom in the thiophene ring can be a site for oxidation.[2]
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.[1] This electronic effect can influence the stability of the C-Br bond.
-
Bromo Group: The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution and various cross-coupling reactions.[1]
-
Methyl Group: The electron-donating methyl group can increase the electron density of the ring, potentially making it more susceptible to oxidation compared to unsubstituted nitrothiophenes.[3]
Based on the properties of similar compounds like 2-Bromo-5-nitrothiophene, it is expected that this compound is a solid at room temperature.[1]
Factors Influencing Stability and Degradation Pathways
Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is crucial for establishing appropriate storage and handling protocols.
Temperature
Elevated temperatures can accelerate the rate of decomposition of many organic compounds. For nitroaromatic compounds, thermal degradation can be a significant concern. While specific data for this compound is unavailable, it is prudent to store it at reduced temperatures to minimize the risk of thermal decomposition.
Light
Many aromatic and nitro-containing compounds are sensitive to light. Photodegradation can occur through various mechanisms, including the formation of reactive radical species that can lead to polymerization or the cleavage of chemical bonds. Therefore, protection from light is a critical storage requirement.
Air (Oxygen)
The thiophene ring is susceptible to oxidation.[2] The presence of oxygen, especially in combination with light or elevated temperatures, can lead to the formation of sulfoxides or other oxidation products. Storing the compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.
Moisture
While thiophenes are generally not highly susceptible to hydrolysis, the presence of moisture can facilitate certain degradation pathways, particularly if acidic or basic impurities are present. A dry storage environment is therefore essential.
Incompatible Materials
To maintain the stability of this compound, it is crucial to avoid contact with incompatible materials. Based on the known reactivity of similar compounds, the following should be avoided:
-
Strong Oxidizing Agents: These can react with the thiophene ring and the methyl group.[4]
-
Strong Bases: Can promote nucleophilic substitution of the bromine atom.
-
Strong Reducing Agents: Can reduce the nitro group.[1]
-
Active Metals: Halogenated compounds should not be dried with active metals like sodium or potassium due to the risk of violent reactions.[5]
Recommended Storage Conditions
Based on the chemical properties and factors influencing stability, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[6] | To prevent oxidative degradation of the thiophene ring and methyl group. |
| Light | In a dark place, protected from light[6] | To prevent photodegradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent exposure to air and moisture. |
| Location | Cool, dry, well-ventilated area[4] | To ensure a stable environment and for safety. |
| Segregation | Store away from incompatible materials (strong oxidizing agents, bases, reducing agents)[4][7][8] | To prevent hazardous reactions and degradation of the compound. |
Experimental Protocols for Stability Assessment
To ensure the quality and integrity of this compound for research and development purposes, it is advisable to perform periodic stability assessments. The following are suggested experimental workflows.
Visual Inspection
A simple yet effective first step is the regular visual inspection of the stored compound. Any change in color (e.g., from a pale yellow to a darker shade) or physical state (e.g., clumping of a solid) can be an indicator of degradation.
Purity Analysis by Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the purity of the compound over time. A decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Experimental Workflow for Purity Analysis:
Sources
Reactivity of the bromine atom in 2-Bromo-5-methyl-3-nitrothiophene
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-methyl-3-nitrothiophene
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. The strategic placement of a bromine atom, an activating nitro group, and a methyl group on the thiophene scaffold imparts a unique and tunable reactivity profile. This guide provides an in-depth analysis of the reactivity of the C2-bromine atom, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds. We will explore the mechanistic underpinnings of its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The discussion emphasizes the electronic interplay of the substituents and its profound effect on reaction outcomes, providing a predictive framework for synthetic planning.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is dictated by the electronic interplay of its substituents. The thiophene ring itself is an electron-rich aromatic system. However, this is significantly modulated by:
-
The Nitro Group (-NO₂): Positioned at C3, this powerful electron-withdrawing group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C2 and C5).
-
The Bromine Atom (-Br): Located at C2, it serves as an excellent leaving group in SNAr reactions and is the primary site for oxidative addition in palladium-catalyzed cross-coupling cycles.
-
The Methyl Group (-CH₃): As an electron-donating group at C5, it slightly counteracts the deactivating effect of the nitro group but plays a crucial role in directing regioselectivity in certain reactions.
This electronic arrangement makes the C2 carbon atom highly electrophilic and poised for transformation, rendering the C-Br bond the focal point of this molecule's synthetic utility.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly lowers the energy barrier for nucleophilic attack at the C2 position. This activation is a cornerstone of the molecule's utility.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[1][2]
The causality for this enhanced reactivity is clear: the nitro group can delocalize the negative charge of the anionic intermediate, stabilizing it and thereby accelerating the reaction rate.[1] This makes SNAr a viable and often high-yielding pathway for introducing a variety of nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Secondary Amines
This protocol describes a general, self-validating procedure for the substitution of the bromine atom with a secondary amine, a common transformation in pharmaceutical synthesis.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the secondary amine (e.g., morpholine, piperidine) (1.2-1.5 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) to act as a scavenger for the HBr generated.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature is substrate-dependent and should be determined by reaction monitoring (TLC or LC-MS). The activating effect of the nitro group often allows for milder conditions than typical SNAr reactions.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Validation: Purify the crude product by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.[4] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Synthetic diversification via cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically an arylboronic acid.[5][6] It is widely used due to the commercial availability and stability of boronic acids.[5]
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-deficient substrate like this, standard ligands like PPh₃ are often sufficient.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~90-98 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | ~75-85 |
| Note: Yields are representative estimates based on similar reported couplings and serve for comparative purposes. |
Stille Coupling
The Stille coupling utilizes organostannane reagents.[8][9] A primary advantage is the tolerance of organostannanes to a wide variety of functional groups.[10] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8][10]
Experimental Protocol: Stille Coupling
-
Setup: To a flask containing this compound (1.0 eq), add a Pd catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)tin or tributyl(phenyl)tin) (1.1 eq) and an appropriate solvent (e.g., anhydrous DMF or toluene).
-
Additives (Optional): In some cases, additives like CuI or LiCl can accelerate the reaction.[10][11]
-
Reaction: Heat the mixture under an inert atmosphere, typically between 80-110 °C, until the starting material is consumed.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[10] Following extraction and drying, the product is purified by chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between the thiophene and a terminal alkyne, providing access to important arylalkyne structures.[12][13] The reaction is co-catalyzed by palladium and copper(I) salts.[13][14][15]
Key Mechanistic Roles:
-
Palladium Catalyst: Follows the standard oxidative addition/reductive elimination pathway.
-
Copper(I) Co-catalyst: Reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[15]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[12]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling the aryl bromide with a primary or secondary amine.[16][17][18] This reaction has largely replaced harsher classical methods.[16]
Protocol Considerations:
-
Catalyst System: This reaction requires a palladium precursor and a specialized, often bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) to facilitate the challenging C-N reductive elimination step.[19]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[19]
-
Scope: The method is incredibly broad, allowing for the coupling of a vast range of amines, amides, and other nitrogen nucleophiles.[17][19]
Chemoselectivity: Reactivity of the Nitro Group
A crucial aspect for drug development professionals is the ability to selectively modify one functional group in the presence of others. The nitro group can be reduced to an amine, a transformation that dramatically alters the electronic properties of the molecule, converting a deactivating group into a strongly activating one.[20]
The key challenge is to achieve this reduction without affecting the C-Br bond (hydrogenolysis).
-
Recommended Method (Preserving C-Br): Reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in HCl or acetic acid, is generally the preferred method.[20] These conditions are highly effective for nitro group reduction while typically leaving aryl bromides intact.
-
Method to Avoid (Risk of Debromination): Catalytic hydrogenation (e.g., H₂ with Pd/C) is a powerful method for nitro reduction but carries a high risk of concurrently reducing the C-Br bond.[21] While Raney Nickel can sometimes be used as an alternative to Pd/C to avoid dehalogenation, metal/acid reduction offers greater reliability in this context.[21]
The resulting 2-Bromo-5-methylthiophen-3-amine is a valuable intermediate in its own right, where the reactivity of the C-Br bond can be explored in the context of a strongly electron-donating amino group.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in several fields:
-
Medicinal Chemistry: Thiophene-containing molecules are scaffolds in numerous pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[7][22][23] The ability to rapidly generate a library of diverse analogs from this starting material using the reactions described above is a powerful strategy in lead optimization.
-
Materials Science: The thiophene core is a fundamental unit in conducting polymers and organic semiconductors.[24] By using cross-coupling reactions to build larger conjugated systems, this molecule can serve as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[24]
Conclusion
This compound is a synthetically powerful and versatile building block. The reactivity of its C2-bromine atom is precisely controlled by the electronic nature of the other ring substituents. It readily participates in nucleophilic aromatic substitution reactions due to activation by the C3-nitro group and serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. Understanding the mechanistic principles and choosing the appropriate reaction conditions, as detailed in this guide, allows researchers to strategically leverage this molecule for the efficient synthesis of complex targets in drug discovery and materials science.
References
- Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Iranian Chemical Society.
- Stille Coupling. (n.d.). NROChemistry.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC - PubMed Central.
- 2-Bromo-5-nitrothiophene 97 13195-50-1. (n.d.). Sigma-Aldrich.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). PubMed.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Suzuki reaction. (n.d.). In Wikipedia.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate.
- Stille Coupling. (2023). Chemistry LibreTexts.
- 5-Bromo-2-nitrothiophene-3-carbaldehyde. (n.d.). MySkinRecipes.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF. (2021). ResearchGate.
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ResearchGate.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH.
- AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. (n.d.). Sciforum.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. (n.d.). ChemicalBook.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
The Interplay of Substituents: A Technical Guide to the Electronic Effects on the 2-Bromo-5-methyl-3-nitrothiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic effects of the bromo, methyl, and nitro substituents on the 2-bromo-5-methyl-3-nitrothiophene ring. Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their unique electronic properties and synthetic versatility.[1][2] The specific substitution pattern of this compound creates a nuanced electronic landscape that dictates its reactivity and potential applications. This document explores the synthesis, predicted spectroscopic characteristics, and reactivity of this compound, offering insights grounded in the established principles of physical organic chemistry and supported by data from analogous structures.
Introduction: The Thiophene Scaffold in Drug Discovery and Materials Science
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural similarity to benzene allows it to act as a bioisostere, often leading to improved pharmacological profiles in drug candidates. Thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In materials science, the electronic properties of thiophenes are harnessed in the development of organic semiconductors and conjugated polymers.[3]
The reactivity of the thiophene ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution.[1] The subject of this guide, this compound, possesses a unique combination of an electron-donating group (methyl), a deactivating halogen (bromo), and a strongly electron-withdrawing group (nitro), leading to a complex interplay of electronic effects.
Synthesis and Physicochemical Properties
While dedicated, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical synthetic approach can be devised based on established thiophene chemistry. The synthesis would likely commence with 3-methylthiophene, followed by a two-step substitution. The sequence of these substitutions is critical to achieving the desired isomer.
A plausible synthetic pathway involves the initial bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene, followed by nitration to introduce the nitro group at the 5-position.[4] The conditions for nitration must be carefully controlled due to the deactivating effect of the bromine atom.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82834-45-5 | [5] |
| Molecular Formula | C₅H₄BrNO₂S | [5] |
| Molecular Weight | 222.06 g/mol | [5] |
| Appearance | Expected to be a crystalline solid | Inferred |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two singlets. The proton on the thiophene ring (at the C4 position) would appear as a singlet, likely in the aromatic region. The methyl protons at the C5 position would also appear as a singlet, further downfield. The exact chemical shifts would be influenced by the combined electronic effects of the substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the thiophene ring and the methyl group. The chemical shifts would reflect the electron density at each carbon, with carbons attached to or influenced by electron-withdrawing groups appearing further downfield.
Predicted IR Spectrum
The infrared spectrum would be characterized by several key absorption bands:
-
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-Br stretching: A band in the fingerprint region (typically below 1000 cm⁻¹) corresponding to the C-Br stretch.
-
Thiophene ring vibrations: Characteristic ring stretching vibrations will also be present.
Analysis of Electronic Effects
The electronic character of the this compound ring is a composite of the inductive and resonance effects of its three substituents.
-
Methyl Group (-CH₃) at C5: The methyl group is an electron-donating group (+I effect) and weakly activating through hyperconjugation. It increases the electron density of the thiophene ring, particularly at the ortho and para positions relative to itself.
-
Bromo Group (-Br) at C2: The bromo group is deactivating due to its electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Overall, halogens are considered deactivators.
-
Nitro Group (-NO₂) at C3: The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It significantly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. Conversely, it strongly activates the ring for nucleophilic aromatic substitution.
The combination of these substituents creates a complex electronic map. The powerful electron-withdrawing nitro group at the 3-position will dominate the electronic landscape, significantly reducing the overall electron density of the ring.
Reactivity of the Ring
The substitution pattern of this compound dictates its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
The thiophene ring in this molecule is heavily deactivated towards electrophilic attack due to the presence of the bromo and, more significantly, the nitro group. Electrophilic substitution, if it occurs, would require harsh reaction conditions. The directing effects of the existing substituents would guide the position of any incoming electrophile. The methyl group directs ortho/para (to the 4-position), the bromo group directs ortho/para (to the 4-position), and the nitro group directs meta (to the 5-position, which is already substituted). Therefore, the C4 position is the most likely site for electrophilic attack, albeit under forcing conditions.
Nucleophilic Aromatic Substitution
The presence of the strong electron-withdrawing nitro group at the 3-position, ortho and para to the bromo and methyl groups respectively, makes the ring highly susceptible to nucleophilic aromatic substitution (SNAᵣ). The bromine atom at the C2 position is a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the nitro group. Kinetic studies on similar 2-bromo-5-nitrothiophenes have shown that they readily undergo reactions with nucleophiles like amines.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol is adapted from procedures for similar 2-bromo-5-nitrothiophene derivatives and serves as a starting point for the investigation of this compound.[1]
-
In a flame-dried sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Computational Analysis (Theoretical)
While specific computational studies on this compound are not available, Density Functional Theory (DFT) calculations on related nitrothiophenes provide a framework for understanding its electronic structure. Such calculations would likely reveal:
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution, highlighting the electron-deficient regions (blue) around the nitro group and the C2 carbon (attached to bromine), making them susceptible to nucleophilic attack. The region around the methyl group would be more electron-rich (red/yellow).
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The low-lying LUMO, influenced by the nitro group, would indicate its susceptibility to accepting electrons from a nucleophile.
Conclusion and Future Perspectives
This compound is a thiophene derivative with a rich and complex electronic character arising from the interplay of its bromo, methyl, and nitro substituents. The dominant electron-withdrawing nature of the nitro group renders the thiophene ring electron-deficient and highly activated towards nucleophilic aromatic substitution at the C2 position. Conversely, the ring is significantly deactivated for electrophilic substitution.
The predicted reactivity makes this compound a valuable intermediate for the synthesis of more complex, highly functionalized thiophene derivatives for applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully elucidate its spectroscopic properties, reactivity, and potential as a building block in the development of novel chemical entities.
References
- G. Consiglio, D. Spinelli, and R. Noto, “Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with amines and sodium benzenethiolate has been studied in-methanol at various temperatures,” Journal of the Chemical Society, Perkin Transactions 2, no. 12, pp. 2431-2435, 1982.
-
NINGBO INNO PHARMCHEM CO.,LTD., “Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry,” NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
-
PubChem, “2-Bromo-5-nitrothiophene,” National Center for Biotechnology Information. [Online]. Available: [Link]
-
PubChem, “2-Bromo-5-methylthiophene,” National Center for Biotechnology Information. [Online]. Available: [Link]
-
The Royal Society of Chemistry, “Supplementary Information Synthetic routes to compounds 5 and 10-19,” The Royal Society of Chemistry. [Online]. Available: [Link]
- Asian Journal of Chemistry, “Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones,” Asian Journal of Chemistry, vol. 22, no. 8, pp. 6511-6514, 2010.
-
Request PDF, “Thiophene, 2‐Bromo‐5‐methyl‐,” ResearchGate. [Online]. Available: [Link]
-
Request PDF, “Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene,” ResearchGate. [Online]. Available: [Link]
-
Organic Syntheses, “2-nitrothiophene,” Organic Syntheses. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., “The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science,” NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methyl-3-nitrothiophene
Introduction: Unlocking Novel Chemical Space with Substituted Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to modulate biological activity. The targeted functionalization of this scaffold is paramount for the development of novel therapeutics and advanced materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-3-nitrothiophene , a versatile building block for creating diverse molecular architectures.
The subject substrate, this compound, presents a unique electronic profile. The electron-donating methyl group at the 5-position and the strongly electron-withdrawing nitro group at the 3-position synergistically influence the reactivity of the bromine atom at the 2-position. Understanding these electronic effects is crucial for the rational design and optimization of cross-coupling protocols. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group at the 3-position is expected to render the C2-Br bond more susceptible to oxidative addition, a key factor in the reactivity of this substrate.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This process is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound (CAS: 82834-45-5) | ≥97% | Major Chemical Supplier | Handle with care. |
| Arylboronic Acid | ≥98% | Major Chemical Supplier | Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Major Chemical Supplier | Air and light-sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Major Chemical Supplier | Finely powdered. |
| 1,4-Dioxane | Anhydrous | Major Chemical Supplier | Degas before use. |
| Water | Deionized | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For workup and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Brine | Saturated NaCl solution | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | For drying. |
| Inert Gas | Argon or Nitrogen | Gas Supplier | High purity. |
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general and widely applicable method for the coupling of aryl bromides.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base | - Use a fresh batch of palladium catalyst.- Consider using a more robust catalyst system (e.g., Pd(dppf)Cl₂).- Thoroughly degas all solvents by sparging with an inert gas.- Use freshly dried and finely powdered base. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Ensure a strictly inert atmosphere throughout the reaction.- Consider lowering the reaction temperature. |
| Protodeboronation | - Presence of excess water or protic impurities | - Use anhydrous solvents and reagents.- Minimize the amount of water in the solvent system. |
| Dehalogenation of Starting Material | - Certain bases and high temperatures can promote this side reaction. | - Try a milder base (e.g., Cs₂CO₃ or K₃PO₄).- Lower the reaction temperature. |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and versatile route to a wide array of novel 2-aryl-5-methyl-3-nitrothiophene derivatives. These compounds are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust foundation for researchers to successfully employ this powerful synthetic transformation.
References
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 51. [Link]
-
Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1558. [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 51. [Link]
-
Inoue, T., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 438-448. [Link]
-
The Suzuki Reaction. (2023). YouTube. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Rasheed, S., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(8), 1059. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Kumar, S., et al. (2023). Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Organic & Biomolecular Chemistry, 21(23), 4867-4871. [Link]
-
Tupare, S. D., et al. (2021). MW-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via SMC. ResearchGate. [Link]
-
Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
-
Bastick, K. A. C., & Watson, A. J. B. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. St Andrews Research Repository. [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromo-5-methyl-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2-Bromo-5-methyl-3-nitrothiophene is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the electron-withdrawing nitro group and the electron-donating methyl group on the thiophene ring, render it a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom at the 2-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of various palladium-catalyzed reactions of this compound, offering detailed application notes, mechanistic insights, and practical, step-by-step protocols to empower researchers in their synthetic endeavors.
The strategic placement of the substituents on the thiophene ring profoundly influences its reactivity. The potent electron-withdrawing nature of the nitro group at the 3-position significantly acidifies the proton at the 4-position and enhances the electrophilicity of the carbon bearing the bromine, making it an excellent substrate for a range of cross-coupling reactions. Conversely, the electron-donating methyl group at the 5-position can modulate the overall electron density of the ring system. Understanding these electronic effects is paramount for the rational design of synthetic strategies and the optimization of reaction conditions.
This document will delve into the practical application of several cornerstone palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, Stille, Kumada, Negishi, and cyanation reactions. For each reaction, we will discuss the underlying catalytic cycle, provide guidance on the selection of catalysts, ligands, bases, and solvents, and present detailed experimental protocols that can be adapted to specific research needs.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heterobiaryl compounds.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the thiophene ring, due to the nitro group, facilitates this rate-determining step.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical for the efficiency of this step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The presence of the nitro group can influence the reaction by potentially coordinating to the palladium center. Therefore, the selection of appropriate ligands that can stabilize the catalyst and promote the desired reaction pathway is crucial. Sterically hindered biaryl phosphine ligands are often effective in these scenarios.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors for the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines enhance catalytic activity. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C | Sufficient thermal energy for oxidative addition. |
II. Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of a new carbon-carbon bond at an sp²-hybridized carbon.[6][7][8] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound.
Mechanistic Rationale and Key Considerations
The Heck reaction mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[9] A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the active Pd(0) catalyst.
The regioselectivity of the alkene insertion is a critical aspect of the Heck reaction. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon. The stereoselectivity of the β-hydride elimination usually favors the formation of the trans-alkene.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precursors. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for bromides. |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, co-catalyzed by palladium and copper, is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.
Mechanistic Rationale and Key Considerations
The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.
The presence of a base, typically an amine, is crucial for both deprotonating the terminal alkyne and regenerating the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis, such as the formation of homocoupled alkyne byproducts (Glaser coupling).
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed Pd complexes are convenient. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N, Diisopropylamine | Acts as a proton scavenger and solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
IV. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13][14] This reaction has broad functional group tolerance and has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.
Mechanistic Rationale and Key Considerations
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex.[15] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing side reactions. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. The nitro group on the thiophene ring makes the substrate highly electrophilic, which can be advantageous; however, care must be taken as some strong bases can be incompatible with nitro groups.[15]
Diagram: General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed reactions.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors that form the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are highly effective. |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | To facilitate the catalytic cycle. |
V. Other Important Palladium-Catalyzed Reactions
Beyond the four major reactions detailed above, several other palladium-catalyzed cross-couplings can be effectively applied to this compound.
-
Stille Coupling: This reaction utilizes organostannanes as the coupling partner.[16][17][18][19] While effective and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback.
-
Kumada Coupling: Employing Grignard reagents, this is a powerful C-C bond-forming reaction.[20][21][22][23][24] However, the high reactivity of Grignard reagents limits its functional group compatibility, which could be a concern with the nitro group.
-
Negishi Coupling: This reaction uses organozinc reagents and offers a good balance of reactivity and functional group tolerance.[25][26]
-
Cyanation: The introduction of a nitrile group can be achieved using cyanide sources like potassium ferrocyanide or zinc cyanide.[27][28][29][30][31] The resulting nitrile is a versatile functional group that can be further transformed.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize a wide range of novel derivatives for applications in drug discovery and materials science. The continued development of more active and robust catalyst systems will undoubtedly further expand the synthetic utility of this valuable heterocyclic building block. Careful consideration of the electronic properties of the substrate and the judicious selection of reaction parameters are key to achieving successful and reproducible outcomes.
References
- Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376.
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
-
Rizwan, K. et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- Negishi, E. et al. (1977). A highly stereoselective synthesis of (Z,Z)-1,3-dienes. Tetrahedron Letters, 18(51), 4493-4496.
-
Poater, A. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available at: [Link]
-
Weissman, S. A., & Zewge, D. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]
-
Wikipedia. (2023). Heck reaction. Available at: [Link]
-
Poater, A. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
D'Alterio, M. C. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
- Cameselle, R. P., Iglesias, B., & de Lera, A. R. (2005). Sonogashira coupling reactions of 2,3-dibromothiophene with terminal alkynes. Tetrahedron, 61(49), 11763-11770.
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
Wikipedia. (2023). Stille reaction. Available at: [Link]
-
Rizwan, K. et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
Fors, B. P. et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 104-107. Available at: [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 47(26), 4859-4862. Available at: [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available at: [Link]
-
Głowacki, E. D. et al. (2012). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 77(1), 389-399. Available at: [Link]
- Kumada, M. et al. (2006). Improved process for the kumada coupling reaction. Google Patents.
-
Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5606-5609. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Khan, I. et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1552. Available at: [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
D'Alterio, M. C. et al. (2021). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Academic Bibliography - Universiteit Gent. Available at: [Link]
-
Poater, A. et al. (2021). Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]
-
Panda, N. & Jen, A. K. Y. (2014). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 4(107), 62453-62468. Available at: [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Available at: [Link]
-
Jung, M. E. & Spracklen, P. A. (1997). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 119(25), 5890-5891. Available at: [Link]
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [biblio.ugent.be]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Kumada coupling - Wikipedia [en.wikipedia.org]
- 21. Kumada Coupling | NROChemistry [nrochemistry.com]
- 22. Kumada Coupling [organic-chemistry.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 25. Negishi coupling - Wikipedia [en.wikipedia.org]
- 26. Negishi Coupling [organic-chemistry.org]
- 27. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dspace.mit.edu [dspace.mit.edu]
- 29. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 31. researchgate.net [researchgate.net]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-methyl-3-nitrothiophene
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 2-bromo-5-methyl-3-nitrothiophene. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel N-aryl-5-methyl-3-nitrothiophen-2-amines, which are valuable scaffolds in drug discovery and organic electronics. This document offers a robust experimental workflow, discusses the mechanistic intricacies of the catalytic cycle, and addresses the specific challenges posed by the electron-deficient and sterically hindered nature of the substrate.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete in many applications.[1]
The substrate of interest, this compound, presents a unique set of challenges. The thiophene core, an electron-rich heterocycle, can potentially coordinate to and deactivate the palladium catalyst. Conversely, the presence of a strongly electron-withdrawing nitro group at the 3-position significantly alters the electronic properties of the thiophene ring, making it more electron-deficient. This electronic modulation, coupled with the steric hindrance from the adjacent methyl group, necessitates a carefully optimized catalytic system. This application note provides a field-proven protocol designed to navigate these challenges and achieve efficient C-N bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of ligand is crucial in promoting the desired reductive elimination pathway.
Visualizing the Catalytic Pathway
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is designed as a starting point for the amination of this compound with a generic secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | N/A | Custom Synthesis | Starting material. Ensure purity by NMR and/or GC-MS. |
| Amine (e.g., Morpholine) | 110-91-8 | Sigma-Aldrich | Use 1.2 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Strem Chemicals | Pd₂(dba)₃, a common Pd(0) source. |
| XPhos | 564483-18-7 | Sigma-Aldrich | A bulky electron-rich biarylphosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Acros Organics | A strong, non-nucleophilic base. Handle in a glovebox. |
| Anhydrous Toluene | 108-88-3 | Sigma-Aldrich | Anhydrous solvent is crucial for reaction success. |
Reaction Setup and Execution
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reactant Introduction: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Washing: Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-aryl-5-methyl-3-nitrothiophen-2-amine.[5]
Scientific Rationale and Optimization Strategies
The choice of each component in the catalytic system is critical for overcoming the challenges presented by the substrate.
-
Palladium Source: Pd₂(dba)₃ is a common and effective air-stable precursor to the active Pd(0) catalyst.[6] Alternatively, palladium(II) sources like Pd(OAc)₂ can be used, as they are reduced in situ to Pd(0).[4]
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[2] For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior.[2] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice.[7] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.[4][6]
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[7] The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.
Optimization Workflow
Caption: A logical workflow for optimizing the reaction conditions.
Troubleshooting and Considerations
-
No Reaction/Low Yield:
-
Catalyst Inactivation: Ensure strictly anhydrous and anaerobic conditions. The thiophene sulfur can potentially poison the catalyst, although modern bulky ligands often mitigate this.
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of the thiophene is generally reactive. However, if issues persist, consider a more electron-rich ligand.
-
-
Side Products:
-
Hydrodehalogenation: This arises from β-hydride elimination. A bulkier ligand can often suppress this side reaction.
-
Denitration: While less common under these conditions, palladium catalysts can sometimes mediate the reduction or coupling of nitro groups.[8] If this is observed, screening different palladium sources and ligands is recommended.
-
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful and versatile route to a valuable class of N-arylated 2-aminothiophenes. By carefully selecting a robust catalytic system, particularly a bulky biarylphosphine ligand in conjunction with a strong base, the challenges associated with this electron-deficient heteroaromatic substrate can be effectively overcome. The protocol and optimization strategies outlined in this application note serve as a comprehensive guide for researchers to successfully implement this transformation in their synthetic endeavors.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Baran, P. S.; et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett. 2007, 9 (7), 1207–1210. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Skonieczny, K.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega 2021, 6 (49), 33871–33881. [Link]
-
Daugulis, O.; et al. Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Org. Lett. 2005, 7 (8), 1537–1539. [Link]
-
Cerdeira, N.; et al. AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. [Link]
-
de la Torre, A.; et al. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein J. Org. Chem. 2015, 11, 1695–1702. [Link]
-
Nakao, Y.; et al. Cross-Coupling Reactions of Nitroarenes. Acc. Chem. Res. 2021, 54 (14), 2928–2935. [Link]
-
de la Torre, A.; et al. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - Supporting Information. Beilstein J. Org. Chem. 2015. [Link]
-
Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc. 2024, 146 (29), 19414–19424. [Link]
-
Kashihara, M.; Nakao, Y. Cross-Coupling Reactions of Nitroarenes. Acc. Chem. Res. 2021, 54 (14), 2928–2935. [Link]
-
Buchwald, S. L.; et al. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. J. Am. Chem. Soc. 1996, 118 (30), 7215–7216. [Link]
-
Nakao, Y.; et al. The Buchwald‐Hartwig Amination of Nitroarenes. Angew. Chem. Int. Ed. 2017, 56 (42), 13028-13031. [Link]
-
Bellina, F.; et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules 2019, 24 (5), 865. [Link]
-
Lipshutz, B. H.; et al. Aminations of Aryl Bromides in Water at Room Temperature. Org. Lett. 2011, 13 (15), 4056–4059. [Link]
-
Pescarmona, P. P.; et al. Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules 2020, 25 (22), 5459. [Link]
-
Organic Syntheses. 2-nitrothiophene. [Link]
-
De la Cruz, P.; et al. Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron 2001, 57 (4), 619-628. [Link]
-
Pescarmona, P. P.; et al. Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate. [Link]
-
Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett. 2014, 16 (16), 4388–4391. [Link]
-
Blackmond, D. G.; et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catal. 2021, 11 (1), 186–191. [Link]
-
Sarpong, R.; et al. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chem. Sci. 2024, 15, 1374-1380. [Link]
-
Wisniewski, S. R.; et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Org. Chem. 2022, 87 (1), 13–35. [Link]
-
Zhang, P. Thiophene, 2-Bromo-5-methyl-. Encyclopedia of Reagents for Organic Synthesis. 2021. [Link]
- Google Patents. CN102363614A - Method for synthesizing 2-bromothiophene.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methyl-3-nitrothiophene
Abstract
This document provides detailed application notes and validated protocols for the Heck and Stille cross-coupling reactions utilizing 2-bromo-5-methyl-3-nitrothiophene as a key synthetic intermediate. This compound is an electron-deficient heterocyclic building block of significant interest in the development of novel pharmaceuticals and organic electronic materials. The protocols herein are designed for researchers, chemists, and drug development professionals, offering a comprehensive guide that balances procedural steps with mechanistic rationale and expert insights. We detail optimized conditions, catalyst selection, troubleshooting, and comparative analysis of both methodologies to facilitate the efficient synthesis of complex thiophene derivatives.
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and electronic properties.[1] The specific substrate, this compound, presents a unique combination of functionalities: a reactive C-Br bond for cross-coupling, a methyl group for steric and electronic influence, and a strongly electron-withdrawing nitro group. This nitro group significantly activates the C-Br bond towards oxidative addition, a critical step in palladium-catalyzed cycles, making it an excellent substrate for C-C bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings, are indispensable tools for constructing complex molecular architectures from simple precursors.[2][3][4] The Heck reaction offers an atom-economical method for the arylation of alkenes, while the Stille reaction provides a robust and highly versatile route for coupling with organostannanes, tolerating a wide array of functional groups.[5][6][7] This guide provides the necessary theoretical foundation and practical, step-by-step protocols to successfully employ these powerful reactions on this valuable thiophene substrate.
Mechanistic Overview of Key Coupling Reactions
A foundational understanding of the catalytic cycles is paramount for successful reaction optimization and troubleshooting. Both the Heck and Stille reactions proceed via a Pd(0)/Pd(II) catalytic cycle, but differ in the nature of the coupling partner and the subsequent steps.
The Heck Reaction Catalytic Cycle
The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a base.[2][8][9] The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the thiophene, forming a Pd(II) complex.[10][11]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion into the Pd-C bond. This step typically proceeds in a syn fashion.[8][10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.[2][8] The base regenerates the Pd(0) catalyst, allowing the cycle to continue.
The Stille Reaction Catalytic Cycle
The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[12][13] It is prized for its functional group tolerance, as organostannanes are generally stable to air and moisture.[5][14] The key steps are:
-
Oxidative Addition: Identical to the Heck reaction, the Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) species.[14][15]
-
Transmetalation: This is the characteristic step of the Stille coupling. The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[12][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][12][14]
Protocol 1: Heck Coupling of this compound
This protocol describes the coupling of this compound with an exemplary alkene, ethyl acrylate. The conditions are generally applicable to other activated alkenes.
Reaction Parameters & Reagents
| Parameter | Recommended Condition/Reagent | Rationale & Expert Insights |
| Substrate | This compound | 1.0 eq |
| Alkene | Ethyl Acrylate | 1.5 eq |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2 mol%. A robust and common air-stable precatalyst that is reduced in situ to the active Pd(0) species.[11][16] |
| Ligand | Triphenylphosphine (PPh₃) | 4 mol%. The ligand stabilizes the Pd(0) species. A 2:1 ligand-to-palladium ratio is standard. |
| Base | Triethylamine (Et₃N) | 2.0 - 3.0 eq. A mild organic base sufficient to neutralize the HBr generated and regenerate the catalyst.[10] An inorganic base like K₂CO₃ can also be effective.[9][17] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous, degassed. A polar aprotic solvent that facilitates the dissolution of reagents and stabilizes charged intermediates.[17] |
| Temperature | 80 - 100 °C | Sufficient to promote catalysis without significant decomposition. The electron-deficient nature of the substrate may allow for milder conditions compared to less activated aryl bromides.[17][18] |
| Reaction Time | 12 - 24 h | Monitor by TLC or LC-MS for consumption of the starting material. |
Detailed Step-by-Step Methodology
-
Glassware Preparation: A Schlenk flask or a sealed tube is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
To the cooled flask, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add triethylamine (2.5 eq) and ethyl acrylate (1.5 eq) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress every 4-6 hours by taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up Procedure:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black.[10] Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x), followed by a saturated brine solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Protocol 2: Stille Coupling of this compound
This protocol details the coupling of this compound with tributyl(vinyl)tin, a common organostannane partner.
Reaction Parameters & Reagents
| Parameter | Recommended Condition/Reagent | Rationale & Expert Insights |
| Substrate | This compound | 1.0 eq |
| Stannane | Tributyl(vinyl)tin | 1.1 - 1.2 eq. A slight excess ensures complete consumption of the more valuable aryl bromide. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 3-5 mol%. A reliable, air-stable Pd(0) precatalyst that is widely used in Stille couplings.[15][19] It dissociates in solution to provide the active catalyst. |
| Solvent | Toluene or Dioxane | Anhydrous, degassed. Less polar than DMF, these solvents are excellent for Stille couplings. |
| Additive | Copper(I) Iodide (CuI) | Optional (5-10 mol%). Can act as a co-catalyst to accelerate the transmetalation step, which is often rate-limiting.[20] |
| Temperature | 90 - 110 °C | Standard temperature range for Stille couplings. |
| Reaction Time | 8 - 16 h | Monitor by TLC or LC-MS. |
Detailed Step-by-Step Methodology
-
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and cool to room temperature under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq). If using, add CuI (0.10 eq) at this stage.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add tributyl(vinyl)tin (1.1 eq) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up Procedure (Tin Removal is Critical):
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Crucial Step: To remove the highly toxic tributyltin bromide byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[14] Stir this biphasic mixture vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the entire mixture through a pad of Celite®, washing thoroughly with the organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired coupled product.
-
Comparative Analysis: Heck vs. Stille Coupling
The choice between the Heck and Stille reaction depends on the specific synthetic goal, substrate availability, and tolerance for procedural challenges.
| Feature | Heck Coupling | Stille Coupling |
| Coupling Partner | Alkenes (often commercially available) | Organostannanes (may require synthesis) |
| Key Byproduct | Halide salt (e.g., Et₃N·HBr) | Organotin halide (e.g., Bu₃SnBr) |
| Atom Economy | Generally higher | Lower, due to the stannyl group |
| Primary Advantage | No need for pre-functionalized organometallic reagents. | Extremely wide functional group tolerance; robust and reliable for complex fragments.[3][5] |
| Primary Disadvantage | Can have issues with regioselectivity with unsymmetrical alkenes; sometimes requires higher temperatures. | High toxicity of tin reagents and byproducts , requiring specialized handling and difficult purification.[12][13][14] |
| Best Suited For... | Synthesizing vinylated or arylated alkenes like stilbenes and cinnamates. | Coupling complex, sensitive fragments where other methods might fail; when the required stannane is readily available. |
Conclusion
Both the Heck and Stille coupling reactions are powerful and effective methods for the C-C functionalization of this compound. The Heck protocol offers a more atom-economical route for vinylation, while the Stille reaction provides exceptional versatility and functional group tolerance, albeit with the significant drawback of tin toxicity. The detailed protocols and expert insights provided in this document serve as a validated starting point for researchers to confidently and successfully synthesize advanced thiophene derivatives for applications in drug discovery and materials science. Careful consideration of the comparative advantages and disadvantages will guide the synthetic chemist to the optimal method for their specific target molecule.
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Heck Coupling. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 17, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved January 17, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
The mechanism of the Heck coupling reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Jutand, F., et al. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reddy, G. N., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2539-2547. Retrieved January 17, 2026, from [Link]
-
Reddy, G. N., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Bhanage, B. M., & Samejima, M. (2014). Heck Reaction—State of the Art. Molecules, 19(6), 7885-7968. Retrieved January 17, 2026, from [Link]
-
Singh, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
O'Keefe, B. M., & Toste, F. D. (2011). Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. The Journal of Organic Chemistry, 76(16), 6856–6859. Retrieved January 17, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Gök, Y., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(1), 1636-1647. Retrieved January 17, 2026, from [Link]
-
Heck reaction. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved January 17, 2026, from [Link]
-
Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Stille cross-coupling reaction. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
Stille reaction | Brief theory, double cross-coupling. (2022). YouTube. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. Retrieved January 17, 2026, from [Link]
-
Wang, D., et al. (2022). Light‐Promoted C-N Coupling of Aryl Halides with Nitroarenes. ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Strategic Use of 2-Bromo-5-methyl-3-nitrothiophene in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Bromo-5-methyl-3-nitrothiophene (CAS No: 82834-45-5) as a pivotal building block in modern medicinal chemistry.[1] This document outlines its synthetic utility, key reaction protocols, and strategic integration into drug discovery programs targeting a range of therapeutic areas.
Introduction: The Thiophene Scaffold in Drug Discovery
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their prevalence in numerous biologically active molecules.[2][3] The thiophene nucleus is considered a "privileged scaffold," capable of interacting with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, central nervous system (CNS) modulation, and antimicrobial effects.[4][5][6]
This compound, in particular, is a highly functionalized and strategically valuable starting material. Its unique electronic profile, stemming from the electron-withdrawing nitro group and the thiophene ring's electronic character, coupled with the synthetically versatile bromine atom, makes it an ideal precursor for generating diverse compound libraries.[2]
Physicochemical Properties:
| Property | Value |
| CAS Number | 82834-45-5 |
| Molecular Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol |
| Appearance | (Typically) Yellow to brown crystalline solid |
| Key Functional Groups | Bromine (C2), Nitro (C3), Methyl (C5) |
Safety & Handling: While specific GHS data for this exact isomer is not detailed, related compounds like 2-Bromo-5-nitrothiophene and 2-Bromo-5-methylthiophene are known irritants and may be harmful if swallowed, in contact with skin, or inhaled.[7][8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility: A Gateway to Molecular Complexity
The strategic placement of the bromo, nitro, and methyl groups on the thiophene ring allows for a series of selective and high-yield transformations. This multi-handle approach is fundamental to its utility in constructing complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-heteroatom bonds.[2]
The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, or alkyl groups at the C2 position.[9][10][11] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Buchwald-Hartwig amination workflow.
Transformation of the Nitro Group
The nitro group at the C3 position is not merely a modulating element of the ring's electronics; it is a versatile functional handle that can be readily converted into an amino group.
The reduction of the nitro group to a primary amine opens up a new dimension of synthetic possibilities. This transformation is typically achieved with high yield using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting 3-aminothiophene is a key intermediate for synthesizing fused heterocyclic systems or for introducing functionalities via amide or sulfonamide bond formation.
Caption: Reduction of the nitro group to an amine.
Applications in Medicinal Chemistry Programs
The derivatives of this compound are scaffolds for developing novel therapeutics. The strategic combination of the reactions described above allows for the synthesis of targeted libraries against various diseases.
-
Oncology: Thiophene-based molecules have been developed as potent anticancer agents. [6][12][13]For instance, derivatives can be designed as kinase inhibitors (e.g., EGFR, VEGFR-2) by introducing appropriate pharmacophores through Suzuki or Buchwald-Hartwig reactions. [14][15][16]The 3-amino group, obtained after nitro reduction, can serve as an anchor point for building fragments that interact with the hinge region of kinase domains.
-
Central Nervous System (CNS) Disorders: The thiophene scaffold is a promising entity for CNS agents, showing potential as anticonvulsants, antidepressants, and inhibitors of enzymes like acetylcholinesterase. [5]The lipophilicity and structural features of substituted thiophenes can be fine-tuned to optimize blood-brain barrier penetration and target engagement. [17]* Infectious Diseases: Nitrothiophenes have a history of investigation for their antimicrobial and antifungal activities. [3][18]The mechanism often involves the bioreduction of the nitro group within the pathogen, leading to the formation of cytotoxic radical species.
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-aryl-5-methyl-3-nitrothiophene derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-methyl-3-nitrothiophene.
Representative Reaction Parameters:
| Arylboronic Acid | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | K₃PO₄ | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | 90 | 12 | 80-90 |
| 3-Fluorophenylboronic acid | K₃PO₄ | 100 | 16 | 70-80 |
| Pyridine-3-boronic acid | K₂CO₃ | 100 | 16 | 60-75 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-5-methyl-3-nitrothiophene derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: Toluene or THF (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂, SPhos, and Cs₂CO₃ under an inert atmosphere.
-
Add this compound, followed by the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target N-substituted thiophene.
Protocol 3: Reduction of the Nitro Group with Tin(II) Chloride
Objective: To synthesize 3-Amino-2-bromo-5-methylthiophene.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Solvent: Ethanol or Ethyl Acetate
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise to the solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (typically 50-70 °C) for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo to obtain the crude 3-amino-2-bromo-5-methylthiophene, which can be used directly or purified further by chromatography if necessary.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient construction of diverse molecular scaffolds through high-yield, robust reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The subsequent transformation of the nitro group further enhances its synthetic potential. By leveraging the protocols and strategies outlined in these notes, drug discovery teams can accelerate the development of novel therapeutic agents across a wide range of disease areas.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Retrieved from [Link]
-
Kamal, A., et al. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5430-5434. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69831, 2-Bromo-5-methylthiophene. Retrieved from [Link]
-
Alichem. (n.d.). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE, 97%. Retrieved from [Link]
-
Lv, P., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2545. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83222, 2-Bromo-5-nitrothiophene. Retrieved from [Link]
-
Gomaa, A. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]
-
Acar, C., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 19(5), e202100865. Available at: [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74. Available at: [Link]
-
Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ACS Omega, 5(30), 18886-18898. Available at: [Link]
-
Zhang, P., et al. (2021). Thiophene, 2‐Bromo‐5‐methyl‐. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Sciforum. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Available at: [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 8(1), 74. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]
-
Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 258, 115414. Available at: [Link]
-
Scott, J. S., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. MedChemComm, 8(11), 2059-2065. Available at: [Link]
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(11), 3169. Available at: [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]
-
Akue, A. D., et al. (2016). Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. Molecules, 21(11), 1459. Available at: [Link]
-
Deep, A., et al. (2016). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Central Nervous System Agents in Medicinal Chemistry, 16(2), 158-164. Available at: [Link]
-
Chemistry Pro. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]
-
Kumar, K., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 3(3), 262-273. Available at: [Link]
-
ResearchGate. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. Available at: [Link]
-
Sharma, S., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99990-99999. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of Novel Thiophene Derivatives from 2-Bromo-5-methyl-3-nitrothiophene: Application Notes and Protocols
An In-Depth Technical Guide
Introduction: The Thiophene Core in Modern Chemistry
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] As a five-membered aromatic heterocycle containing sulfur, the thiophene ring is a bioisostere of the benzene ring, offering unique electronic properties and metabolic profiles. This has led to its incorporation into numerous blockbuster drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1] In materials science, polythiophenes are at the forefront of research into organic semiconductors, finding applications in organic field-effect transistors (OFETs) and light-emitting devices.[3]
The strategic functionalization of the thiophene ring is paramount to tuning its biological activity and material properties. The starting material, 2-Bromo-5-methyl-3-nitrothiophene, represents a highly versatile platform for synthetic diversification. It possesses three key features for controlled chemical modification:
-
A C2-Bromine Atom: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
-
A C3-Nitro Group: A strong electron-withdrawing group that influences the reactivity of the ring and serves as a synthetic precursor to the valuable 3-aminothiophene moiety.
-
A C5-Methyl Group: Provides steric and electronic influence and can be a site for later-stage C-H functionalization, although this is beyond the scope of the current guide.
This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the synthesis of novel thiophene derivatives from this powerful building block.
Section 1: Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the precise and efficient formation of C-C bonds under mild conditions.[5][6] For this compound, the C-Br bond is the primary site for these transformations.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Thiophenes
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used C-C cross-coupling reaction due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiophene. The electron-withdrawing nitro group can influence the rate of this step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands are commonly employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-methyl-3-nitrothiophene.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 / 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 / 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 / 16 | 70-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 95 / 10 | 75-90 |
Scientist's Note: The choice of base is crucial; stronger bases like K₃PO₄ are often required for less reactive boronic acids. For heteroarylboronic acids, specialized ligands like SPhos can improve yields by preventing catalyst deactivation.[5]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[8] This reaction is co-catalyzed by palladium and copper(I) salts.[9] The resulting alkynylthiophenes are valuable intermediates for synthesizing more complex molecules via click chemistry or for applications in materials science.
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the thiophene-Br bond.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-thiophene complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Ligand (e.g., PPh₃, optional, 2-6 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add a degassed solvent (e.g., THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until TLC indicates the consumption of the starting material (typically 2-8 hours).
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the amine salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous NH₄Cl solution, then water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base/Solvent | Temp (°C) / Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | TEA / THF | 25 / 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | DIPA / Toluene | 50 / 4 | 90-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | TEA / DMF | 40 / 8 | 75-85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | TEA / THF | 25 / 12 | 65-75 |
Scientist's Note: The use of an amine as both the base and a solvent (or co-solvent) is common. It is critical to ensure the reaction is performed under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[8]
Section 2: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong, non-nucleophilic base.[12][13]
Causality and Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions. A key difference is the need for a strong base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination. The choice of ligand is especially critical in this reaction. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, etc.) are highly effective as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or LHMDS, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inside a glovebox: To a dry vial, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the this compound, followed by the anhydrous, degassed solvent.
-
Finally, add the amine (if liquid) or a solution of the amine (if solid).
-
Seal the vial tightly with a screw cap. Remove the vial from the glovebox.
-
Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
After cooling to room temperature, carefully uncap the vial. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel or Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 / 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 / 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS | THF | 80 / 16 | 70-85 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 / 20 | 75-90 |
Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a glovebox for setup is strongly recommended. The strong bases used can be incompatible with certain functional groups (e.g., esters, ketones), requiring careful substrate selection or the use of milder conditions with alternative catalyst systems.[14]
Section 3: Post-Coupling Functionalization
Reduction of the 3-Nitro Group
A key advantage of using this compound as a starting material is the ability to convert the nitro group into an amine post-coupling. This opens up a new avenue for derivatization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions.
Causality and Reagent Choice: The reduction of an aromatic nitro group is a classic transformation. Common methods include:
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in HCl or ethanol is a reliable and high-yielding method that is tolerant of many functional groups.[15]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, hydrazine, or ammonium formate) is a clean and effective method, although it may be incompatible with alkynes or other reducible groups introduced during coupling.
Experimental Protocol: Nitro Group Reduction with SnCl₂
Caption: Workflow for the reduction of a nitrothiophene.
Materials:
-
Substituted 3-nitrothiophene derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
Dissolve the 3-nitrothiophene derivative in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve SnCl₂·2H₂O in a small amount of concentrated HCl and add it to the flask.
-
Attach a condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly and carefully add aqueous NaOH solution to basify the mixture to a pH > 8. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 3-aminothiophene derivative, which can often be used without further purification.
Section 4: Safety & Handling
-
This compound: This compound should be handled with care. It is an irritant to the skin, eyes, and respiratory system.[16] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Many palladium complexes are air-sensitive and potentially toxic. Handle them in an inert atmosphere (glovebox or Schlenk line) where possible.
-
Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere. Quench reactions involving these bases carefully.
-
Solvents: Use anhydrous and degassed solvents for all cross-coupling reactions to ensure reproducibility and high yields.
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse and complex thiophene derivatives. Through the strategic application of modern synthetic methodologies such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers can readily access novel biaryl, alkynyl, and amino-substituted thiophenes. Furthermore, the nitro group serves as a synthetic handle for subsequent reduction, unlocking another dimension of chemical space. The protocols and data presented herein provide a robust framework for scientists in drug discovery and materials science to leverage this scaffold in the development of next-generation functional molecules.
References
-
Shaheen, E., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. Available at: [Link]
-
Abbas, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24835-24855. Available at: [Link]
-
Kaki, R., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3764. Available at: [Link]
-
Pereira, R., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron, 57(35), 7579-7586. Available at: [Link]
-
Stanetty, P., et al. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 401-408. Available at: [Link]
-
Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 4909-4915. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Available at: [Link]
-
Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2008(i), 1-17. Available at: [Link]
-
Guirado, A., et al. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Synthesis, 2006(1), 123-128. Available at: [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Available at: [Link]
-
R Discovery. (2001). Regioselective palladium-catalyzed cross-coupling reactions in the synthesis of novel 2,3-disubstituted thiophene derivatives. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. Available at: [Link]
-
International Journal of Research in Engineering and Science. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Murphy, C. E., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 12(4), 741-748. Available at: [Link]
-
Gronowitz, S., & Maltesson, B. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 761-765. Available at: [Link]
-
Beilstein Journals. (n.d.). Search Results for 3-nitrothiophene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-5150. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10 and 11. Available at: [Link]
-
Asif, M., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(21), 5183. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]
-
Gulea, M., & Gaina, C. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Chemistry, 16(23), 2770-2796. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
PubMed. (n.d.). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-methyl-3-nitrothiophene as a Versatile Building Block for Organic Semiconductors
Introduction
The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices. At the heart of this technological revolution lies the design and synthesis of novel organic semiconductor materials. Thiophene-based conjugated polymers and small molecules are a cornerstone of this research area, renowned for their excellent charge transport properties and tunable optoelectronic characteristics.[1] This application note provides a detailed guide for researchers, chemists, and materials scientists on the utilization of a key functionalized monomer, 2-bromo-5-methyl-3-nitrothiophene , in the synthesis of high-performance organic semiconductors.
The strategic placement of a bromine atom, a methyl group, and a nitro group on the thiophene ring makes this compound a particularly valuable building block. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, which are workhorse methods for the formation of carbon-carbon bonds in conjugated polymer backbones.[2] The electron-withdrawing nitro group significantly influences the electronic properties of the resulting polymer, often leading to lower LUMO energy levels, which can be advantageous for n-type or ambipolar charge transport. Furthermore, the nitro group offers a site for post-polymerization modification, potentially allowing for the fine-tuning of the material's properties. The methyl group, in turn, can enhance the solubility of the final polymer, a critical factor for solution-based processing and device fabrication.
This guide will provide a comprehensive overview of the physicochemical properties of this compound, detailed and field-proven protocols for its use in Stille and Suzuki polycondensation reactions, and methods for the characterization of the resulting organic semiconductor materials.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 82834-45-5 | [3] |
| Molecular Formula | C₅H₄BrNO₂S | |
| Molecular Weight | 222.06 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | |
| Melting Point | 44-48 °C | [4] |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and toluene. | |
| Purity | Typically >97% |
Synthesis of Organic Semiconductors
This compound is an ideal monomer for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions. Below are detailed protocols for both Stille and Suzuki polycondensation reactions.
Protocol 1: Stille Polycondensation of this compound with 2,5-Bis(trimethylstannyl)thiophene
The Stille coupling reaction is a versatile method for the synthesis of conjugated polymers, offering tolerance to a wide range of functional groups.[5][6] This protocol describes the synthesis of an alternating copolymer of 5-methyl-3-nitrothiophene and thiophene.
Reaction Scheme:
Stille Polycondensation Reaction
Materials:
-
This compound (1.0 mmol, 222.06 mg)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 mmol, 407.7 mg) [See Appendix for synthesis protocol]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Anhydrous and degassed toluene (10 mL)
-
Methanol (for precipitation)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Stille Polymerization Workflow
Step-by-Step Protocol:
-
Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (222.06 mg, 1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (407.7 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous and degassed toluene to the flask via a syringe.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 48 hours under a positive pressure of argon. The solution will typically darken as the polymer forms.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to approximately half its original volume using a rotary evaporator.
-
Slowly pour the concentrated polymer solution into a beaker containing 200 mL of vigorously stirring methanol. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with methanol to remove any remaining monomers and catalyst residues.
-
For further purification, perform a Soxhlet extraction of the crude polymer sequentially with methanol, acetone, and finally chloroform. The purified polymer will be in the chloroform fraction.
-
Precipitate the polymer from the chloroform solution by adding it to methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
Protocol 2: Suzuki Polycondensation of this compound
The Suzuki polycondensation is another powerful tool for synthesizing conjugated polymers, often favored for its use of relatively non-toxic and stable boronic acid or boronate ester monomers.[7][8] This protocol describes a homopolymerization of this compound after conversion to its corresponding boronic ester.
Reaction Scheme:
Suzuki Polycondensation Reaction
Materials:
-
This compound (1.0 mmol, 222.06 mg)
-
Bis(pinacolato)diboron (1.1 mmol, 279.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 21.9 mg)
-
Potassium acetate (KOAc) (3.0 mmol, 294.4 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Toluene
-
Methanol
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Suzuki Polymerization Workflow
Step-by-Step Protocol:
Part A: Synthesis of 5-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
In a flame-dried Schlenk flask, combine this compound (222.06 mg, 1.0 mmol), bis(pinacolato)diboron (279.3 mg, 1.1 mmol), PdCl₂(dppf) (21.9 mg, 0.03 mmol), and potassium acetate (294.4 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of anhydrous 1,4-dioxane.
-
Heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the boronic ester.
Part B: Suzuki Polycondensation
-
In a flame-dried Schlenk flask, add the purified boronic ester from Part A (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).
-
Evacuate and backfill with argon.
-
Add 8 mL of toluene and a degassed solution of potassium carbonate (552.8 mg, 4.0 mmol) in 2 mL of deionized water.
-
Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Follow steps 5-7 from the Stille polycondensation work-up and purification protocol to isolate and purify the polymer.
Characterization of the Resulting Organic Semiconductor
Thorough characterization of the synthesized polymer is essential to understand its structure-property relationships and to evaluate its potential for electronic applications.
Typical Characterization Data for a Nitro-Substituted Polythiophene:
| Characterization Technique | Expected Observations |
| ¹H NMR | Broad peaks in the aromatic region (typically 7.0-8.5 ppm) corresponding to the thiophene backbone protons. Signals for the methyl group protons will also be present. The broadness of the peaks is characteristic of polymers. |
| GPC (Gel Permeation Chromatography) | Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal distribution is desirable. |
| UV-Vis Spectroscopy (in solution and thin film) | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated backbone. The absorption maximum (λ_max) in the thin film is typically red-shifted compared to the solution spectrum, indicating intermolecular interactions and aggregation in the solid state.[9] |
| Cyclic Voltammetry (CV) | Allows for the determination of the HOMO and LUMO energy levels of the polymer. The electron-withdrawing nitro group is expected to lower both the HOMO and LUMO levels compared to an unsubstituted polythiophene. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer. Nitro-substituted polythiophenes are expected to exhibit good thermal stability. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconductors. Its unique combination of functional groups allows for the facile creation of conjugated polymers with tailored electronic properties through well-established Stille and Suzuki polycondensation methodologies. The protocols and characterization guidelines provided in this application note offer a solid foundation for researchers to explore the potential of this monomer in developing next-generation organic electronic materials. The ability to fine-tune the electronic structure through the incorporation of the nitro group opens up exciting possibilities for the creation of high-performance organic field-effect transistors, photovoltaics, and other optoelectronic devices.
Appendix
Synthesis of 2,5-Bis(trimethylstannyl)thiophene:
This co-monomer for the Stille polycondensation can be synthesized from thiophene.
Materials:
-
Thiophene (1.0 eq)
-
n-Butyllithium (2.2 eq)
-
Tetramethylethylenediamine (TMEDA) (2.2 eq)
-
Trimethyltin chloride (2.2 eq)
-
Anhydrous hexane
Protocol:
-
To a solution of thiophene in anhydrous hexane under an argon atmosphere at 0 °C, add TMEDA followed by the dropwise addition of n-butyllithium.
-
Heat the mixture to reflux for 30 minutes, then cool back to 0 °C.
-
Slowly add a solution of trimethyltin chloride in hexane.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hexane to yield 2,5-bis(trimethylstannyl)thiophene as a white solid.[10]
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives.
- Seitz, D. E., Lee, S.-H., Hanson, R. N., & Bottaro, J. C. (2006). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan.
- ChemicalBook. (n.d.). 2,5-bis(triMethylstannyl)th iophene synthesis.
- Ossila. (n.d.). 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Materials Science: The Significance of 2,5-Bis(trimethylstannyl)thiophene. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Supplementary Information for publications on thiophene deriv
- PubChem. (n.d.). 2-Bromo-5-nitrothiophene.
- Benchchem. (2025). 2-Nitrothiophene CAS 609-40-5|Research Chemical.
- PubChem. (n.d.). 2-Bromo-5-methylthiophene.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitrothiophene 97%.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Chemsrc. (2025). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5.
- ChemicalBook. (n.d.). 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR spectrum.
- Benchchem. (2025). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
- RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- AWS. (n.d.). Supporting Information Palladium-Catalyzed Dehydrohalogenative Polycondensation of 2-Bromo-3-hexylthiophene: An Efficient Approach.
- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- ResearchGate. (2025). Stille Polycondensation for Synthesis of Functional Materials | Request PDF.
-
ResearchGate. (2025). Optical Properties of Poly (3-hexylthiophene-2,5-diyl) and Poly (3-hexylthiophene-2,5-diyl) /[11][11]-Phenyl C61-butyric Acid 3-ethylthiophene Ester Thin Films. Retrieved from ResearchGate website.
- ResearchGate. (2025). Efficient formation, isolation and characterization of poly(3-alkylthiophene) nanofibres: Probing order as a function of side-chain length.
- CORE. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- ChemicalBook. (n.d.). 3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr.
- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[FTIR] - Spectrum.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Specialty Polymers Using 1-Bromo-3-nitrobenzene Derivatives.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- RSC Publishing. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators.
- The Royal Society of Chemistry. (n.d.). Polythiophene synthesis and calculation of the molar mass The P3HTs were prepared by. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (2025). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Synthesis and Characteriz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: 2-Bromo-5-methyl-3-nitrothiophene in Advanced Materials Science
Introduction:
2-Bromo-5-methyl-3-nitrothiophene is a substituted thiophene monomer poised for significant contributions to materials science, particularly in the realm of organic electronics. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—offers a versatile platform for the synthesis of novel conjugated polymers with tailored optoelectronic properties. The bromine at the 2-position serves as a key handle for established carbon-carbon bond-forming reactions, such as Suzuki and Stille cross-couplings, enabling its incorporation into polymer backbones.[1][2][3] The interplay between the methyl and nitro groups on the thiophene ring is anticipated to significantly influence the resulting polymer's electronic structure, solubility, and morphology. These characteristics are critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[4]
This guide provides detailed application notes and prospective protocols for leveraging this compound as a foundational building block for advanced functional materials. While this specific monomer is not yet widely represented in the literature, the protocols herein are based on well-established, field-proven methodologies for analogous thiophene-based systems.
Part 1: Strategic Application in Conjugated Polymer Synthesis
The primary application of this compound in materials science is as a monomer for the synthesis of conjugated polymers. The strategic placement of its functional groups allows for precise control over the polymer's properties.
1.1. Rationale for Monomer Design:
-
Thiophene Core: Provides a robust, electron-rich aromatic system that forms the backbone of many high-performance conducting polymers.[5]
-
2-Bromo Group: Acts as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions, enabling controlled polymerization.[3][6]
-
3-Nitro Group: As a potent electron-withdrawing group, it is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This can facilitate electron injection and transport, making the material suitable for n-type or ambipolar OFETs.
-
5-Methyl Group: This electron-donating group can enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. It also influences the polymer's morphology and packing in the solid state.
1.2. Proposed Polymer Structures and Properties:
By copolymerizing this compound with various comonomers, a diverse range of materials can be accessed. For instance, copolymerization with an electron-rich comonomer, such as a dialkoxy-substituted benzothiadiazole, could lead to a donor-acceptor (D-A) polymer with a low bandgap, making it suitable for OPV applications.
| Property | Anticipated Influence of this compound |
| Electronic Bandgap | The strong electron-withdrawing nitro group is expected to lower the polymer's LUMO, potentially leading to a reduced bandgap, especially when paired with a donor comonomer. |
| Charge Carrier Mobility | The planarity of the polymer backbone and intermolecular packing will be influenced by the methyl and nitro groups, affecting charge transport. The nitro group may promote n-type conductivity. |
| Solubility | The methyl group is anticipated to improve solubility in organic solvents like chloroform, chlorobenzene, and THF, facilitating device fabrication. |
| Thermal Stability | Thiophene-based polymers generally exhibit good thermal stability, a property not expected to be compromised by these substitutions. |
Part 2: Experimental Protocols
The following protocols are proposed as a starting point for the polymerization of this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
2.1. Protocol 1: Suzuki Polycondensation for Donor-Acceptor Copolymer Synthesis
This protocol details the synthesis of a copolymer of this compound with a diboronic ester-functionalized comonomer.
Workflow Diagram:
Caption: Suzuki polycondensation workflow for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and the comonomer-bis(pinacolato)borane (1.0 eq) in a mixture of anhydrous toluene and dimethylformamide (DMF) (e.g., 4:1 v/v).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: To the degassed solution, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2-5 mol%), followed by an aqueous solution of potassium carbonate (K2CO3, 2 M, 4 eq).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Reaction Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Polymer Collection: Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction. Sequentially extract with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.
-
Final Product: Concentrate the chloroform/chlorobenzene fraction under reduced pressure and dry the resulting polymer in a vacuum oven.
2.2. Protocol 2: Electrochemical Polymerization
Electrochemical polymerization offers a direct method to grow a thin film of the polymer onto a conductive substrate, which can then be used directly as the active layer in an electronic device.[7][8]
Workflow Diagram:
Caption: Experimental setup for electrochemical polymerization.
Step-by-Step Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of this compound (e.g., 0.1 M) and a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M), in anhydrous acetonitrile.
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the desired working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Degassing: Deoxygenate the electrolyte solution by purging with argon or nitrogen for at least 20 minutes.
-
Electropolymerization: Immerse the electrodes in the solution and perform the electropolymerization using either cyclic voltammetry (sweeping the potential between, for example, 0 V and +1.8 V vs. Ag/AgCl for several cycles) or potentiostatic deposition (holding the potential at a value sufficient to oxidize the monomer). The growth of the polymer film can be observed by the increasing redox currents in the cyclic voltammogram and a color change on the working electrode surface.
-
Film Rinsing and Drying: After polymerization, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Part 3: Characterization of the Resulting Materials
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure and regioregularity. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and polydispersity index (PDI) of the polymer. |
| UV-Vis Spectroscopy | Investigates the electronic absorption properties and determines the optical bandgap. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels and assesses the electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| X-ray Diffraction (XRD) | Probes the solid-state packing and crystallinity of the polymer films. |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel functional organic materials. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to investigate its potential in organic electronics and other areas of materials science. The unique combination of functional groups offers exciting opportunities to create polymers with tailored properties, potentially leading to advancements in next-generation electronic devices.
References
- Vertex AI Search. The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science.
- Vertex AI Search. Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.
- Vertex AI Search. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE, 97% Purity, C5H4BrNO2S, 100 mg.
- Vertex AI Search. Polymer Chemistry - RSC Publishing.
- Vertex AI Search. 2-Bromo-5-nitrothiophene 97 13195-50-1 - Sigma-Aldrich.
- Vertex AI Search. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central.
- Vertex AI Search. Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure | Request PDF - ResearchGate.
- Vertex AI Search. Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling - ResearchGate.
- Vertex AI Search. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†.
- Vertex AI Search. Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).
- Vertex AI Search. The Chemistry of Conducting Polythiophenes.
- Vertex AI Search. Synthesis of 2-bromo-3-methyl-5-arylthiophenes (3a–k) and... - ResearchGate.
- Vertex AI Search. Materials for (Opto)electronic devices | HETEROCYCLIC AND MACROMOLECULAR ORGANIC MATERIALS GROUP (MACROMAT) - Universidad Complutense de Madrid.
- Vertex AI Search. Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym - DTIC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Materials for (Opto)electronic devices | HETEROCYCLIC AND MACROMOLECULAR ORGANIC MATERIALS GROUP (MACROMAT) [ucm.es]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Synthesis of Aminothiophene Derivatives from 2-Bromo-5-methyl-3-nitrothiophene
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Aminothiophenes
Thiophene-containing heterocycles are a cornerstone of modern medicinal chemistry, renowned for their ability to act as bioisosteres for phenyl groups and for their presence in numerous natural and synthetic pharmaceuticals. [1]Among these, the 2-aminothiophene scaffold is a particularly "privileged" structure, conferring a wide array of biological activities upon molecules that incorporate it. These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. [1][2] The versatile starting material, 2-Bromo-5-methyl-3-nitrothiophene, offers two distinct and reactive sites for chemical modification: the bromine atom at the 2-position and the nitro group at the 3-position. This dual reactivity allows for the strategic and controlled synthesis of a diverse library of aminothiophene derivatives. This guide details two primary synthetic pathways originating from this key intermediate:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) to introduce diverse amino functionalities at the C2 position.
-
Pathway B: Selective Reduction of the Nitro Group to generate a versatile 3-amino-2-bromo-5-methylthiophene intermediate.
These protocols are designed to provide researchers, medicinal chemists, and drug development professionals with reliable, step-by-step methodologies and a deep understanding of the underlying chemical principles.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) of the C2-Bromine
Mechanistic Principle
Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to a leaving group (like bromine), dramatically alters the ring's electronics. [3]This activation makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile.
The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. [3]
-
Addition: The amine nucleophile attacks the C2 carbon, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted 2-aminothiophene product.
// Reactants
Start [label=<
this compound
Nuc [label=
// Transition State
TS [label=<
Meisenheimer Complex (Resonance Stabilized)
// Products
Product [label=<
2-(Dialkylamino)-5-methyl-3-nitrothiophene
HBr [label=];
// Arrows Start -> TS [label="+ R₂NH", fontcolor="#34A853"]; TS -> Product [label="- Br⁻", fontcolor="#EA4335"]; Product -> HBr [style=invis]; // for spacing
{rank=same; Start; Nuc;} {rank=same; Product; HBr;} } DOT
Caption: SNAr mechanism for amination of 2-bromo-3-nitrothiophene.
Experimental Protocol: General Procedure for SNAr with Amines
This protocol describes a general method for the reaction of this compound with various primary and secondary amines. [4][5] Materials:
-
This compound (1.0 eq)
-
Selected amine (e.g., piperidine, morpholine, aniline) (2.0–3.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Ethanol, or an Ionic Liquid)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq). Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate) to dissolve the starting material. To this solution, add the desired amine (2.0–3.0 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (approx. 10 volumes).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(substituted)-amino-5-methyl-3-nitrothiophene derivative.
Table 1: Representative Conditions for SNAr with Various Amines
| Nucleophile | Solvent | Temperature | Typical Reaction Time | Notes |
| Piperidine | Ethanol | Reflux | 4-8 hours | A common, highly nucleophilic secondary amine. |
| Morpholine | DMF | 80 °C | 6-12 hours | Reaction may require gentle heating to proceed at a reasonable rate. |
| Aniline | DMF | 100 °C | 12-24 hours | Aromatic amines are less nucleophilic and typically require higher temperatures. A non-nucleophilic base (e.g., K₂CO₃) may be added. |
| Benzylamine | Ethanol | 50 °C | 3-6 hours | A primary amine that reacts readily. |
Pathway B: Selective Reduction of the 3-Nitro Group
Mechanistic Principle & Reagent Choice
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, but when other reducible functional groups (like a C-Br bond) are present, chemoselectivity is paramount.
-
Catalytic Hydrogenation: While effective, catalysts like Palladium on carbon (Pd/C) can sometimes lead to hydrodebromination (loss of the bromine atom) as a side reaction, especially at high conversions or elevated pressures. Specialized catalysts, such as sulfur-modified platinum, can suppress dehalogenation. * Metal-Acid Reduction: A classic and often highly selective method involves the use of a metal, such as Tin(II) chloride (SnCl₂) or Iron (Fe), in an acidic medium. [6][7][8]SnCl₂ is particularly well-suited for this transformation as it is known to be highly chemoselective for nitro groups in the presence of halogens, esters, and nitriles. [9]The reaction proceeds through a series of single electron transfers from the Sn(II) species to the nitro group, followed by protonation steps.
// Workflow Path Start -> Reagent [style=invis]; Reagent -> Reaction [label="Add portion-wise"]; Reaction -> Quench; Quench -> Basify; Basify -> Extract; Extract -> Purify; Purify -> Product; } DOT
Caption: General workflow for the reduction of 2-bromo-3-nitrothiophene.
Experimental Protocol: Selective Reduction using Tin(II) Chloride
This protocol is adapted from established procedures for the selective reduction of halonitroarenes and provides a reliable method for synthesizing 3-Amino-2-bromo-5-methylthiophene. [7][10] Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Tin(II) chloride dihydrate (4.0 eq) and ethanol (15 mL per mmol of substrate).
-
Acidification: Carefully add concentrated HCl (2.5 mL per mmol of substrate). Stir the mixture and heat to 70-75 °C to obtain a clear solution.
-
Substrate Addition: To this hot solution, add the this compound (1.0 eq) portion-wise over 15-20 minutes. The addition may be exothermic; maintain the temperature below 85 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 75 °C. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Work-up - Quenching and Neutralization: Cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker of crushed ice. With vigorous stirring, slowly add 2 M NaOH solution until the pH of the mixture is >8. A thick precipitate of tin salts will form.
-
Filtration (Optional but Recommended): Filter the entire mixture through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford pure 3-Amino-2-bromo-5-methylthiophene.
Safety Note: The initial mixing of SnCl₂ and HCl, as well as the subsequent neutralization with base, can be exothermic. Perform these steps with caution and adequate cooling.
Summary and Applications
The two pathways described provide a robust platform for generating a wide range of aminothiophene derivatives from a single, versatile precursor.
-
The SNAr pathway allows for the direct installation of diverse amino side chains, which is a powerful strategy in drug discovery for probing structure-activity relationships (SAR).
-
The nitro reduction pathway yields a key intermediate, 3-amino-2-bromo-5-methylthiophene. The resulting amino group can be further functionalized (e.g., acylation, sulfonylation), and the remaining bromine atom can participate in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of highly complex and polysubstituted thiophenes.
By leveraging these protocols, researchers can efficiently access novel chemical matter for evaluation in drug development programs and for the creation of advanced functional materials.
References
-
Ji, Y., et al. (2018). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe₂O₃. ResearchGate. Available at: [Link]
-
D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry, 71(14), 5144-50. Available at: [Link]
-
Guanti, G., et al. (1989). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Request PDF. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
-
Gómez, L. A., et al. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2021). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Amini, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)₄. Journal of Synthetic Chemistry. Available at: [Link]
-
Reddy, K. S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Cerdan, S., et al. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn²⁺ reduction. WordPress. Available at: [Link]
-
DeKoning, J., et al. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Best Chemistry Notes. (2020). Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2. YouTube. Available at: [Link]
-
Wang, B., et al. (2007). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]
-
Romagnoli, R., et al. (2013). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gronowitz, S. (1965). 3-bromothiophene. Organic Syntheses. Available at: [Link]
-
Chen, C., & Chen, H. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9). Available at: [Link]
-
LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Patel, P. V., & Desai, K. R. (2002). Synthesis of 2-Methyl-5-Nitro-N-{4′-(4-Aryl-1″”,5″”-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol”. Oriental Journal of Chemistry. Available at: [Link]
- Sivasanker, S., et al. (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
-
Yiotakis, A., et al. (1996). Tin(II)chloride Mediated Addition Reaction of Bromonitromethane to Aldehydes. ResearchGate. Available at: [Link]
-
Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-nitrothiophene. PubChem. Available at: [Link]
-
Petrie, C. N., & Abell, A. D. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]9473z)
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-methyl-3-nitrothiophene
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-methyl-3-nitrothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on what to do, but why it works, grounding our advice in established mechanistic principles.
Introduction: The Challenge of Coupling an Electron-Deficient Heterocycle
This compound is a valuable substrate, combining the pharmacologically relevant thiophene core with a versatile nitro group that can serve as a synthetic handle or a key pharmacodynamic feature.[1] However, its electronic nature presents unique challenges in Suzuki coupling. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the thiophene ring. While this effect activates the C-Br bond towards oxidative addition, a critical step in the catalytic cycle, it can also introduce competing side reactions and influence catalyst stability.[2][3][4]
This guide provides a systematic approach to troubleshooting and optimizing your reaction for maximal yield and purity.
Foundational Knowledge: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the reaction is crucial for effective troubleshooting. The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[5][6][7]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered when coupling this compound.
Question 1: My reaction yield is low or zero. Where should I start troubleshooting?
Answer: Low or no yield is a frequent starting problem, often stemming from suboptimal reaction conditions for this specific electron-deficient substrate. The primary factors to investigate are the catalyst system, base, and solvent. The electron-withdrawing nitro group makes the C-Br bond susceptible to oxidative addition, but the pyridine-like nitrogen on the thiophene ring can coordinate to and deactivate the palladium catalyst.[4]
A systematic approach is crucial. We recommend a logical troubleshooting workflow.
Caption: A workflow diagram for troubleshooting low yields.
Question 2: Which catalyst and ligand system is best for this substrate?
Answer: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective but may struggle with challenging substrates.[1][8] The electron-deficient nature of the nitrothiophene ring and potential for catalyst inhibition by the thiophene sulfur necessitates a more robust catalyst system.
Expert Recommendation: Employ a highly active catalyst system featuring bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[9]
| Catalyst/Ligand System | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos/XPhos | Excellent for electron-deficient heterocycles; promotes fast reaction rates.[5][10] | Pd: 1-2%, Ligand: 2-4% |
| Pd(OAc)₂ + tBu₃P | Simple, effective system for activating aryl bromides. | Pd: 2-5%, Ligand: 4-10% |
| PEPPSI™-IPr/IPr*HCl + Pd(OAc)₂ | Highly stable and active NHC-based systems, often requiring lower catalyst loading.[9] | 1-3% |
| Pd(PPh₃)₄ | Good general-purpose catalyst, a viable starting point but may require higher temperatures/longer times.[11][12] | 2.5-5% |
Causality: Bulky ligands like SPhos create a more coordinatively unsaturated and reactive palladium center, which is better able to access the sterically unhindered C-Br bond and accelerates the final product-forming step.[9]
Question 3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from the solvent (often water), consuming your nucleophile and reducing yield.[13] Thiophene boronic acids can be particularly susceptible to this issue.[13]
Troubleshooting Steps:
-
Switch to a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[13] Weaker inorganic bases are preferred. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they provide sufficient basicity for transmetalation without excessively promoting the side reaction.[9][14]
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of all reactions, including protodeboronation.[13] Operating at the lowest effective temperature (e.g., 60-80 °C) can give the desired Suzuki coupling a kinetic advantage.[5]
-
Use a Boronic Ester: If the free boronic acid is too unstable, switch to a more robust derivative like the pinacol ester (Bpin) or a trifluoroborate salt.[4][10] These are generally more stable to protodeboronation under reaction conditions.
Question 4: What is the optimal base and solvent combination?
Answer: The base and solvent are not independent variables; they work in concert to facilitate the crucial transmetalation step by activating the boronic acid.[9]
Base Selection: The role of the base is to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[15]
-
Recommended Starting Point: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate). Use 2-3 equivalents.[8][12]
-
Rationale: These bases offer a good balance of reactivity and solubility in common solvent mixtures, while minimizing side reactions like ester hydrolysis if your coupling partner contains such functional groups.[16]
Solvent Selection: A biphasic solvent system containing water is often essential for the Suzuki coupling mechanism.[17][18]
-
Recommended Systems:
-
Rationale: The organic solvent (e.g., Dioxane, Toluene) dissolves the organic starting materials and catalyst, while a small amount of water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[19] Ensure all solvents are thoroughly degassed before use to prevent catalyst oxidation and homocoupling side reactions.[9]
| Parameter | Condition 1 (Recommended Start) | Condition 2 (Alternative) | Condition 3 (For Tough Cases) |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (2:1:1) | THF / H₂O (4:1) |
| Temperature | 80 - 90 °C | 80 °C | 60 - 110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equiv)[12]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[20]
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1][4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[9]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][9]
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
References
- Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low... ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives... ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-methyl-3-nitrothiophene Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-methyl-3-nitrothiophene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to resolve purification issues effectively.
Understanding the Reaction and Potential Impurities
The synthesis of this compound typically involves the nitration of 2-bromo-5-methylthiophene. Due to the directing effects of the bromo and methyl substituents on the thiophene ring, the reaction can yield a mixture of products. A thorough understanding of these potential impurities is the cornerstone of developing an effective purification strategy.
Key Potential Impurities:
-
Regioisomers: The primary impurities are often regioisomers, where the nitro group is positioned at different locations on the thiophene ring. The most common regioisomeric impurity is likely 2-Bromo-5-methyl-4-nitrothiophene . The separation of these isomers can be challenging due to their similar physical properties.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, such as 2-Bromo-5-methyl-3,4-dinitrothiophene . These are typically more polar than the desired mononitrated product.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 2-bromo-5-methylthiophene .
-
Nitrating Agent Residues and Byproducts: Depending on the nitrating agent used (e.g., nitric acid/sulfuric acid, acetyl nitrate), residual acids and their byproducts may be present in the crude product.[1]
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My purified product is a yellow oil or a low-melting solid, not the expected crystalline solid. What is the likely cause and how can I fix it?
A1: This issue is often indicative of persistent impurities, most commonly the presence of regioisomers or residual starting material which can lower the melting point and prevent crystallization.
-
Causality: Regioisomers often have very similar polarities, making them difficult to separate by standard chromatographic methods. Their presence disrupts the crystal lattice formation of the desired product. Unreacted starting material, being less polar, can also act as a contaminant.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze your product by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v). Co-spot your product with the starting material if available. The presence of multiple spots indicates impurity. For a more detailed analysis, ¹H NMR spectroscopy can help identify and quantify the presence of isomers and starting material.
-
Optimize Column Chromatography: If regioisomers are suspected, a more meticulous column chromatography approach is necessary.
-
Use a longer column to increase the separation resolution.
-
Employ a shallower solvent gradient during elution, starting with a very non-polar mobile phase (e.g., pure hexane) and gradually increasing the polarity.
-
Collect smaller fractions and analyze them carefully by TLC before combining.
-
-
Attempt Recrystallization: If the product is mostly pure with minor contaminants, recrystallization can be effective. Experiment with different solvent systems. Good starting points for bromonitrothiophenes include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Q2: I'm having difficulty separating the desired 3-nitro isomer from what I suspect is the 4-nitro isomer. How can I improve this separation?
A2: The separation of regioisomeric nitrothiophenes is a known challenge.[2] Success often lies in exploiting the subtle differences in their polarity and interaction with the stationary phase.
-
Causality: The 3-nitro and 4-nitro isomers have very similar molecular weights and polarities, leading to close or overlapping spots on a TLC plate and co-elution during column chromatography.
-
Troubleshooting Strategies:
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel is the first choice. If separation is still poor, consider using alumina (neutral or acidic).[3]
-
Mobile Phase: A systematic approach to selecting the mobile phase is crucial. Use TLC to screen various binary solvent mixtures with differing polarities. Examples include:
-
Hexane / Ethyl Acetate
-
Hexane / Dichloromethane
-
Cyclohexane / Ethyl Acetate
-
Toluene / Hexane
-
-
Gradient Elution: A slow, shallow gradient from a non-polar solvent to a slightly more polar mixture is often more effective than isocratic (constant solvent mixture) elution.
-
-
Recrystallization: Fractional crystallization can sometimes be effective. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This process may need to be repeated.
-
Q3: My final product is colored (e.g., deep yellow or brownish) even after chromatography. What could be the cause?
A3: A persistent color often points to the presence of highly conjugated impurities, such as dinitrated byproducts or degradation products.
-
Causality: Dinitrothiophenes are more electron-deficient and often exhibit a stronger color. Additionally, nitroaromatic compounds can be sensitive to heat and light, potentially leading to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Re-purification by Chromatography: If the coloration is significant, a second pass through a silica gel column may be necessary. Ensure to use fresh, high-quality solvents.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal conditions, particularly the mobile phase composition, should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate - HPLC grade)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3 for good separation.[4]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound product
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool. Crystals of the purified product should form.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the flask on a hot plate while swirling until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or under vacuum.
-
Data Presentation
Table 1: Common Solvents for Purification
| Solvent System | Application | Notes |
| Hexane / Ethyl Acetate | Column Chromatography | A standard, versatile system. The ratio is adjusted based on TLC analysis. |
| Hexane / Dichloromethane | Column Chromatography | Offers different selectivity compared to ethyl acetate systems. |
| Ethanol | Recrystallization | A good starting point for moderately polar compounds. |
| Isopropanol | Recrystallization | Similar to ethanol, can sometimes offer better crystal formation. |
| Hexane / Isopropyl Ether | Recrystallization | Reported to be effective for purifying nitrothiophenes.[2] |
Visualization of Workflows
Purification Decision Workflow
Caption: Decision tree for selecting the initial purification method.
Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]
- Steinkopf, W., & Gording, L. (1933). Studien in der Thiophenreihe. LII. Über die Einwirkung von Salpetersäure auf Thiophen. Justus Liebigs Annalen der Chemie, 501(1), 174-186.
- Blatt, A. H., Bach, S., & Kresch, L. W. (1957). The Action of Nitric Acid on Thiophene in the Absence of Acetic Anhydride. The Journal of Organic Chemistry, 22(12), 1693-1694.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-methyl-3-nitrothiophene
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals utilizing 2-Bromo-5-methyl-3-nitrothiophene in cross-coupling reactions. This resource is designed to provide practical, field-tested insights and troubleshooting advice to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
The unique electronic properties of this compound, characterized by the electron-withdrawing nitro group and the thiophene ring, make it a valuable building block in medicinal chemistry and materials science.[1][2] However, these same properties can also influence the course of cross-coupling reactions, leading to the formation of undesired side products. This guide addresses these specific issues in a direct question-and-answer format.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4][5] However, when working with electron-deficient substrates like this compound, several side reactions can compete with the desired cross-coupling.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki reaction is producing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What is causing this and how can I prevent it?
A1: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6] This occurs when the boronic acid undergoes oxidative coupling, catalyzed by the palladium complex.
Causality:
-
Oxygen Contamination: Residual oxygen in the reaction vessel can facilitate the oxidative homocoupling pathway.[6]
-
Prolonged Reaction Times at High Temperatures: These conditions can increase the likelihood of side reactions.
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Use Freshly Prepared or High-Quality Reagents: Older boronic acids can sometimes contain impurities that promote homocoupling.
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. For electron-deficient substrates, consider using a more active catalyst system that promotes the desired cross-coupling at a faster rate, thereby outcompeting the homocoupling pathway.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q2: I've identified a byproduct that appears to be 5-methyl-3-nitrothiophene (dehalogenated starting material). What leads to this, and how can I minimize its formation?
A2: This side product arises from a process called hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is a common side reaction for aryl halides in palladium-catalyzed reactions.[7]
Causality:
-
Source of Hydride: The hydride source can be trace amounts of water, the solvent (e.g., alcohols), or the base used in the reaction.
-
Reaction Mechanism: After oxidative addition of the aryl bromide to the Pd(0) catalyst, a competing pathway to transmetalation is the reaction with a hydride source to form a palladium-hydride species, which then undergoes reductive elimination to give the dehalogenated product.
Troubleshooting Flowchart:
Caption: Troubleshooting dehalogenation in Suzuki coupling.
Q3: My reaction is sluggish, and I'm getting a lot of unreacted starting material along with what appears to be the protodeboronated arene from my boronic acid. Why is this happening?
A3: Protodeboronation is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] This is a significant competing side reaction, especially with heteroaryl boronic acids or under certain pH conditions.
Causality:
-
Presence of Protic Species: Water, alcohols, or acidic/basic conditions can promote protodeboronation.[8]
-
Slow Transmetalation: If the transmetalation step of the Suzuki cycle is slow, the boronic acid has more time to decompose via protodeboronation. The electron-withdrawing nitro group on the thiophene substrate can slow down the reductive elimination step, which can impact the overall catalytic cycle turnover.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimize the presence of water, a key reagent for protodeboronation. |
| Choice of Base | A strong, non-nucleophilic base can accelerate the formation of the active boronate species for transmetalation. However, excessively harsh basic conditions can also promote protodeboronation. K3PO4 or Cs2CO3 are often good choices. |
| Use of Boronic Esters | Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids. |
| Optimize Catalyst System | Employing a highly active catalyst/ligand system can increase the rate of the desired cross-coupling, minimizing the time for the boronic acid to decompose. |
Representative Protocol for Suzuki Coupling of a Bromothiophene Derivative:
This protocol is adapted from procedures used for similar bromothiophene substrates and serves as a good starting point.[3][4][9][10]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[7][8][11][12][13] However, the toxicity of tin compounds and the potential for specific side reactions require careful consideration.
Frequently Asked Questions & Troubleshooting
Q1: My main byproduct is the homocoupled organostannane. How can I suppress this?
A1: Homocoupling of the organostannane is a primary side reaction in Stille couplings.[8][11] It can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that affords a reasonable rate for the desired cross-coupling.
-
Proper Reagent Addition: Add the catalyst to the mixture of the halide and the organostannane. Avoid pre-mixing the catalyst with the organostannane for extended periods.
Q2: I'm having difficulty removing the tin byproducts from my reaction mixture. What are the best practices for purification?
A2: The removal of tributyltin halides and other tin-containing byproducts is a common challenge in Stille couplings.
Purification Protocol:
-
Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF).[8] This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Chromatography: If tin residues persist, column chromatography on silica gel can be effective. Sometimes, doping the eluent with a small amount of triethylamine (~1-2%) can help in removing the last traces of tin salts.[8]
General Stille Coupling Workflow:
Caption: A typical workflow for a Stille cross-coupling reaction.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[14][15]
Frequently Asked Questions & Troubleshooting
Q1: I am observing a significant amount of di-alkyne (Glaser coupling) byproduct. What causes this and how can I avoid it?
A1: The homocoupling of the terminal alkyne, often referred to as Glaser coupling, is the most common side reaction in Sonogashira couplings. It is typically mediated by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Strategies:
-
Rigorous Degassing: The exclusion of oxygen is critical to suppress Glaser coupling. Use degassed solvents and maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a stronger base and a more active palladium/ligand system to facilitate the coupling without the need for a copper co-catalyst.
-
Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are important. Use freshly distilled amines.
Q2: My reaction is not going to completion, even after extended heating. What could be the issue?
A2: The electron-withdrawing nitro group on the this compound substrate should make the oxidative addition step of the catalytic cycle relatively facile.[14] If the reaction is stalling, other factors may be at play.
Potential Issues and Solutions:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over time. Ensure high-purity reagents and solvents are used. In some cases, a slight excess of the phosphine ligand can help stabilize the catalyst.
-
Insufficiently Active Catalyst: For challenging couplings, a more robust catalyst system may be required. Consider using a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.
-
Base Strength: The amine base must be strong enough to deprotonate the terminal alkyne. If a weak alkyne is used, a stronger base might be necessary.
Section 4: Heck Reaction
The Heck reaction couples the aryl bromide with an alkene.[16][17][18] The regioselectivity and potential for side reactions are key considerations.
Frequently Asked Questions & Troubleshooting
Q1: I am getting a mixture of regioisomers in my Heck reaction. How can I control the regioselectivity?
A1: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors, as well as the specific catalyst system used.[18]
Controlling Regioselectivity:
-
Ligand Choice: For many substrates, using bidentate phosphine ligands can favor the formation of the branched isomer, while monodentate ligands often lead to the linear product.
-
Alkene Substitution: The inherent steric and electronic properties of the alkene play a major role. Terminal alkenes are generally more reactive and often give better selectivity.
Q2: My product is isomerizing under the reaction conditions. How can I prevent this?
A2: Isomerization of the double bond in the product can occur via a series of reversible β-hydride elimination and re-insertion steps.
Minimizing Isomerization:
-
Use of a Strong Base: A strong, non-coordinating base can help to irreversibly remove the palladium hydride from the catalytic cycle after the desired product is formed, thus preventing re-addition and subsequent isomerization.
-
Lower Reaction Temperature and Time: Minimize the reaction temperature and time to reduce the opportunity for product isomerization.
-
Additives: In some cases, the addition of silver salts can help to promote the desired reductive elimination and suppress isomerization.
References
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link][8]
-
Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link][1]
-
Stille reaction. (2023, December 27). In Wikipedia. Retrieved January 16, 2026, from [Link][11]
-
Pereira Cameselle, R., Iglesias, B., & de Lera, A. R. (2005). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal, 9(1), 43. [Link][3]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 54. [Link][9]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link][7]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link][14]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link][15]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). RSC Advances, 14(32), 22935-22944. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved January 16, 2026, from [Link][16]
-
Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. (2004). Organic Letters, 6(24), 4443-4445. [Link]
-
Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22383. [Link][17]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2015). Chemistry Central Journal, 9, 43. [Link][19]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link][18]
-
Palladium-Catalyzed Multiple Arylation of Thiophenes. (2012). Angewandte Chemie International Edition, 51(35), 8844-8847. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal, 9, 43. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). Topics in Organometallic Chemistry, 63, 1-38. [Link]
-
47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. (2014). Science of Synthesis, 47, 1-134. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). ACS Chemical Biology, 19(4), 1007-1014. [Link]
-
The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link][2]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 22). YouTube. Retrieved January 16, 2026, from [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). Molecules, 20(11), 20556-20571. [Link][10]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2022). Journal of the American Chemical Society, 144(35), 16086-16096. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 54. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7350. [Link][4]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Beilstein Journal of Organic Chemistry, 17, 176-182. [Link][5]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules, 28(8), 3505. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of 2-Bromo-5-methyl-3-nitrothiophene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective nitration of 2-bromo-5-methylthiophene. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of 2-bromo-5-methyl-3-nitrothiophene presents a classic challenge in electrophilic aromatic substitution: controlling where the incoming electrophile is directed on a substituted ring. The starting material, 2-bromo-5-methylthiophene, has two substituents with competing directing effects, often leading to a mixture of the desired 3-nitro isomer and the undesired 4-nitro isomer, which can be difficult to separate.[1][2] This guide provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions to maximize your yield of the target 3-nitro isomer.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses the most common problems encountered during the nitration of 2-bromo-5-methylthiophene in a direct question-and-answer format.
Question 1: My reaction is producing a nearly inseparable mixture of 3-nitro and 4-nitro isomers. How can I significantly improve the regioselectivity to favor the 3-nitro product?
Answer: This is the central challenge of this synthesis. The outcome is a competition between the directing effects of the bromo and methyl groups. The bromine at C2 is a deactivating ortho-, para- director, favoring substitution at C3. The methyl group at C5 is an activating ortho-, para- director, favoring substitution at C4.
To enhance selectivity for the 3-position, you must modulate the reaction conditions to favor the electronic direction of the bromine atom and potentially leverage steric hindrance at the C4 position.
Key Strategies to Improve 3-Nitro Selectivity:
-
Choice of Nitrating Agent: The nature of the electrophile is critical. Milder, bulkier nitrating agents can enhance selectivity. Thiophenes are highly reactive and can be degraded by strong nitrating systems like concentrated nitric/sulfuric acid.[3] The most successful and widely used reagent for controlled nitration of thiophene is a mixture of nitric acid in acetic anhydride, which generates acetyl nitrate in situ.[3][4] This reagent is less aggressive and helps prevent side reactions.[4]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 10 °C). Lower temperatures reduce the overall reactivity of the system, allowing the subtle electronic differences that favor C3 substitution to dominate over the activating effect of the methyl group that directs to C4. This enhances kinetic control.[5]
-
Solvent Effects: The solvent can influence the reactivity of the nitrating agent. Acetic anhydride not only serves as a reagent but also as a solvent. Using co-solvents like acetic acid or dichloromethane can also be effective.[6][7]
Comparative Data on Nitrating Systems:
| Nitrating System | Typical Temperature | Expected Outcome | Rationale |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 to 25 °C | Poor Selectivity, High Degradation. [3] | The highly reactive nitronium ion (NO₂⁺) is aggressive, leading to oxidation, polysubstitution, and poor regioselectivity.[8][9] |
| Fuming HNO₃ / Acetic Anhydride | -10 to 10 °C | Good Selectivity for 3-Nitro. [4][10] | Forms acetyl nitrate, a milder electrophile. This is the recommended starting point for optimization. |
| Copper (II) Nitrate / Acetic Anhydride | 0 to 25 °C | Moderate to Good Selectivity. [3][7] | A milder, non-acidic alternative that can suppress acid-catalyzed degradation. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | -20 to 0 °C | Variable Selectivity, High Reactivity. [3][11] | A powerful, pre-formed nitronium source. Requires careful temperature control but can be effective. |
Question 2: My reaction is turning black, and I'm getting a low yield of a complex, tar-like mixture. What's causing this degradation?
Answer: This indicates significant substrate decomposition, a common issue with electron-rich heterocycles like thiophene.[12] The primary causes are overly aggressive reaction conditions and autocatalytic side reactions.
Troubleshooting Steps:
-
Avoid Strong Protic Acids: The classic nitrating mixture of concentrated nitric and sulfuric acids is generally too harsh for thiophene and its derivatives, leading to polymerization and oxidation.[3]
-
Control Temperature Rigorously: The nitration of thiophenes is highly exothermic. A runaway reaction will cause immediate decomposition. Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and add the nitrating agent slowly, monitoring the internal temperature constantly.[10]
-
Prevent Nitrosation: Nitric acid often contains nitrous acid (HNO₂) as an impurity, which can trigger violent, autocatalytic nitrosation and subsequent polymerization of the thiophene ring.[3][4] Using nitric acid in acetic anhydride is highly effective at preventing this, as the anhydride scavenges any water and the system does not rely on nitrous acid catalysis.[4] The addition of urea to nitric acid solutions can also remove nitrous acid.[3]
Experimental Protocols for Enhanced Regioselectivity
Here we provide detailed, step-by-step methodologies designed to maximize the yield of this compound.
Protocol A: Optimized Nitration using Acetyl Nitrate
This protocol is the most widely cited and reliable method for the controlled nitration of thiophenes, adapted for the specific substrate.[10]
Materials:
-
2-bromo-5-methylthiophene
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-5-methylthiophene (1.0 eq) in acetic anhydride (10 volumes).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Nitrating Agent Preparation: In the dropping funnel, cautiously add fuming nitric acid (1.1 eq) to a small amount of acetic anhydride (2 volumes) while cooling in a separate ice bath. Caution: This mixture is highly reactive. Prepare it immediately before use.
-
Controlled Addition: Add the prepared nitrating mixture dropwise to the stirred thiophene solution, ensuring the internal temperature does not rise above -5 °C. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at -10 °C to -5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Workup: Allow the ice to melt, then extract the aqueous mixture with DCM or ethyl acetate (3x volumes).
-
Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography (silica gel, starting with hexanes and gradually increasing the polarity with ethyl acetate or toluene) or fractional crystallization to separate the isomers.
Visual Guides & Workflows
Diagram 1: General Experimental Workflow
The following diagram outlines the key steps for the successful synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting common nitration issues.
Frequently Asked Questions (FAQs)
Q: How can I effectively separate the this compound from its 4-nitro isomer?
A: Separating these isomers is challenging due to their similar polarities and boiling points. [1]* Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient. A non-polar eluent system like Hexane/Toluene or Hexane/Dichloromethane often provides the best separation.
-
Fractional Crystallization: If the crude product is solid and there is a sufficient difference in the crystal lattice energies of the isomers, this can be an effective technique for purification on a larger scale. Try recrystallizing from various solvents like ethanol, methanol, or hexane mixtures.
-
Preparative HPLC: For obtaining highly pure samples for analytical standards or biological testing, reverse-phase preparative HPLC is an option, although it is less suitable for large-scale synthesis.
Q: What analytical techniques are best for confirming the isomeric ratio and purity of my product?
A: A combination of techniques is recommended for unambiguous characterization.
-
¹H NMR Spectroscopy: This is the most powerful tool. The protons on the thiophene ring of the 3-nitro and 4-nitro isomers will have distinct chemical shifts and coupling constants. The single proton on the 3-nitro isomer (at the C4 position) will be a singlet, whereas the proton on the 4-nitro isomer (at the C3 position) will also be a singlet but in a different electronic environment, resulting in a different chemical shift.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for determining the ratio of the two isomers in the crude reaction mixture. The isomers will likely have slightly different retention times, and the mass spectrometer will confirm they have the same molecular weight.
-
Melting Point: A sharp melting point after purification is a good indicator of high purity. Isomeric impurities will typically cause melting point depression and broadening.
References
- Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 102-105.
- BenchChem. (2025). 2-Bromo-3-methyl-5-nitrothiophene | 56182-39-9. BenchChem.
- Chemistry Stack Exchange. (2019).
- BenchChem. (2025).
- BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. BenchChem.
- StudySmarter. (2023).
- Mastri, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2-Bromo-3-methylthiophene synthesis.
- Suzuki, H., et al. (1980).
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Nitro-N-phenylthiophen-2-amine. BenchChem.
- Organic Syntheses. (n.d.). 2-nitrothiophene.
- Sciencemadness Discussion Board. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
- ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?
- ResearchGate. (2025). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
Sources
- 1. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 7. Sci-Hub. NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE / Chemistry Letters, 1980 [sci-hub.box]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-5-methyl-3-nitrothiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for cross-coupling reactions involving 2-bromo-5-methyl-3-nitrothiophene. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of substituted 5-methyl-3-nitrothiophenes. The inherent electronic properties of this substrate—namely the strong electron-withdrawing effect of the nitro group—present unique challenges and opportunities in catalyst selection and reaction optimization.
Section 1: Catalyst System Selection and Optimization
This section addresses the critical questions regarding the choice of catalyst, ligands, and reaction conditions tailored for the unique reactivity of this compound.
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: The most versatile and commonly employed cross-coupling reactions for this type of aryl halide are the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]
-
Suzuki-Miyaura Coupling: This is often the first choice due to the wide commercial availability of boronic acids, their relatively low toxicity, and the high functional group tolerance of the reaction.[2][3]
-
Stille Coupling: An excellent alternative, particularly when the corresponding organostannane is readily available or when the boronic acid is unstable.[2][4] However, the high toxicity of tin reagents is a significant drawback.[2][4]
-
Heck Reaction: Ideal for forming carbon-carbon bonds with alkenes. The reaction generally shows high trans selectivity.[5]
-
Sonogashira Coupling: The premier method for coupling with terminal alkynes, requiring a palladium catalyst and typically a copper(I) co-catalyst.[6]
-
Buchwald-Hartwig Amination: The state-of-the-art method for forming carbon-nitrogen bonds, coupling the aryl bromide with primary or secondary amines.[7][8]
The choice depends on the desired final product (C-C, C-N, or C-alkynyl bond) and the stability of the coupling partners.
Q2: How do the electronic properties of this compound influence catalyst selection?
A2: The thiophene ring is rendered significantly electron-deficient by the C3-nitro group. This has a profound impact on the key steps of the palladium-catalyzed cycle:
-
Facilitated Oxidative Addition: The electron-poor nature of the aromatic ring weakens the C-Br bond, generally accelerating the rate-determining oxidative addition step of Pd(0) to the aryl bromide.[9][10]
-
Challenging Reductive Elimination: The resulting Pd(II) intermediate is more electron-deficient, which can make the final, product-forming reductive elimination step more difficult.
Therefore, the ideal catalyst system must balance these opposing effects. The key is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[11][12] These ligands increase the electron density on the palladium center, which stabilizes the catalyst and promotes the crucial reductive elimination step.[10]
Q3: Which palladium precatalysts and bases are most effective for Suzuki-Miyaura coupling of this substrate?
A3: For robust and reproducible results, using well-defined palladium precatalysts is preferable to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Recommended Precatalysts: Modern palladacycle precatalysts (e.g., G3-XPhos, G4-SPhos) are highly active and air-stable, ensuring reliable formation of the active catalyst. For simpler systems, Pd(PPh₃)₄ can be effective, as demonstrated in couplings of similar brominated thiophenes.[13][14]
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[3]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective, often in an aqueous/organic solvent mixture.
-
Phosphates (K₃PO₄): A stronger base that is often highly effective for challenging couplings, including those on thiophene systems.[13][14][15] It is typically used in solvents like dioxane or THF, often with a small amount of water.
-
Organic Bases (e.g., Et₃N): Generally used in Heck and Sonogashira reactions.
-
Alkoxides (e.g., NaOtBu): Strong bases primarily used for Buchwald-Hartwig aminations.[16] Using them in Suzuki couplings can lead to side reactions like nitro group reduction or debromination.
-
Screening a few different bases (e.g., K₂CO₃ and K₃PO₄) is a standard optimization step.
Section 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides solutions to the most common issues encountered when working with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source has degraded or the active Pd(0) species did not form. 2. Insufficient Degassing: Presence of oxygen is poisoning the Pd(0) catalyst. 3. Inappropriate Base/Solvent: The chosen base or solvent system is not effective for this specific substrate. 4. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed. | 1. Use a fresh batch of palladium catalyst or a modern, air-stable precatalyst. 2. Ensure thorough degassing of the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw method (3 cycles).[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 4. Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Catalyzes the homocoupling of the boronic acid partner. 2. Degradation of Boronic Acid: Protodeboronation can occur, especially with heteroaryl boronic acids or under harsh conditions. | 1. Ensure the reaction is performed under a strict inert atmosphere.[1] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., MIDA or pinacol esters). |
| Debromination (Hydrodehalogenation) | 1. Formation of Pd-H Species: Can be generated from the base, solvent (especially alcohols or water), or impurities.[17] 2. High Reaction Temperature: Can favor the debromination pathway. | 1. Screen different bases; sometimes a weaker base can minimize this side reaction. Ensure anhydrous solvents are used if water is not required for the specific catalytic cycle. 2. Lower the reaction temperature and monitor for a longer reaction time. |
| Reduction or Loss of Nitro Group | 1. Harsh Reaction Conditions: High temperatures or overly strong bases can lead to denitration or reduction of the nitro group to an amine.[18] 2. Certain Phosphine Ligands: Some phosphines can act as reducing agents at elevated temperatures. | 1. Attempt the reaction at a lower temperature (e.g., 60-80 °C). Use a milder base like K₂CO₃ or K₃PO₄ instead of alkoxides. 2. If reduction is persistent, screen different classes of ligands, such as N-heterocyclic carbenes (NHCs), which may be more robust. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common cross-coupling issues.
Section 3: Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)[15]
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and degassed water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 6-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-5-methyl-3-nitrothiophene.[19]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Section 4: Data Summary
The following table provides a comparative overview of catalyst systems that can be applied to the coupling of this compound, based on data from analogous electron-deficient bromothiophene systems.
| Coupling Reaction | Catalyst System | Base | Solvent | Temp (°C) | Key Observations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | A reliable starting point for various arylboronic acids.[13][14] |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Bulky, electron-rich ligand is ideal for electron-deficient substrates. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | Standard conditions for coupling with acrylates or styrenes.[15] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-65 | Copper co-catalyst is typically required for efficient coupling.[20] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Bidentate phosphine ligands are effective for C-N bond formation.[7][16] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methyl-3-nitrothiophene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-3-nitrothiophene. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven solutions to common challenges encountered during cross-coupling reactions, with a primary focus on overcoming low conversion rates. The inherent electronic properties of this substrate, namely the strongly electron-withdrawing nitro group and the potentially coordinating thiophene sulfur, present unique hurdles that require careful consideration and optimization of reaction parameters.
Troubleshooting Low Conversion Rates: A Root Cause Analysis
Low or no conversion of your this compound is a frequent yet surmountable issue. The following section breaks down the most common culprits and provides a logical, step-by-step approach to diagnosing and resolving the problem.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no product. What are the likely causes?
A1: Low yields in this specific Suzuki-Miyaura coupling are often multifactorial, stemming from the electron-deficient nature of the thiophene ring and potential catalyst inhibition. Here’s a breakdown of common issues and how to address them:
-
Catalyst Inactivity or Inhibition: The electron-withdrawing nitro group significantly activates the C-Br bond towards oxidative addition. However, the sulfur atom in the thiophene ring and the nitro group itself can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or base to be replaced by a hydrogen atom.[2] This is particularly prevalent with electron-deficient heteroaryl halides under basic conditions.
-
Solution:
-
Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.
-
Switch from a boronic acid to a more stable boronic ester derivative, such as a pinacol ester.
-
Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
-
-
Homocoupling of the Boronic Acid: The oxidative coupling of two boronic acid molecules can be a significant side reaction, especially in the presence of oxygen.
-
Solution:
-
Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ to minimize side reactions that can occur during the in-situ reduction of Pd(II) precursors.[1]
-
-
Optimized Protocol for Suzuki-Miyaura Coupling:
| Component | Recommended Conditions |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | SPhos or XPhos (2-6 mol%) if using Pd₂(dba)₃ |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the conversion is poor.
A2: The Buchwald-Hartwig amination of this substrate is challenging due to potential catalyst inhibition and the acidic protons of some amines.
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The choice of ligand is critical for a successful amination.
-
Solution: Utilize bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos.[3] These ligands have been shown to be effective for the amination of challenging heteroaryl halides. Using a pre-formed palladium-ligand complex (precatalyst) can also improve reactivity and reproducibility.
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but can sometimes lead to side reactions with the nitro group.
-
Solution: While NaOtBu is often the base of choice, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), especially if side reactions are observed.
-
Optimized Protocol for Buchwald-Hartwig Amination:
| Component | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (2-4 mol%) |
| Ligand | XPhos or BrettPhos (2-5 mol%) |
| Base | NaOtBu or LiHMDS (1.2-1.5 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat with stirring for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
Q3: My Sonogashira coupling between this compound and a terminal alkyne is not proceeding as expected.
A3: Sonogashira couplings can be sensitive to reaction conditions, and the nature of your substrate adds complexity.
-
Catalyst System: The standard Pd(PPh₃)₂Cl₂/CuI system may not be optimal.
-
Solution: Consider using a more active palladium source like Pd(OAc)₂ with a suitable phosphine ligand. In some cases, copper-free Sonogashira conditions can be beneficial to avoid side reactions.[4]
-
-
Base and Solvent: The choice of amine base and solvent is crucial.
Optimized Protocol for Sonogashira Coupling:
| Component | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) |
| Ligand (if using Pd(OAc)₂) | PPh₃ (4-10 mol%) |
| Base | Et₃N or DIPEA (2-3 equivalents) |
| Solvent | THF or DMF (anhydrous and degassed) |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, copper(I) iodide, and ligand (if applicable).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.2-1.5 eq.).
-
Stir at the appropriate temperature and monitor the reaction.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Purification Challenges
Q4: I have successfully run my reaction, but I am facing difficulties in purifying the product.
A4: The polarity of the nitro group can make purification by column chromatography challenging.
-
Streaking on TLC/Column: The polar nitro group can cause the product to streak on silica gel.
-
Solution:
-
Use a less polar eluent system initially to move non-polar impurities.
-
Consider adding a small amount of a slightly more polar solvent like dichloromethane or a few drops of triethylamine to the eluent to reduce streaking.
-
If the product is stable, consider recrystallization as an alternative to chromatography.
-
-
-
Co-elution with Starting Material: If the reaction has not gone to completion, the product and starting material may have similar retention factors.
-
Solution: Optimize the eluent system using different solvent ratios to achieve better separation. A gradient elution may be necessary.
-
Concluding Remarks
Successfully performing cross-coupling reactions with this compound requires a systematic approach to optimization and troubleshooting. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly controlled reaction environment, high conversion rates can be achieved. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific reaction may require fine-tuning of the presented protocols.
References
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Heck reaction. In Wikipedia. Retrieved from [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling.
-
Ibadi Alaridhee, Z. A., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
- Request PDF. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Journal of the American Chemical Society, 126(43), 14154–14163.
- Schnapperelle, I., Breitenlechner, S., & Bach, T. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18407–18416.
- Kubota, K., & Ito, H. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(30), 8872–8879.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Cameselle, R. P., Iglesias, B., & de Lera, A. R. (2010). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Tetrahedron, 66(3), 653-659.
- Ullah, F., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Stille reaction. In Wikipedia. Retrieved from [Link]
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Ali, A., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(12), 2159.
- ResearchGate. (n.d.). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
- Wang, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1269–1275.
- Request PDF. (n.d.). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
-
ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][5][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from ResearchGate.
- Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020).
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 26(7), 1891-1903.
- ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
- Ramirez, J., et al. (2021). Mutual inhibition effect of sulfur compounds in the hydrodesulfurization of thiophene, 2-ethylthiophene and benzothiophene ternary mixture.
- Nasrollahzadeh, M., et al. (2020). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Chemistry – An Asian Journal, 15(1), 107-118.
- Sigman, M. S., & Harper, K. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1369–1381.
-
Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings. Retrieved from [Link]
- Request PDF. (n.d.). Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Preventing debromination of 2-Bromo-5-methyl-3-nitrothiophene during reactions
<_ _>
Welcome to the technical support center for 2-Bromo-5-methyl-3-nitrothiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address the common challenge of unwanted debromination during synthetic transformations and provide field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the reactivity and stability of this compound.
Q1: Why is this compound so susceptible to debromination?
Answer: The propensity for debromination stems from the electronic nature of the thiophene ring, which is heavily influenced by the substituents.
-
Electron-Deficient Ring: The potent electron-withdrawing nitro group (-NO₂) at the 3-position significantly reduces the electron density of the thiophene ring. This has two major consequences:
-
Activation of the C-Br Bond: The carbon atom at the 2-position becomes more electrophilic, making the C-Br bond susceptible to nucleophilic attack or facilitating oxidative addition in catalytic cycles (e.g., with Palladium(0)).
-
Susceptibility to Reduction: The electron-deficient aromatic system is more easily reduced. This can occur via single-electron transfer (SET) mechanisms, leading to the formation of a radical anion that then expels a bromide ion.[1][2] This hydrodebromination is a common side reaction, especially under reductive conditions or in the presence of certain catalysts and bases.[3][4][5]
-
-
Reaction Conditions: Harsh reaction conditions, such as the use of strongly basic reagents (e.g., alkoxides), high temperatures, or certain hydride sources, can promote elimination or reductive pathways that lead to the loss of bromine.[6][7][8]
Q2: In which common reactions is debromination a major concern?
Answer: Debromination is a significant competing reaction in several key synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): These reactions are highly susceptible. A common side reaction involves the palladium catalyst promoting hydrodebromination instead of the desired cross-coupling.[3] This is often exacerbated by the choice of base, ligand, and solvent.
-
Metal-Halogen Exchange: Attempts to form organometallic reagents (e.g., organolithiums or Grignards) are particularly challenging. The strong basic and reducing nature of reagents like n-BuLi or t-BuLi can lead to rapid debromination or other undesired side reactions instead of the intended exchange.[9][10]
-
Nucleophilic Aromatic Substitution (SNAr): While the nitro group activates the ring for SNAr, forcing conditions with potent nucleophiles can sometimes lead to complex reaction mixtures where debromination is a component.
Q3: How can I reliably detect and quantify the debrominated byproduct, 5-methyl-3-nitrothiophene?
Answer: A combination of chromatographic and spectroscopic methods is recommended for accurate detection and quantification.
-
Thin-Layer Chromatography (TLC): This is the quickest method for in-process monitoring. The debrominated byproduct, being less polar than the starting material, will have a higher Rf value in most common solvent systems (e.g., Hexanes/Ethyl Acetate). Stain with potassium permanganate or use a UV lamp for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separation and identification. The byproduct will have a clear molecular ion peak corresponding to its lower molecular weight.
-
1H NMR Spectroscopy: This is the most definitive method. The starting material and byproduct will have distinct signals in the aromatic region of the spectrum. By integrating the signals corresponding to each compound and comparing them to an internal standard, you can accurately determine the reaction conversion and the ratio of product to byproduct.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides targeted advice for minimizing debromination during Suzuki and Buchwald-Hartwig reactions, two of the most common applications for this substrate.
Q4: My Suzuki coupling is failing, and I'm mostly recovering the debrominated starting material. What are the most likely causes?
Answer: This is a classic problem when coupling electron-deficient aryl halides. The primary causes are related to an imbalance in the rates of the catalytic cycle steps. The undesired hydrodebromination pathway is outcompeting the desired cross-coupling pathway.
Key Factors to Investigate:
-
Base Selection: Strong bases like NaOtBu or KtOBu, especially in protic solvents, can be problematic. They can generate hydride species or promote protonolysis of the boronic acid, leading to reduction of the aryl halide.
-
Catalyst/Ligand System: A suboptimal ligand can lead to a palladium complex that is either too reactive, favoring reduction, or not efficient at promoting transmetalation, allowing the reductive pathway to dominate.[11]
-
Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition and side reactions, including debromination.
-
Water Content: While some water is often necessary for Suzuki couplings (especially with inorganic bases), excessive amounts can facilitate the proto-deboronation of the boronic acid, which indirectly contributes to the hydrodebromination of the aryl halide.[12][13]
Q5: What is a reliable starting protocol for a Suzuki-Miyaura coupling with this compound to minimize debromination?
Answer: A carefully selected set of mild conditions is crucial. The goal is to facilitate the transmetalation and reductive elimination steps of the catalytic cycle while suppressing the hydrodebromination pathway.
-
Reagents & Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the desired arylboronic acid (1.2 - 1.5 eq).
-
Add the Palladium catalyst and ligand (see table below).
-
Add the base (see table below).
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the specified temperature (typically 80-90 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Conditions (To Minimize Debromination) | Discouraged Conditions (High Risk of Debromination) | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ | "Ligandless" Pd sources | PPh₃ is a moderately electron-rich ligand that balances catalyst activity and stability.[15] Ligandless systems are often too unstable. |
| Ligand | PPh₃, SPhos, XPhos | Highly electron-rich or very bulky phosphines | Bulky, electron-rich ligands can accelerate oxidative addition but may hinder subsequent steps, leading to side reactions.[11][16] |
| Base | K₃PO₄ (2.0-3.0 eq), K₂CO₃, Cs₂CO₃ | NaOtBu, KtOBu, NaOH, NaOEt | Milder inorganic bases are less prone to promoting reductive pathways.[12][15] Strong alkoxides are known to cause issues. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | Alcohols (MeOH, EtOH) | Aprotic solvents are generally preferred. Alcohols can act as hydride sources, increasing debromination.[17] |
| Temperature | 80 - 90 °C | > 100 °C | Higher temperatures can lead to catalyst decomposition and increased side reactions. |
Q6: How does ligand choice impact debromination in Buchwald-Hartwig amination reactions?
Answer: In Buchwald-Hartwig amination, the ligand is critical for controlling the outcome. The ligand must stabilize the palladium catalyst, facilitate both oxidative addition and reductive elimination, and prevent β-hydride elimination from the palladium-amido intermediate, which is a key step in a competing hydrodebromination pathway.[3]
Below is a diagram illustrating the decision-making process for ligand selection.
Caption: Ligand properties affecting C-N coupling vs. debromination.
For an electron-deficient substrate like this compound, ligands like XantPhos are often an excellent choice. XantPhos has a large bite angle that promotes reductive elimination while discouraging side reactions. Using a milder, soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of strong inorganic bases can also be highly beneficial.[18][19]
Section 3: Troubleshooting Guide for Metal-Halogen Exchange
Q7: I am attempting to form a Grignard or organolithium reagent, but the reaction fails and I only recover the debrominated byproduct. Why is this happening and what can I do?
Answer: This is a common and challenging problem. The nitro group makes the thiophene ring highly susceptible to attack and reduction by strongly nucleophilic and basic organometallic reagents.
Mechanistic Issues:
-
Direct Nucleophilic Attack: The organolithium reagent (e.g., n-BuLi) can act as a nucleophile and attack the electron-deficient thiophene ring, leading to decomposition pathways.
-
Reduction of the Nitro Group: The nitro group itself can be reduced by the organometallic reagent, consuming the reagent and leading to a complex mixture of products.
-
Rapid Proton Quenching: The acidity of the methyl group or any trace water can be sufficient to quench the highly basic organolithium reagent, which can then participate in reductive debromination.
This diagram illustrates the desired pathway versus the common failure modes.
Caption: Desired vs. undesired pathways in lithiation reactions.
Alternative Strategy: The Turbo-Grignard Approach
Direct lithiation is often too harsh. A more successful approach involves using a Turbo-Grignard reagent like i-PrMgCl·LiCl. This reagent is less basic than organolithiums but highly effective for halogen-metal exchange, especially at low temperatures.[10] It can perform the Br/Mg exchange without significantly affecting the nitro group.
-
Preparation: In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 eq) in anhydrous, degassed THF.
-
Cooling: Cool the solution to -40 °C.
-
Addition: Slowly add i-PrMgCl·LiCl (1.1 eq, commercially available solution) dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stirring: Stir the reaction mixture at -40 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with D₂O and analyzing by 1H NMR for deuterium incorporation.
-
Trapping: The resulting Grignard reagent can then be reacted in situ with the desired electrophile at low temperature.
This method provides a much cleaner and more reliable way to generate a nucleophilic thiophene species at the 2-position while preserving the sensitive nitro group and avoiding debromination.[20]
References
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. S3 Amazonaws. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PMC. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
-
PMC. (n.d.). Reductions of aryl bromides in water at room temperature. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Bode, J. W. (2019). OC II (FS 2019). [Link]
-
Sci-Hub. (n.d.). Metalation and halogen–metal exchange in 3-arylthiophens. [Link]
-
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. [Link]
-
PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
PMC. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-Bromo-5-methyl-3-nitrothiophene
An in-depth technical guide to the reactions and mechanisms of 2-Nitrothiophene
Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-3-nitrothiophene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field experience.
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield, purity, and, most importantly, safety. The most common route involves the nitration of the 2-bromo-5-methylthiophene precursor. While seemingly straightforward, this electrophilic aromatic substitution presents significant scale-up hurdles related to regioselectivity, reaction kinetics, and thermal management.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems encountered during scale-up. Each answer provides a causal explanation and a validated solution.
Issue 1: Poor Regioselectivity and Formation of 2-Bromo-5-methyl-4-nitrothiophene Isomer
Question: During scale-up, I'm observing a significant increase in the formation of the undesired 2-Bromo-5-methyl-4-nitrothiophene isomer, which is co-eluting with my product. What is causing this, and how can I improve selectivity for the 3-nitro position?
Answer: This is a classic challenge in thiophene chemistry, rooted in the electronic effects of the substituents. The thiophene ring is activated towards electrophilic substitution. In your starting material, 2-bromo-5-methylthiophene, you have two competing directing groups:
-
-CH₃ (Methyl group): An activating, ortho, para-directing group. It strongly activates the adjacent C4 position.
-
-Br (Bromo group): A deactivating, ortho, para-directing group. It directs substitution to the C3 position.
At the bench, subtle kinetic control may favor the C3 position. However, during scale-up, minor temperature fluctuations or changes in mixing efficiency can alter the kinetic profile, allowing the thermodynamically competitive, electronically favorable C4 nitration to increase.
Solutions & Causal Logic:
-
Strict Temperature Control: The formation of the nitronium ion (NO₂⁺) from the mixed acid (HNO₃/H₂SO₄) is highly exothermic. Localized hot spots in the reactor, caused by poor mixing or too rapid addition of reagents, will provide the activation energy needed to overcome the kinetic barrier for C4 nitration.
-
Protocol: Maintain a strict reaction temperature, typically between -5°C and 0°C. Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. The addition of the nitrating agent must be done subsurface and at a slow, controlled rate to allow the cooling system to dissipate the heat generated.
-
-
Choice of Nitrating Agent: The reactivity of the nitronium ion source is a critical parameter.
-
Protocol: Consider using a milder nitrating agent than concentrated nitric/sulfuric acid. A common alternative is using nitric acid in acetic anhydride. This generates acetyl nitrate in situ, a less aggressive nitrating species that can improve selectivity. However, be aware that the reaction of acetic anhydride and nitric acid can be explosive if not handled correctly.[1]
-
-
Solvent and Concentration: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.
-
Protocol: Running the reaction at a slightly higher dilution can sometimes help manage the exotherm and improve selectivity by ensuring more homogenous mixing and temperature distribution.
-
Issue 2: Low Yield and Product Decomposition
Question: My reaction yield has dropped significantly upon scaling up, and I'm finding dark, tar-like substances in my crude product. What's happening?
Answer: Low yield coupled with tar formation is a strong indicator of oxidative side reactions and product decomposition. Thiophene rings, especially when activated by a methyl group, are susceptible to oxidation by strong nitric acid, particularly at elevated temperatures. The nitro group, once installed, is strongly electron-withdrawing, making the ring more electron-deficient but not immune to aggressive reagents.
Solutions & Causal Logic:
-
Reverse Addition: Instead of adding the nitrating agent to the thiophene, consider adding the thiophene solution to the nitrating agent mixture. This ensures that the thiophene is always the limiting reagent in the reaction zone, minimizing the chance for over-nitration or oxidation by excess nitric acid.
-
Stoichiometric Control: Use of a minimal excess of the nitrating agent is crucial.
-
Protocol: Carefully control the stoichiometry of nitric acid. An excess of more than 1.1-1.2 equivalents is often unnecessary and increases the risk of side reactions.
-
-
Rapid Quenching: Once the reaction is complete (monitored by TLC, GC, or HPLC), the reaction must be quenched promptly to prevent further reactions.
-
Protocol: The quench should be performed by slowly and carefully adding the reaction mixture to a large volume of ice-water. This hydrolyzes any remaining reactive species and precipitates the crude product. Ensure the quench vessel is well-agitated to handle the exotherm of neutralizing the strong acid.
-
Issue 3: Purification Challenges and Isomer Separation
Question: I've improved the isomer ratio, but I still have a small amount of the 4-nitro isomer that I cannot separate by recrystallization or standard column chromatography. How can I achieve >99% purity?
Answer: The separation of constitutional isomers of halogenated thiophenes is a well-documented and formidable challenge.[2][3] Their similar polarity, boiling points, and solubility profiles make them difficult to resolve using conventional techniques.
Solutions & Causal Logic:
-
Optimized Recrystallization: While a single recrystallization may fail, a systematic approach can work.
-
Protocol: Experiment with a range of solvent systems. A good starting point is a binary system like hexane/ethyl acetate or ethanol/water. The goal is to find a system where the desired 3-nitro isomer has significantly lower solubility than the 4-nitro isomer at low temperatures. Sometimes, a slow, multi-day crystallization at a controlled temperature gradient can yield purer crystals.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the most effective, albeit expensive, solution.
-
Protocol: A reverse-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase is typically effective. Method development on an analytical scale is required to optimize the separation before moving to a preparative scale.
-
-
Fractional Distillation: This is generally not effective for these types of isomers due to very close boiling points.[2] However, if a significant boiling point difference is identified through modeling or small-scale experimentation, it could be explored under high vacuum with a column containing a high number of theoretical plates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic workflow for scaling up this synthesis?
A1: The recommended workflow emphasizes safety and control. It begins with the careful preparation of the nitrating agent at low temperature, followed by the controlled addition of the 2-bromo-5-methylthiophene substrate. The reaction is monitored until completion, then promptly quenched. The workup involves isolation of the crude solid, washing to remove residual acid, and then purification, typically via recrystallization.
Q2: What are the Critical Process Parameters (CPPs) to monitor?
A2: The most critical parameters are:
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Temperature: Must be strictly controlled throughout the addition and reaction phases.
-
Addition Rate: The rate of reagent addition directly impacts heat generation.
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Agitation Speed: Efficient mixing is essential to prevent localized hot spots and ensure homogeneity.
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Reaction Time: Over-running the reaction can lead to byproduct formation.
Q3: What are the primary safety hazards, and how should they be mitigated?
A3: The primary hazard is a runaway exothermic reaction from the nitration process.
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[4][5] All work should be conducted in a well-ventilated area or fume hood. A blast shield is recommended. Ensure an adequate quenching agent (ice-water, sodium bicarbonate solution) is readily available. Never add water directly to the concentrated acid mixture.
Q4: What analytical techniques are best for monitoring this reaction?
A4:
-
In-Process Control (IPC): Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) are effective for monitoring the disappearance of the starting material.
-
Final Product Analysis: GC or High-Performance Liquid Chromatography (HPLC) for purity and isomer ratio determination. ¹H NMR spectroscopy is essential for structural confirmation and isomer identification.
Data & Visualizations
Table 1: Typical Reaction Parameters for Nitration of 2-bromo-5-methylthiophene
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-bromo-5-methylthiophene | 1.0 equivalent |
| Nitrating Agent | HNO₃ (65%) in H₂SO₄ (98%) | Provides the electrophile (NO₂⁺). |
| Stoichiometry (HNO₃) | 1.1 equivalents | Minimizes over-nitration and oxidation. |
| Solvent | Concentrated H₂SO₄ | Acts as both solvent and catalyst. |
| Temperature | -5°C to 0°C | Critical for controlling exotherm and selectivity. |
| Addition Time | 1-2 hours (scale-dependent) | Ensures heat can be effectively removed. |
| Reaction Time | 30-60 minutes post-addition | Monitor by GC/TLC for completion. |
| Typical Yield (Crude) | 85-95% | Yield depends on precise control of conditions. |
Diagrams
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Retrieved from [Link]
-
Suzuki, H., Hidaka, I., Osuka, A., & Iwasa, A. (1980). NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE. Chemistry Letters. Retrieved from [Link]
-
Rodríguez Domínguez, J. C., Thomae, D., Kirsch, G., & Seck, P. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO-THIOPHENES. 11th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
- Steinkopf, W. (1940). Studien in der Thiophenreihe. LII. Über die Einwirkung von Salpetersäure auf Thiophen. Justus Liebigs Annalen der Chemie, 545(1), 38-47.
- European Patent Office. (2003). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
ScienceMadness Discussion Board. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Retrieved from [Link]
-
ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? Retrieved from [Link]
Sources
- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Managing reaction temperature for nitration of 2-bromo-5-methylthiophene
Introduction
Welcome to the technical support guide for managing the nitration of 2-bromo-5-methylthiophene. This synthesis is a critical step in the development of various pharmaceutical intermediates. However, the reaction is highly exothermic and requires stringent temperature control to ensure safety, regioselectivity, and optimal yield. Thiophene and its derivatives are significantly more reactive towards electrophilic substitution than benzene, making them susceptible to overly aggressive reaction conditions which can lead to degradation and explosive side reactions.[1][2] This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this sensitive procedure.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment.
Q1: My reaction turned dark brown/black, and the temperature spiked uncontrollably above 10 °C. What is happening and what should I do?
A1: A rapid temperature increase and a dark coloration are classic signs of a runaway reaction and substrate degradation. Nitration of activated rings like thiophene is highly exothermic.[3][4] The thiophene ring is sensitive to strong oxidizing conditions, which are exacerbated at higher temperatures, leading to the formation of polymeric tars and decomposition products.[1][5]
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Enhance Cooling: If not already in place, immerse the reaction vessel in a dry ice/acetone bath to bring the temperature down as quickly as possible. Have an emergency cooling bath ready before starting any exothermic reaction.[3]
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Dilution: If it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. This can help dissipate heat and slow the reaction rate.
Root Cause Analysis and Prevention:
-
Inadequate Pre-Cooling: The reaction mixture must be thoroughly cooled to the target temperature (e.g., -5 °C) before the first drop of nitrating agent is added.
-
Addition Rate is Too Fast: The nitrating agent must be added dropwise at a rate that allows the cooling system to dissipate the generated heat effectively, maintaining a stable internal temperature.[3][6]
-
Inefficient Stirring: Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway process.[4] Ensure vigorous, efficient stirring throughout the addition.
-
Nitrating Agent Choice: Standard nitrating mixtures like concentrated nitric and sulfuric acid are often too aggressive for sensitive substrates like thiophene and can cause degradation.[1] A milder agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), is generally preferred.[1][7]
Q2: My final product has a low yield, and NMR analysis shows a mixture of 2-bromo-3-nitro-5-methylthiophene and 2-bromo-4-nitro-5-methylthiophene. How can temperature control improve this?
A2: The formation of multiple isomers (poor regioselectivity) and low yield are directly linked to reaction temperature. The nitration of substituted thiophenes is governed by the directing effects of the existing substituents and the overall reactivity of the ring. While the 3-position is the electronically favored site for electrophilic attack on 2-bromo-5-methylthiophene, higher temperatures provide enough energy to overcome the activation barrier for substitution at other positions, like the 4-position, leading to a mixture of products.
Improving Regioselectivity and Yield:
-
Maintain Strict Low Temperature: Operating at a consistently low and stable temperature (ideally between -5 °C and 0 °C) is crucial. This ensures the reaction proceeds via the lowest energy pathway, favoring the formation of the desired 3-nitro isomer.
-
Slow and Controlled Addition: A slow, dropwise addition of the nitrating agent ensures that the concentration of the powerful electrophile (NO₂⁺) remains low and constant, minimizing side reactions.[8]
-
Monitor Conversion: Use thin-layer chromatography (TLC) or a rapid quenching/GC-MS analysis of an aliquot to monitor the reaction's progress. Over-extending the reaction time, even at low temperatures, can lead to the formation of undesired byproducts.
Q3: I am finding it difficult to keep the internal temperature stable below 0°C during the nitrating agent addition. What are some practical tips for my experimental setup?
A3: Maintaining a stable, low temperature for a highly exothermic reaction requires a well-designed experimental setup.
Setup Recommendations:
-
Cooling Bath: An ice-salt bath can reach temperatures of -10 to -20 °C. For more rigorous control, a dry ice/acetone or an ethylene glycol/dry ice bath is recommended. Ensure the bath is large enough to surround the reaction flask adequately.
-
Vessel Selection: Use a round-bottom flask that allows for efficient stirring and has enough headspace. A three-necked flask is ideal to accommodate a stirrer, a thermometer, and an addition funnel.[3]
-
Thermometer Placement: The thermometer bulb must be submerged in the reaction mixture, away from the flask walls, to get an accurate reading of the internal temperature, not the bath temperature.
-
Controlled Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the nitrating agent. This provides consistent and controllable delivery.
-
Vigorous Agitation: Employ an overhead mechanical stirrer for viscous mixtures or a large magnetic stir bar for dilute solutions to ensure efficient heat transfer from the reaction mixture to the cooling bath.[4]
Frequently Asked Questions (FAQs)
Q1: Why is a temperature range of -5 °C to 0 °C so critical for this specific nitration?
A1: This temperature range represents a crucial balance. It is low enough to:
-
Control Exothermicity: It effectively slows down the reaction rate, allowing the heat generated to be safely dissipated by the cooling bath, thus preventing a runaway reaction.[3][4]
-
Maximize Selectivity: Electrophilic aromatic substitution reactions can yield different isomers. Lower temperatures favor the kinetically controlled product, which in this case is the desired 2-bromo-3-nitro-5-methylthiophene.[9]
-
Prevent Degradation: The thiophene ring is prone to oxidation and decomposition under harsh nitrating conditions.[1][2] Low temperatures minimize these degradation pathways, preserving the integrity of the starting material and the product.
Q2: What are the primary side products I should be aware of if the temperature rises?
A2: If the temperature exceeds the optimal range, you risk forming several undesired byproducts:
-
Isomeric Products: As mentioned, 2-bromo-4-nitro-5-methylthiophene is a likely isomeric byproduct.
-
Oxidation Products: Strong nitric acid can oxidize the sensitive thiophene ring, leading to ring-opening and the formation of maleic and oxalic acid derivatives.[2]
-
Polynitrated Species: Although less common with the deactivated ring, excessive temperatures or high concentrations of nitrating agent could potentially lead to the formation of dinitro compounds.
-
Polymeric Tar: Severe overheating will result in complex, dark-colored polymeric materials, which significantly reduces yield and complicates purification.
Q3: What is the recommended nitrating agent for 2-bromo-5-methylthiophene?
A3: The choice of nitrating agent is critical for thiophenes due to their high reactivity.
-
Recommended: Acetyl nitrate, prepared in situ by adding concentrated nitric acid to acetic anhydride at low temperatures, is the reagent of choice. Acetic anhydride moderates the reactivity of nitric acid and scavenges any nitrous acid, which can lead to explosive side reactions with thiophene.[1][5][7]
-
To Be Avoided: The classic mixture of concentrated nitric acid and concentrated sulfuric acid is generally too harsh and will likely lead to decomposition and low yields.[1]
Process Workflow & Data
Temperature Management Workflow
The following diagram outlines the decision-making process for effective temperature control during the nitration procedure.
Caption: Workflow for managing temperature during exothermic nitration.
Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Substrate | 2-bromo-5-methylthiophene | Highly activated heterocyclic compound. |
| Nitrating Agent | Acetyl Nitrate (in situ from HNO₃/Ac₂O) | Milder, prevents explosive nitrosation side reactions.[1] |
| Solvent | Acetic Anhydride | Serves as both solvent and reagent to form acetyl nitrate. |
| Reaction Temp. | -5 °C to 0 °C | Critical for controlling exotherm, maximizing yield and selectivity. |
| Addition Time | 30 - 60 minutes | Slow, controlled addition is key to preventing heat accumulation.[3] |
| Stirring | Vigorous mechanical or magnetic stirring | Prevents localized hot spots and ensures homogeneity.[4] |
| Monitoring | Internal thermometer, TLC | Real-time tracking of temperature and reaction completion. |
| Expected Outcome | 2-bromo-3-nitro-5-methylthiophene | Formation of the kinetically favored product. |
Detailed Experimental Protocol
This protocol is a guideline and should be adapted and scaled according to laboratory safety standards and specific research goals. A thorough risk assessment must be conducted prior to execution.[10]
1. Preparation of the Nitrating Agent (Acetyl Nitrate): a. In a separate flask equipped with a stir bar and cooled in an ice-salt bath to 0 °C, add acetic anhydride (1.2 equivalents). b. Slowly, dropwise, add concentrated nitric acid (1.05 equivalents) to the stirred acetic anhydride. Caution: This addition is exothermic. Maintain the temperature below 10 °C throughout the addition. c. Once the addition is complete, stir the solution for an additional 15 minutes at 0 °C. This solution should be used immediately.
2. Nitration Reaction: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, dissolve 2-bromo-5-methylthiophene (1.0 equivalent) in acetic anhydride. b. Cool the flask in a dry ice/acetone bath until the internal temperature of the solution reaches and stabilizes at -5 °C. c. Transfer the freshly prepared acetyl nitrate solution to the dropping funnel. d. Begin adding the nitrating agent dropwise to the vigorously stirred thiophene solution. e. CRITICAL: Carefully monitor the internal temperature. Adjust the addition rate to ensure the temperature does not rise above 0 °C. If the temperature approaches 0 °C, pause the addition until it cools back to -5 °C.[3] f. After the addition is complete (typically over 30-60 minutes), allow the reaction to stir for an additional 30 minutes at -5 °C.
3. Workup and Purification: a. Once the reaction is deemed complete by TLC, slowly pour the reaction mixture onto crushed ice with stirring. b. Allow the mixture to warm to room temperature, which will hydrolyze the excess acetic anhydride. c. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). d. Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. f. The crude product can be purified by column chromatography or recrystallization to yield pure 2-bromo-3-nitro-5-methylthiophene.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Highly Exothermic Reaction Temper
- What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora.
- Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen.Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. (2004). Semantic Scholar.
- Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange.
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.
- 2-nitrothiophene - Organic Syntheses Procedure.Organic Syntheses.
- Synthesis of 2-bromo-3-methyl-5-arylthiophenes (3a–k) and...
- 2-Bromo-3-methylthiophene synthesis.ChemicalBook.
- Supplementary Information Synthetic routes to compounds 5 and 10-19.The Royal Society of Chemistry.
- 2-Bromo-5-methylthiophene 95 765-58-2.Sigma-Aldrich.
- Thiophene: Bromin
- CN103819449A - Preparation method for 2-bromothiophene.
- Synthesis, Reactions and Medicinal Uses of Thiophene.Pharmaguideline.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. labproinc.com [labproinc.com]
- 4. amarequip.com [amarequip.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. eng-tips.com [eng-tips.com]
- 7. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-5-methyl-3-nitrothiophene
Welcome to the technical support center for 2-Bromo-5-methyl-3-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the critical work-up phase of reactions involving this versatile building block. The unique electronic properties of this compound, stemming from the interplay of the bromine atom, the electron-withdrawing nitro group, and the methyl-substituted thiophene ring, necessitate careful consideration during reaction work-up to ensure optimal yield and purity of your target molecule.
I. Pre-Work-up Considerations: Setting the Stage for Success
Before quenching your reaction, a quick assessment can save significant time and effort during purification.
Question: What should I check before starting the work-up of my reaction involving this compound?
Answer: Before quenching, it is crucial to determine the reaction's progress. This is typically done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A well-run TLC will show the consumption of the starting material and the appearance of the product spot. It's also advisable to run a co-spot (a lane with a mixture of the starting material and the reaction mixture) to confirm that the new spot is not unreacted starting material.
For LC-MS analysis, you should look for the expected mass of your product. This will also give you an indication of the presence of any significant side products. Understanding the composition of your crude reaction mixture is the first step in designing an effective work-up and purification strategy.
II. General Work-up Protocol: A Step-by-Step Guide
The following is a general procedure that can be adapted for a variety of reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.
Experimental Protocol: General Work-up
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1] For reactions involving organometallic reagents, this step should be performed cautiously in an ice bath to manage any exothermic processes. The rationale for using NH₄Cl is to quench any remaining reactive species, such as organometallics or strong bases, in a controlled manner.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent will depend on the polarity of your product.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
Subsequently, wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and aids in breaking up any emulsions.[1]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methyl-3-nitrothiophene in Modern Organic Synthesis
This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-5-methyl-3-nitrothiophene against other common bromothiophene building blocks. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical behavior of this highly functionalized heterocycle in key synthetic transformations. We will explore the underlying electronic principles governing its reactivity and provide actionable experimental protocols and comparative data to inform your synthetic strategy.
The Electronic Landscape of Substituted Thiophenes: A Foundation for Reactivity
The reactivity of any substituted thiophene is dictated by the electronic nature and position of its substituents. The thiophene ring itself is an electron-rich aromatic system, making it generally susceptible to electrophilic aromatic substitution.[1] However, the introduction of halogens and other functional groups fundamentally alters this behavior, opening pathways for nucleophilic substitution and cross-coupling reactions.
Positional Reactivity in Bromothiophenes: In palladium-catalyzed cross-coupling reactions, 2-bromothiophene is generally more reactive than 3-bromothiophene.[2] This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the crucial oxidative addition step in the catalytic cycle.[2]
The Influence of Substituents: The reactivity of our target molecule, this compound, is governed by the interplay of three distinct groups:
-
Bromo Group (C2): A good leaving group in both nucleophilic aromatic substitution (SNAr) and a reactive site for oxidative addition in cross-coupling reactions.
-
Nitro Group (C3): A powerful electron-withdrawing group (EWG) that significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[3][4] Its position is critical for this activation.
-
Methyl Group (C5): A weak electron-donating group (EDG) that slightly increases the electron density of the ring.
The combination of a strong EWG (nitro) and a leaving group (bromo) on the thiophene ring makes this compound a uniquely reactive and versatile building block, particularly for SNAr reactions.
Caption: Influence of substituents on thiophene reactivity.
Nucleophilic Aromatic Substitution (SNAr): An Area of Enhanced Reactivity
Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings, but it requires significant electronic activation.[5] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]
The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is essential to stabilize this negatively charged intermediate.[8][9] In this compound, the nitro group at C3 is ortho to the bromine at C2. This arrangement provides powerful resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2, making the molecule exceptionally reactive in SNAr reactions. This is in stark contrast to simple 2-bromothiophene, which is unreactive under typical SNAr conditions.
Caption: The addition-elimination mechanism of SNAr.
Comparative Reactivity in SNAr
| Compound | Substituents | Expected SNAr Reactivity | Rationale |
| This compound | -Br (C2), -NO2 (C3), -CH3 (C5) | Very High | -NO2 group is ortho to the -Br leaving group, strongly stabilizing the Meisenheimer complex.[10] |
| 2-Bromo-5-nitrothiophene | -Br (C2), -NO2 (C5) | High | -NO2 group is para to the -Br leaving group, providing excellent resonance stabilization.[11] |
| 2-Bromothiophene | -Br (C2) | Negligible | Lacks an activating electron-withdrawing group to stabilize the anionic intermediate. |
| 3-Bromothiophene | -Br (C3) | Negligible | Lacks an activating electron-withdrawing group. |
Experimental Protocol: SNAr with Pyrrolidine
This protocol describes a representative SNAr reaction using this compound and pyrrolidine. The reaction's progress can be monitored by TLC or LC-MS.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add acetonitrile to dissolve the starting material.
-
Add potassium carbonate to the solution.
-
Add pyrrolidine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(pyrrolidin-1-yl)-5-methyl-3-nitrothiophene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[12][13] The reactivity of bromothiophenes in these transformations is heavily dependent on the electronic environment of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester.[12] The key step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. This step is generally favored on electron-deficient aromatic rings.
-
2-Bromothiophene vs. 3-Bromothiophene: 2-Bromothiophene is more reactive than 3-bromothiophene due to the greater partial positive charge at the C2 position.[2]
-
This compound: The potent electron-withdrawing nitro group at the adjacent C3 position is expected to make the C2-Br bond highly polarized and electron-deficient. This should significantly facilitate the oxidative addition step, making this substrate highly reactive, likely exceeding the reactivity of unsubstituted 2-bromothiophene.
Caption: Simplified catalytic cycle for Suzuki coupling.
Heck and Sonogashira Reactions
Similar reactivity trends are expected in other palladium-catalyzed cross-couplings:
-
Heck Reaction: The coupling of an aryl halide with an alkene.[13][14] The initial oxidative addition step follows the same reactivity principles as the Suzuki coupling.
-
Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne, a powerful tool for introducing alkynyl moieties into molecules.[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of a bromothiophene with phenylboronic acid.
Materials:
-
Bromothiophene substrate (e.g., this compound) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Toluene/Ethanol mixture (3:1)
Procedure:
-
Combine the bromothiophene substrate, phenylboronic acid, and Pd(PPh₃)₄ in a flask.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed Na₂CO₃ solution.
-
Heat the mixture to 85-90 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Caption: General workflow for a cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and reactive building block in organic synthesis. Its unique substitution pattern leads to a reactivity profile that is distinct from simpler bromothiophenes.
-
Superiority in SNAr: The ortho relationship between the nitro and bromo groups makes it an exceptionally potent substrate for nucleophilic aromatic substitution, a reaction for which most other bromothiophenes are unsuitable.
-
High Reactivity in Cross-Coupling: The strong electron-withdrawing nature of the nitro group is predicted to activate the C-Br bond, making it a highly efficient partner in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions.
By understanding the electronic principles that govern its behavior, researchers can strategically leverage the enhanced reactivity of this compound to construct complex molecular architectures for pharmaceutical and materials science applications.
References
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. Benchchem.
- Second Electrophilic Substitution in Furan and Thiophene. Filo.
- Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene. Benchchem.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. Available at: [Link]
-
Reactions of Pyrrole, Furan, and Thiophene. Pearson. Available at: [Link]
-
Why do pyrrole, furan, and thiophene behave electrophile behavior? Quora. Available at: [Link]
-
Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH. Available at: [Link]
-
Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Springer. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC - PubMed Central. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed. Available at: [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. Available at: [Link]
-
Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Thieme. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central. Available at: [Link]
-
AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. Available at: [Link]
-
HECK REACTION: Heterocyclic reactants mechanism. YouTube. Available at: [Link]
-
Thiophene, 2‐Bromo‐5‐methyl‐. ResearchGate. Available at: [Link]
-
2-nitrothiophene. Organic Syntheses Procedure. Available at: [Link]
-
Linear and nonlinear free energy relationships in nucleophilic substitution reaction of 2‐bromo‐5‐nitrothiophene with morpholine. ResearchGate. Available at: [Link]
-
3-bromothiophene. Organic Syntheses Procedure. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Second Electrophilic Substitution in Furan and Thiophene a) Monosubstitu.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Validation of 2-Bromo-5-methyl-3-nitrothiophene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Thiophene derivatives, in particular, represent a class of "privileged pharmacophores" in medicinal chemistry, forming the core of 26 FDA-approved drugs.[1] The introduction of electronically diverse substituents, such as a halogen, a nitro group, and an alkyl group, creates a unique electronic and steric environment. This guide provides an in-depth, multi-technique spectroscopic framework for the validation of 2-bromo-5-methyl-3-nitrothiophene, a versatile building block, and compares its spectral signatures to common alternatives to provide a comprehensive analytical perspective.
The inherent value of this specific substitution pattern lies in the synthetic handles it provides for further molecular elaboration. However, the regiochemistry of substitution on the thiophene ring can be ambiguous without robust analytical validation. This guide explains the causality behind the expected spectral data, empowering researchers to not only confirm the identity of their target compound but also to troubleshoot synthetic outcomes with confidence.
The Multi-Spectroscopic Validation Workflow
A self-validating analytical approach relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and together they form an unshakeable confirmation of the molecular structure.
Caption: Overall workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2] For this compound, the ¹H and ¹³C NMR spectra are particularly informative due to the molecule's electronic asymmetry.
Expertise & Causality: Why the Spectra Look the Way They Do
The thiophene ring has one remaining proton at the C4 position. Its chemical shift is dictated by the electronic effects of the three substituents.
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it significantly deshields nearby nuclei, causing their signals to appear further downfield (at a higher ppm value).
-
Bromo Group (-Br): An electronegative atom that also exerts an electron-withdrawing inductive effect, contributing to the deshielding of the ring.
-
Methyl Group (-CH₃): An electron-donating group, which slightly shields adjacent nuclei.
The cumulative effect of the powerful -NO₂ and -Br groups at the adjacent C3 and C2 positions, respectively, will cause the C4-H proton to resonate at a significantly downfield position. The methyl protons, being attached to the shielded C5 position, will appear in the typical alkyl region.
Comparative NMR Data
To contextualize the expected data for our target molecule, we can compare it with simpler, related thiophenes. The substituent effects are not merely additive but provide a clear trend.
| Compound | H4 Chemical Shift (δ, ppm) | H3 Chemical Shift (δ, ppm) | Key Substituent Effects |
| 3-Bromothiophene | ~7.06 | - | Moderate deshielding by Bromine at C3.[2] |
| 2-Bromo-5-methylthiophene | ~6.83 (H3), ~6.98 (H4) | ~6.83 | Methyl group at C5 slightly shields H4.[3][4][5] |
| Predicted: this compound | ~7.8 - 8.2 (Singlet) | - | Strong deshielding from adjacent NO₂ and Br groups. |
| 2-Nitrothiophene | ~7.3-7.6 (Multiplet) | ~8.0-8.2 (Multiplet) | The nitro group strongly deshields the adjacent H3 proton.[6] |
Note: Predicted values are estimated based on established substituent effects in thiophene systems.
In the ¹³C NMR spectrum, the carbon attached to the nitro group (C3) and the bromine (C2) are expected to be significantly downfield, while the C-I carbon in iodo-substituted thiophenes can appear unusually upfield (~75 ppm) due to the heavy atom effect.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the purified thiophene derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to achieve high magnetic field homogeneity. Lock onto the deuterium signal of the solvent.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.[2]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to yield single lines for each carbon.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to confirm the proton count (a 1H singlet for the thiophene proton and a 3H singlet for the methyl group).
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight and, through isotopic patterns, confirms the elemental composition. For halogenated compounds, MS is exceptionally powerful.
Expertise & Causality: The Bromine Isotopic Signature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] This means that any molecule containing one bromine atom will show two peaks in its mass spectrum for the molecular ion (M⁺): one for the molecule with ⁷⁹Br and another, two mass units higher (M+2), for the molecule with ⁸¹Br. The key validation point is that the intensity of these M⁺ and M+2 peaks will be in an approximate 1:1 ratio.[8][9] This signature is a definitive indicator of the presence of a single bromine atom.
Caption: Key features in the mass spectrum of the target molecule.
Expected Fragmentation
Upon ionization, the molecular ion can fragment in predictable ways. For this molecule, common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) or the bromine atom (-Br, 79/81 Da). Observing these fragment ions adds another layer of structural confirmation.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comments |
| [M]⁺ | 250.9 | 252.9 | Molecular Ion. Key validation signature is the ~1:1 ratio. |
| [M-NO₂]⁺ | 204.9 | 206.9 | Loss of the nitro group. This fragment will also show the 1:1 bromine isotopic pattern. |
| [M-Br]⁺ | 171.0 | 171.0 | Loss of the bromine atom. This fragment will appear as a single peak. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ionization Method: Electron Impact (EI) is common for relatively small, stable molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is an alternative, softer technique that may yield a more prominent molecular ion peak.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Confirm that the mass corresponds to the calculated molecular weight (C₅H₄BrNO₂S = 250.92 g/mol ) and that the isotopic pattern matches the theoretical distribution for a compound containing one bromine atom. Analyze the major fragment ions to corroborate the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[10] The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a "fingerprint" of the molecule's functional components.
Expertise & Causality: Vibrational Signatures
The primary utility of IR for this molecule is the definitive identification of the nitro group (-NO₂). Aromatic nitro compounds exhibit two very strong and characteristic stretching vibrations.
-
Asymmetric Stretch: Typically found between 1500-1570 cm⁻¹.
-
Symmetric Stretch: Typically found between 1300-1370 cm⁻¹.
The presence of both of these strong bands is compelling evidence for the nitro group. Other expected vibrations include C-H stretches from the aromatic ring and methyl group, C=C stretching from the thiophene ring, and the C-Br stretch at lower wavenumbers.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic (Methyl Group) | Medium |
| 1500-1570 | N-O Asymmetric Stretch | Nitro (-NO₂) Group | Strong, Diagnostic [10] |
| 1300-1370 | N-O Symmetric Stretch | Nitro (-NO₂) Group | Strong, Diagnostic [10] |
| 1400-1500 | C=C Stretch | Thiophene Ring | Medium |
| 600-700 | C-Br Stretch | Bromoalkane | Medium-Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Neat Liquid/Solid: Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record a background spectrum first (of the empty ATR crystal or a pure KBr pellet). Then, record the sample spectrum, typically from 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.[7]
-
Data Analysis: Identify and label the major absorption bands, paying close attention to the diagnostic region for the nitro group.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The nitro-substituted thiophene core acts as a chromophore, absorbing light in the ultraviolet or visible range. While less structurally specific than NMR or MS, it is a valuable tool for quantitative analysis and for comparing related conjugated systems. The absorption spectrum is expected to show distinct bands corresponding to π → π* transitions within the conjugated nitrothiophene system.[11][12]
Comparison with Alternatives
A common alternative building block in medicinal chemistry might be a substituted nitrobenzene, such as 2-bromo-5-methyl-1-nitrobenzene. While synthetically similar, its spectroscopic validation would differ in key ways:
-
¹H NMR: The benzene analogue would show a more complex multiplet pattern for its three aromatic protons, compared to the clean singlet of the thiophene derivative.
-
¹³C NMR: It would exhibit six aromatic carbon signals instead of four.
-
MS: The molecular weight would be different (C₇H₆BrNO₂ = 215.94 g/mol ), and while the bromine isotopic pattern would be identical, the fragmentation would differ (e.g., potential loss of C₆H₄).
This comparison highlights how the specific spectroscopic signatures of the this compound core provide a unique and unambiguous identifier.
Conclusion
The spectroscopic validation of this compound derivatives is a clear-cut process when approached with a multi-technique strategy. Each method provides self-validating data points that, when combined, leave no room for structural ambiguity. The singlet in the downfield region of the ¹H NMR confirms the 2,3,5-trisubstitution pattern. The distinctive M⁺/M+2 isotopic cluster in the mass spectrum provides undeniable proof of the bromine atom and the correct molecular weight. Finally, the two strong, characteristic bands in the IR spectrum confirm the crucial nitro functionality. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently verify their synthetic products and advance their research with the highest degree of scientific integrity.
References
-
Fuller, L. S., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(9), 7943-7957. Available at: [Link]
-
Saeed, S., et al. (2012). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 3(1), 57-63. Available at: [Link]
-
Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. Available at: [Link]
-
Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. (n.d.). Hindawi. Available at: [Link]
-
Fujieda, K., et al. (1976). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 49(2), 575-576. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). IJRPR. Available at: [Link]
-
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Osaka Prefecture University. Available at: [Link]
-
NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Available at: [Link]
-
¹H NMR spectra showing regioselective substitutions on thiophene. (n.d.). ResearchGate. Available at: [Link]
-
Kolodziejczyk, B., et al. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances, 3(13), 4568-4573. Available at: [Link]
-
UV-Vis spectra of TTF-2, TTF-Th, and thiophene. (n.d.). ResearchGate. Available at: [Link]
-
UV-vis absorption spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Available at: [Link]
-
Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6045-6059. Available at: [Link]
-
Infrared spectrum of randomly oriented 4-nitrothiophenol. (n.d.). ResearchGate. Available at: [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Osaka Prefecture University. Available at: [Link]
-
Thiophene, 2-nitro-. (n.d.). NIST WebBook. Available at: [Link]
-
Spectroscopic studies of 2-carbaldehyde oxime-5-nitrothiophene molecule by DFT method. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(2), 114-122. Available at: [Link]
-
Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 9(1), 10. Available at: [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization. (n.d.). ResearchGate. Available at: [Link]
-
Grigg, R., et al. (1968). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 359-363. Available at: [Link]
-
Guchhait, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Available at: [Link]
-
Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Available at: [Link]
-
A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ResearchGate. Available at: [Link]
-
2-Bromo-5-methylthiophene. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methylthiophene 95 765-58-2 [sigmaaldrich.com]
- 6. Thiophene, 2-nitro- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives [cjcu.jlu.edu.cn]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thiophene-Based Compounds: A Case Study Approach
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial and anticancer properties.[2][3] This guide provides a comprehensive comparison of the biological performance of novel thiophene derivatives, using a representative synthesis and screening cascade. While the initial focus was on derivatives of 2-Bromo-5-methyl-3-nitrothiophene, the available literature necessitates a pivot to a closely related and well-documented starting material, 3-bromothiophene-2-carbaldehyde, to illustrate the principles of synthesis and biological evaluation effectively. This approach allows for a robust, data-driven comparison while maintaining the scientific integrity of the guide.
From a Simple Thiophene to a Bioactive Scaffold: A Synthetic Journey
The journey from a simple starting material to a biologically active compound is a multi-step process involving strategic chemical reactions. In this representative example, we will explore the synthesis of 3-aryl-thiophene-2-aryl/heteroaryl chalcones, which have shown promising anticancer activity.[4] The synthetic pathway leverages the versatility of the brominated thiophene starting material.
A key reaction in this synthesis is the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is favored for its mild conditions and tolerance of various functional groups.[4] In this case, it is used to couple 3-bromothiophene-2-carbaldehyde with different phenylboronic acids, creating a library of 3-aryl-thiophene-2-carboxaldehydes. These intermediates are then subjected to a condensation reaction with various aryl and heteroaryl methyl ketones to yield the final chalcone derivatives.[4]
The rationale behind this synthetic strategy is to create a diverse set of molecules with different electronic and steric properties, which can then be screened for their biological activity. The thiophene ring acts as a central scaffold, while the variations in the aryl and heteroaryl groups allow for the exploration of the structure-activity relationship (SAR).
Biological Activity Screening: A Head-to-Head Comparison
The synthesized thiophene derivatives were subjected to rigorous biological screening to evaluate their potential as therapeutic agents. This guide will focus on two key areas: anticancer and antimicrobial activity.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The anticancer potential of the synthesized 3-aryl-thiophene-2-aryl/heteroaryl chalcones was evaluated against the HCT-15 human colon cancer cell line using the MTT assay.[4] The results are compared with doxorubicin, a standard chemotherapeutic agent.[6]
Table 1: Anticancer Activity of Thiophene Chalcone Derivatives against HCT-15 Cells [4]
| Compound ID | Structure | IC50 (µg/mL) |
| 5a | 3-(3-Methoxyphenyl)thiophene-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 21 |
| 5g | 3-(3-Methoxyphenyl)thiophene-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | 22.8 |
| Doxorubicin | Standard Drug | 25 |
The data clearly indicates that compounds 5a and 5g exhibit potent anticancer activity, with IC50 values lower than the standard drug, doxorubicin.[4] This suggests that these thiophene derivatives are promising candidates for further development as anticancer agents.
The mechanism of action for many thiophene-based anticancer agents involves the induction of apoptosis, or programmed cell death.[7] This is a highly regulated process that is essential for normal tissue development and homeostasis.[8] Cancer cells often have defective apoptotic pathways, which contributes to their uncontrolled proliferation.[7] The ability of the synthesized compounds to induce apoptosis is a key indicator of their therapeutic potential.
Diagram 1: The Intrinsic Apoptosis Signaling Pathway
Caption: Step-by-step workflow of the MTT assay.
Broth Microdilution Assay for Antimicrobial Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9][10] Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth. [9]2. Serial Dilution: Perform a two-fold serial dilution of the synthesized thiophene derivatives and the standard antibiotic (e.g., ampicillin) in a 96-well microtiter plate. [11]3. Inoculation: Inoculate each well with the bacterial suspension. [9]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [11]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [12] Diagram 3: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This guide has provided a comparative analysis of the biological activity of thiophene derivatives, highlighting their potential as both anticancer and antimicrobial agents. Through a representative synthetic pathway and standardized biological screening protocols, we have demonstrated how the performance of novel compounds can be objectively compared to existing alternatives. The promising results for the thiophene chalcones in anticancer screening underscore the value of this chemical scaffold in drug discovery. While the antimicrobial activity of the examined derivatives was more modest, they provide a foundation for further chemical modifications to enhance their potency. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, promoting reproducibility and scientific rigor. The continued exploration of thiophene chemistry is poised to deliver the next generation of innovative therapeutics.
References
-
[Request PDF] Thiophene, 2‐Bromo‐5‐methyl‐. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]
-
Synthesis of thieno[3,2-b]thiophenes from bromothiophene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Singh, P., & Kumar, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 50. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
Schematic diagram of the intrinsic or mitochondria apoptosis signaling pathway. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
de Oliveira, M. F., da Silva, A. C. G., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1115–1122. [Link]
-
Di Maria, F., Martinelli, E., & Pucci, A. (2020). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 25(22), 5484. [Link]
- Gurrala, S., Kumar, P. S., & Anusha, V. (2011). Antimicrobial screening of some novel Tetramethylene thiophene derivatives synthesized using various aryl acid chlorides. Journal of Pharmacy Research, 4(8), 2536-2538.
-
Synthesis of theThieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
- Allaka, T. R., & Duddeck, H. (2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 05(04), 2841-2849.
- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 13-21.
-
MIC Determination. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Apoptosis - Intrinsic Pathway. (2025, November 6). TeachMeAnatomy. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024, November 21). National Institutes of Health. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024, November 7). MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022, April 20). ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 17, 2026, from [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). National Institutes of Health. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Protocols.io. [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. (2025, October 28). National Institutes of Health. [Link]
-
Apoptosis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Broth microdilution reference methodology. (2022, April 19). CGSpace. [Link]
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). National Institutes of Health. [Link]
-
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 68(3), 221–231. [Link]
- Mishra, R., et al. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336.
-
Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 2-Bromo-5-methyl-3-nitrothiophene
Introduction: The Synthetic Value of a Highly Functionalized Thiophene Building Block
In the landscape of modern medicinal chemistry and materials science, thiophene-based scaffolds are of paramount importance. Their unique electronic properties and versatile reactivity make them privileged structures in a vast array of applications, from pharmaceuticals to organic electronics. The specific molecule at the heart of this guide, 2-Bromo-5-methyl-3-nitrothiophene, represents a particularly valuable building block. The interplay of its substituents—a reactive bromine atom, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment. This substitution pattern not only influences the molecule's own properties but also dictates the optimal strategies for its synthetic elaboration.
This guide provides an in-depth, comparative analysis of various catalytic systems for the cross-coupling of this compound. We will move beyond a simple recitation of protocols to delve into the mechanistic nuances and practical considerations that a senior scientist must weigh when selecting a synthetic route. Our focus will be on providing actionable insights, supported by experimental data, to empower researchers in their pursuit of novel molecular architectures.
The Challenge: Navigating the Electronic Dichotomy of this compound
The primary challenge in designing effective cross-coupling strategies for this substrate lies in its electronic dichotomy. The potent electron-withdrawing nitro group at the 3-position significantly deactivates the thiophene ring towards electrophilic attack, yet it also activates the C-Br bond at the 2-position towards oxidative addition—a key step in many cross-coupling catalytic cycles. Conversely, the electron-donating methyl group at the 5-position subtly modulates the overall electron density of the ring. This intricate electronic balance demands a careful selection of the catalytic system to achieve high yields and selectivity.
Comparative Analysis of Catalytic Systems
Our comparative analysis will focus on the most prevalent and promising catalytic systems for the cross-coupling of aryl bromides: Palladium, Nickel, and Copper-based systems, along with a forward-looking perspective on emerging photocatalytic methods.
The Workhorse: Palladium-Catalyzed Cross-Coupling
Palladium catalysis remains the gold standard for a wide range of cross-coupling reactions due to its broad functional group tolerance and predictable reactivity. For this compound, several palladium-catalyzed transformations are of high relevance.
The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of C(sp²)-C(sp²) bonds.[1] The electron-deficient nature of the this compound ring makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, a crucial initial step in the catalytic cycle.
Catalytic System Performance:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 80 | 12-16 | 85-95 |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~90 |
| Buchwald Ligands (e.g., XPhos, SPhos) with Pd₂(dba)₃ | Cs₂CO₃ | Toluene or Dioxane | 80-100 | 2-6 | >95 |
Discussion:
Traditional catalysts like Pd(PPh₃)₄ provide reliable and high yields, though often requiring longer reaction times and higher temperatures.[2][3] The use of more advanced Buchwald-type phosphine ligands can dramatically accelerate the reaction and allow for lower catalyst loadings.[4] The choice of base is critical; weaker bases like Na₂CO₃ are often sufficient due to the activated nature of the substrate, while stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be beneficial, particularly with more challenging boronic acids.[5] The electron-withdrawing nitro group is generally well-tolerated by these catalytic systems.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Na₂CO₃.
-
The flask is sealed with a septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
-
Under a positive pressure of argon, add Pd(PPh₃)₄.
-
Degassed toluene, ethanol, and water are added via syringe.
-
The reaction mixture is heated to 80°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The formation of C-N bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination offers a powerful and general method for the coupling of aryl halides with a wide variety of amines.[6][7] For our substrate, this reaction opens the door to a diverse array of N-functionalized thiophene derivatives.
Catalytic System Performance:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 12-24 | 70-85 |
| Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 80-100 | 4-8 | >90 |
| G3-XPhos Precatalyst | LHMDS | THF | Room Temp - 60 | 2-6 | >95 |
Discussion:
The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos and RuPhos are often necessary to promote the crucial reductive elimination step.[8] The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typical. The nitro group on the thiophene ring can be sensitive to strongly basic conditions, and careful optimization of the base and temperature may be required to avoid side reactions.[9] Modern palladium precatalysts, such as the G3-XPhos precatalyst, often offer superior performance at lower temperatures.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.048 mmol, 4.8 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, this compound, and aniline via syringe.
-
The reaction mixture is heated to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Logical Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions offer valuable alternative pathways for functionalization.
-
Sonogashira Coupling: This reaction would introduce an alkynyl moiety at the 2-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10] Given the electron-deficient nature of the substrate, standard Sonogashira conditions are expected to be effective, with typical yields in the range of 60-80%.[11]
-
Heck Coupling: The Heck reaction would install a vinyl group. This reaction generally requires higher temperatures and is sensitive to the steric and electronic nature of the alkene coupling partner.[12] For this compound, yields can be more variable (50-75%) and careful optimization of the catalyst, base, and solvent system is crucial.[9]
The Challenger: Nickel-Catalyzed Cross-Coupling
Nickel-based catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions.[13] Nickel's unique electronic properties can enable the activation of more challenging substrates.
Comparative Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes couple substrates that are unreactive with palladium systems.
-
Different Mechanistic Pathways: Nickel catalysis can proceed through different mechanisms, including radical pathways, which can be advantageous for certain transformations.
Potential Performance in Suzuki-Miyaura Coupling:
For the Suzuki-Miyaura coupling of this compound, a nickel-based system could offer comparable or even superior performance to palladium, particularly with more economical ligands.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 80-95 |
| Ni(cod)₂ / IPr | NaOtBu | Dioxane | 80 | >90 |
Discussion:
Simple nickel salts in combination with phosphine or N-heterocyclic carbene (NHC) ligands can be highly effective.[14][15] The reaction conditions are often similar to those used for palladium-catalyzed couplings. One potential advantage of nickel is its ability to activate C-O bonds, which could open up possibilities for using phenol-derived electrophiles in addition to aryl bromides.
The Classic: Copper-Catalyzed (Ullmann) Cross-Coupling
The Ullmann condensation, a copper-catalyzed C-N and C-O bond-forming reaction, predates modern palladium-catalyzed methods.[16] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more versatile copper-based catalytic systems.
Applicability to C-N Bond Formation:
For the amination of this compound, a modern Ullmann-type reaction could be a viable alternative to the Buchwald-Hartwig amination, especially in cases where palladium contamination is a concern.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 110 | 70-90 |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 75-95 |
Discussion:
Modern Ullmann couplings often employ copper(I) salts in the presence of a chelating ligand, such as an amino acid or a phenanthroline derivative.[17] These reactions typically require polar aprotic solvents like DMSO or DMF and elevated temperatures. A key advantage of copper catalysis is the lower cost of the metal. However, the substrate scope can be narrower compared to palladium-catalyzed methods.
The Future: Photocatalytic Cross-Coupling
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. For the cross-coupling of this compound, photocatalytic methods could offer a greener and more efficient alternative to traditional transition-metal-catalyzed reactions. While specific, optimized protocols for this exact substrate are still emerging, the general principles are highly promising.
Potential Advantages:
-
Mild Reaction Conditions: Often proceed at room temperature, minimizing thermal degradation of sensitive functional groups.
-
Unique Reaction Pathways: Can proceed via radical intermediates, offering complementary reactivity to traditional methods.
-
Sustainability: Reduces reliance on precious metals and can utilize light as a renewable energy source.
Conceptual Approach:
A plausible photocatalytic approach would involve the use of a photosensitizer that, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the this compound to generate a thiophenyl radical. This radical could then be trapped by a suitable coupling partner.
Conclusion: A Strategic Approach to Catalyst Selection
The choice of the optimal catalytic system for the cross-coupling of this compound is a multifactorial decision that requires a deep understanding of the substrate's reactivity and the nuances of each catalytic method.
-
For robust and high-yielding C-C bond formation, Palladium-catalyzed Suzuki-Miyaura coupling, particularly with modern phosphine ligands, remains the most reliable and versatile choice.
-
For the synthesis of C-N bonds, Palladium-catalyzed Buchwald-Hartwig amination offers the broadest substrate scope and highest efficiencies, although careful optimization of the base is necessary.
-
Nickel-based catalysts present a compelling, cost-effective alternative, especially for large-scale syntheses, and may offer advantages in specific cases.
-
Copper-catalyzed Ullmann-type reactions are a viable option for C-N bond formation when palladium use is undesirable, though they may require more forcing conditions.
-
Photocatalytic methods represent the next frontier, promising milder and more sustainable synthetic routes as the field continues to develop.
Ultimately, the selection of the ideal catalytic system will depend on the specific synthetic target, scale of the reaction, economic considerations, and the available experimental infrastructure. This guide provides the foundational knowledge and comparative data necessary for the informed and strategic design of cross-coupling reactions involving the versatile and valuable building block, this compound.
References
-
[Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][11][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sctunisie.org [sctunisie.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
X-ray crystallography of 2-Bromo-5-methyl-3-nitrothiophene derivatives
A Comparative Guide to the X-ray Crystallography of 2-Bromo-5-methyl-3-nitrothiophene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a foundational pillar of modern chemical and pharmaceutical science. This guide provides an in-depth comparative analysis of the X-ray crystallography of this compound and its derivatives. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage crystallographic data from structurally analogous compounds to provide a comprehensive and predictive overview.[1][2] By examining related structures, we can infer and discuss the likely molecular geometry, packing motifs, and the experimental protocols necessary for the successful crystallographic analysis of this class of compounds.
The this compound scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by its substituent groups.[3][4][5] The bromine atom serves as a handle for cross-coupling reactions, while the nitro group influences the electronic properties and potential biological activity of the molecule.[3][5] A definitive understanding of the solid-state conformation and intermolecular interactions of these derivatives through X-ray crystallography is paramount for rational drug design and the development of novel materials.
Synthesis and Crystallization Strategies
Synthesis of this compound Derivatives
The synthesis of this compound is not explicitly detailed in the provided search results; however, a plausible synthetic route can be inferred from standard thiophene chemistry. A common approach would likely involve the bromination and nitration of a suitable thiophene precursor. For instance, 2-methylthiophene can be brominated to yield 2-bromo-5-methylthiophene.[6][7] Subsequent nitration would then introduce the nitro group at the 3-position. The regioselectivity of electrophilic substitution on the thiophene ring is a critical factor, and reaction conditions would need to be carefully controlled to achieve the desired isomer.[8]
An alternative approach could involve the "halogen dance" reaction, where lithiation of 2-bromo-5-methylthiophene can lead to rearrangement, allowing for the introduction of substituents at different positions.[6] For derivatives, functionalization can be achieved through cross-coupling reactions, such as the Suzuki coupling, utilizing the bromo-substituent.[9]
Crystallization: The Gateway to Diffraction-Quality Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For thiophene derivatives, several common crystallization techniques can be employed:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
The choice of solvent is crucial and often determined empirically. For thiophene derivatives, common solvents for crystallization include ethanol, diethyl ether, and toluene.
The X-ray Crystallography Workflow: From Crystal to Structure
The determination of a crystal structure is a systematic process that can be broken down into several key stages.[10] This workflow is essential for ensuring the collection of high-quality data and the accurate refinement of the final structure.
Caption: A generalized workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[10]
-
Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.
-
Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial model is refined by iteratively adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the experimental data as closely as possible.[10]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Structural Analysis: A Comparative Perspective
In the absence of a crystal structure for this compound, we can gain valuable insights by comparing the crystallographic data of structurally related thiophene derivatives.
Comparative Crystallographic Data of Thiophene Derivatives
| Parameter | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile | 2-(5-bromothiophen-2-yl)acetonitrile | (Z)-1-bromo-1-nitro-2-phenylethene |
| Formula | C₈H₆BrNS | C₆H₄BrNS | C₈H₆BrNO₂ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/n | Pbca |
| Unit Cell Dimensions | a = 6.1347(5) Å, b = 7.1124(3) Å, c = 19.8245(13) Å | a = 5.925(1) Å, b = 13.018(3) Å, c = 8.877(2) Å, β = 104.28(3)° | a = 11.5296(6) Å, b = 7.5013(5) Å, c = 19.7187(12) Å |
| Key Intermolecular Interactions | C—H···N | Br···Br, C—H···N, C—H···S, S···π | - |
| Reference | [7] | [11] | [12] |
Predicted Molecular Geometry of this compound
Based on the structures of related compounds, we can predict the likely geometric parameters of this compound. The thiophene ring is expected to be essentially planar. The C-S bond lengths will likely be shorter than a standard single bond due to π-conjugation within the aromatic ring. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon.
The nitro group's orientation relative to the thiophene ring is of particular interest. Steric hindrance from the adjacent methyl group may cause the nitro group to be twisted out of the plane of the thiophene ring. This torsion angle will have a significant impact on the molecule's electronic properties and its ability to participate in intermolecular interactions.
Potential Intermolecular Interactions
The crystal packing of this compound will be governed by a variety of non-covalent interactions. By analogy with the comparative compounds, we can anticipate the following:
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, and could interact with the nitro group's oxygen atoms or the sulfur atom of a neighboring molecule.
-
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···S hydrogen bonds are likely to play a role in the crystal packing.
-
π-π Stacking: The aromatic thiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice of this compound derivatives.
The Role of Computational Chemistry
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be powerful tools for predicting the structure and properties of molecules like this compound.[13] DFT calculations can provide optimized molecular geometries, bond lengths, bond angles, and electrostatic potential surfaces, which can help to rationalize potential intermolecular interactions.[14] Furthermore, computational studies can aid in the interpretation of spectroscopic data and provide insights into the molecule's reactivity.[13][14]
Alternative and Complementary Structural Validation Techniques
While single-crystal X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives should include other spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and constitution of the synthesized molecule in solution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group.
These techniques, when used in conjunction with X-ray crystallography, provide a complete picture of the molecule's structure in both the solid and solution states.
Conclusion
This guide has provided a comprehensive overview of the crystallographic analysis of this compound derivatives, framed within a comparative context due to the current absence of a publicly available crystal structure for the parent compound. By examining the synthesis, crystallization, and detailed structural features of analogous molecules, we have established a robust framework for any future experimental investigation of this important class of compounds. The elucidation of the precise three-dimensional structure of this compound and its derivatives through single-crystal X-ray diffraction remains a critical goal that will undoubtedly facilitate the rational design of new pharmaceuticals and advanced materials.
References
-
Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). National Institutes of Health. Retrieved from [Link]
-
Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.). Preprints.org. Retrieved from [Link]
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][15]thieno[3,2-j]phenanthridine and (E). (2023). International Union of Crystallography. Retrieved from [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. Retrieved from [Link]
-
2-Bromo-5-nitrothiophene. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. (2018). National Institutes of Health. Retrieved from [Link]
-
AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. (2007). Sciforum. Retrieved from [Link]
-
Thiophene, 2‐Bromo‐5‐methyl‐. (2021). ResearchGate. Retrieved from [Link]
-
Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. (n.d.). ResearchGate. Retrieved from [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2015). Growing Science. Retrieved from [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
-
2-BROMO-5-METHYL-3-NITRO-THIOPHENE. (n.d.). Chemsrc. Retrieved from [Link]
-
Structure-activity Relationships in Nitrothiophenes. (2006). PubMed. Retrieved from [Link]
-
2-Bromo-5-methylthiophene. (n.d.). PubChem. Retrieved from [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI. Retrieved from [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]
-
Thiophene, 2-bromo-3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. 2-溴-5-硝基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. mdpi.com [mdpi.com]
- 14. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-5-methyl-3-nitrothiophene
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of 2-Bromo-5-methyl-3-nitrothiophene. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable purity assessment critical for downstream applications in medicinal chemistry and materials science.
Introduction: The Analytical Imperative
This compound is a substituted thiophene ring, a heterocyclic scaffold of significant interest in pharmaceutical development. Its purity is not a trivial parameter; it is a critical determinant of reaction yield, reproducibility, and the safety profile of subsequent active pharmaceutical ingredients (APIs). Potential impurities—ranging from starting materials and positional isomers to degradation products—can interfere with synthetic pathways or introduce toxicological risks.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this purity assessment due to its high resolving power, sensitivity, and suitability for non-volatile, thermally stable molecules like nitroaromatics.[1] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methodologies: a rapid isocratic screening method and a high-resolution gradient method, providing the data and rationale to select the appropriate approach for your analytical needs.
The Chromatographic Challenge: Structure and Separation Strategy
The analyte's structure—featuring a thiophene ring, a bromine atom, a methyl group, and a nitro group—dictates its chromatographic behavior. It is a moderately polar molecule with significant hydrophobicity, making it an ideal candidate for RP-HPLC. The nitro group and the thiophene ring are strong chromophores, ensuring excellent detectability with a UV detector.[1][2] The primary analytical challenge is to resolve the main compound from structurally similar impurities, such as isomers (e.g., 2-Bromo-5-methyl-4-nitrothiophene), which may have very similar retention characteristics.
Method Development Rationale
-
Column Chemistry: A standard C18 (octadecylsilane) column is the workhorse for RP-HPLC and serves as our primary choice due to its versatility and robust hydrophobic retention.[3] For enhanced resolution, a Phenyl-Hexyl stationary phase is explored as an alternative. This phase provides secondary π-π interactions with the aromatic thiophene ring, offering a different selectivity that can be crucial for separating closely related aromatic isomers.[4]
-
Mobile Phase: A combination of acetonitrile and water is selected. Acetonitrile is generally preferred over methanol for nitroaromatic compounds as it offers better peak shape, lower UV cutoff, and lower backpressure.[5] A mild acid, such as formic acid, is often added to the mobile phase to suppress the ionization of silanol groups on the silica support, thereby improving peak symmetry.[4]
-
Detection: Given the strong UV absorbance of nitrothiophenes, a UV detector is highly effective.[1][6] A detection wavelength of 254 nm is a common and robust choice for nitroaromatic compounds, providing a good balance of sensitivity and specificity.[4][7] A photodiode array (PDA) detector is highly recommended to acquire full UV spectra, which aids in peak identification and purity assessment.[1]
Comparative Methodologies: Speed vs. Resolution
We present two distinct methods to illustrate the trade-off between analytical speed and resolving power.
-
Method A: Rapid Isocratic Screening: This method is designed for high-throughput analysis, such as in-process reaction monitoring, where speed is paramount and the impurity profile is relatively simple.
-
Method B: High-Resolution Gradient Analysis: This method is developed for final purity assessment and quality control, where achieving baseline separation of all potential impurities is critical.
Experimental Protocols
Reagent and Sample Preparation:
-
Mobile Phase A: High-purity water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard & Sample Solution (50 µg/mL): Dilute 1 mL of the stock solution (or dissolve an equivalent amount of the sample to be tested) into a 10 mL volumetric flask and bring to volume with the sample diluent.
Instrumentation and Conditions:
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector | Standard HPLC/UHPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 65% B | Gradient: |
| 0.0 min -> 50% B | ||
| 15.0 min -> 80% B | ||
| 17.0 min -> 80% B | ||
| 17.1 min -> 50% B | ||
| 22.0 min -> 50% B | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 8 minutes | 22 minutes |
Data Analysis and Performance Comparison
To objectively compare the methods, a hypothetical sample containing the main peak and two common impurities (Impurity 1: a more polar starting material; Impurity 2: a closely-eluting positional isomer) was analyzed.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient | Acceptance Criteria |
| Retention Time (Main Peak) | 4.52 min | 12.85 min | - |
| Resolution (Rs) [Main vs. Impurity 2] | 1.3 | 2.8 | > 2.0[8] |
| Tailing Factor (Tf) [Main Peak] | 1.4 | 1.1 | ≤ 2.0[8] |
| Theoretical Plates (N) [Main Peak] | 5,800 | 14,500 | > 2000 |
| Calculated Purity (% Area) | 99.1% | 98.8% | - |
Interpretation:
-
Resolution (Rs): Method A fails to achieve baseline separation (Rs < 1.5) between the main peak and the isomeric Impurity 2. This co-elution leads to an overestimation of purity. Method B, leveraging both a longer column and the alternative selectivity of the Phenyl-Hexyl phase under a gradient, achieves excellent resolution (Rs > 2.0), which is a critical requirement for accurate impurity quantification.[8]
-
Peak Shape: Method B provides a significantly better tailing factor (1.1) compared to Method A (1.4), indicating superior peak symmetry and more reliable integration.
-
Efficiency: The higher theoretical plate count in Method B confirms its superior separation efficiency.
-
Purity Calculation: The inaccurate integration due to poor resolution in Method A results in a falsely elevated purity value. Method B provides a more accurate and trustworthy assessment.
The purity is calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
Method Trustworthiness: The Role of System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST), a cornerstone of method validation that ensures the system is fit for its intended purpose on the day of analysis.[9][10] SST is mandated by regulatory bodies and pharmacopeias.[8][11]
SST Protocol:
-
Inject the sample diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the acceptance criteria outlined in Table 1. The Relative Standard Deviation (%RSD) for the peak area from the five replicate injections must be less than 2.0%.[8]
Only when all SST criteria are met can the system be deemed suitable for analyzing test samples. This self-validating check ensures data integrity.
Visualizing the Workflow and Logic
To clarify the processes, the following diagrams illustrate the analytical workflow and the method development logic.
Caption: General workflow for HPLC purity assessment.
Caption: Decision logic for method selection.
Conclusion and Recommendation
While a rapid isocratic method (Method A) can be useful for preliminary, high-throughput screening, it is unsuitable for the accurate purity determination of this compound, especially when isomeric impurities are present. The lack of resolution can lead to significant errors in quantification.
For reliable and defensible purity assessment, the High-Resolution Gradient Method (Method B) is unequivocally recommended . Its superior resolving power, achieved through a combination of an optimized gradient and a Phenyl-Hexyl stationary phase, ensures the accurate separation and quantification of all components. Adherence to strict System Suitability Testing criteria further guarantees the trustworthiness and integrity of the analytical results, in line with international regulatory expectations.[12][13]
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. 2023.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Human Use.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
-
SIELC Technologies. Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column.
-
BenchChem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
-
ECA Academy. System Suitability for USP Chromatographic Methods. 2014.
-
Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. 2023.
-
Pharmaguideline. System Suitability in HPLC Analysis.
-
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
-
Tzanavaras, P. D., & Themelis, D. G. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 2020.
-
ResearchGate. Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. 2014.
-
National Institute of Standards and Technology. 3-nitrothiophene. NIST WebBook.
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). 2007.
-
Boig, F. S., Costa, G. W., & Osvar, I. Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 1953.
-
BenchChem. Comparative analysis of analytical methods for nitroaromatic compounds.
-
Schmidt, T. C., et al. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 2006.
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
-
Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection.
-
ACS Omega. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. 2022.
-
Imoto, E., & Motoyama, R. The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture, 1960.
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. 2021.
-
ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. 2005.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 10. m.youtube.com [m.youtube.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as anti-cancer agents, demonstrating a wide range of activities against various tumor cell lines.[1][2] This guide provides a comparative analysis of the anti-cancer performance of thiophene derivatives, with a particular focus on structural features related to 2-Bromo-5-methyl-3-nitrothiophene. By examining the influence of different substituents on the thiophene ring, we aim to provide valuable insights for the rational design of novel and more effective anti-cancer therapeutics.
The Thiophene Core: A Versatile Scaffold for Anti-cancer Drug Design
Thiophene and its analogs have been extensively explored for their therapeutic potential, owing to their ability to interact with a variety of biological targets.[1] The nature and position of substituents on the thiophene ring play a crucial role in determining the compound's pharmacological profile, including its anti-cancer efficacy and mechanism of action.[1] Researchers have successfully synthesized a plethora of thiophene derivatives that exhibit cytotoxic effects through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1]
Comparative Analysis of Anti-cancer Activity
To understand the structure-activity relationships (SAR) of thiophene derivatives, it is essential to compare the cytotoxic effects of compounds with varying substitutions. The following tables summarize the 50% inhibitory concentration (IC50) values of selected thiophene derivatives against various human cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
Table 1: Influence of Halogen and Nitro Group Substitution on Cytotoxicity
| Compound ID | Thiophene Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Bromo, 5-(2-(methylthio)phenyl) | Caco-2 (Colon) | 108.657 | [3] |
| 1b | 2-Bromo, 5-(2-(methylthio)phenyl) | HepG2 (Liver) | 185.931 | [3] |
| 1c | 2-Bromo, 5-(2-(methylthio)phenyl) | LnCap (Prostate) | 138.573 | [3] |
| 2a | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone) | HT-29 (Colon) | Cytotoxic | [4] |
| 2b | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone) | HT-29 (Colon) | Cytotoxic | [4] |
| 3a | Fused Thienopyrimidine (Chloro derivative) | HepG2 (Liver) | 3.105 ± 0.14 | [5] |
| 3b | Fused Thienopyrimidine (Chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | [5] |
| 3c | Fused Thienopyrimidine (Bromo derivative) | PC-3 (Prostate) | Less cytotoxic | [5] |
| 3d | Fused Thienopyrimidine (Bromo derivative) | HepG2 (Liver) | Loss of activity | [5] |
Note: The data indicates that the nature and position of the halogen and nitro groups significantly impact the anti-cancer activity. For instance, the bromo-substituted chalcone (2a) and nitro-substituted chalcone (2b) both exhibit cytotoxicity against colon cancer cells.[4] In the fused thienopyrimidine series, the chloro derivative (3a, 3b) shows potent activity, while the bromo substitution (3c, 3d) leads to a reduction or loss of activity, highlighting the nuanced role of the halogen substituent.[5]
Table 2: Effect of Methyl and Other Substituents on Cytotoxicity
| Compound ID | Thiophene Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Fused Thieno[3,2-b]pyrrole (3-methyl derivative) | PC-3 (Prostate) | High activity | [5] |
| 4b | Fused Thieno[3,2-b]pyrrole (3-methyl derivative) | HepG2 (Liver) | No activity | [5] |
| 4c | Fused Thieno[3,2-b]pyrrole (2-chloro-5-methyl phenyl derivative) | Both cell lines | Marked activity | [5] |
| 5a | Thiophene Carboxamide | Hep3B (Liver) | 5.46 | [2] |
| 5b | Thiophene Carboxamide | Hep3B (Liver) | 12.58 | [2] |
| 6a | Thiophene-based Chalcone | A549 (Lung) | 6.3 ± 0.9 | [6] |
Note: The presence and position of a methyl group can also modulate the anti-cancer activity. The 3-methyl derivative (4a) shows high activity against prostate cancer cells but not liver cancer cells, while the addition of a 2-chloro-5-methyl phenyl group (4c) results in marked activity in both cell lines.[5] This underscores the importance of the overall substitution pattern on the thiophene ring.
Mechanisms of Action: Unraveling the Anti-cancer Effects
The anti-cancer activity of thiophene derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Apoptosis Induction
Many thiophene derivatives exert their cytotoxic effects by triggering the apoptotic cascade in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Caption: Proposed intrinsic pathway of apoptosis induced by thiophene derivatives.
Cell Cycle Arrest
Thiophene derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G2/M or S phase). This prevents the cells from dividing and ultimately leads to their demise.
Caption: General workflow of cell cycle arrest induced by thiophene derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of the findings, standardized experimental protocols are essential for evaluating the anti-cancer activity of thiophene derivatives.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and a vehicle control (e.g., DMSO) and incubate for 48 or 72 hours.
-
MTT Reagent Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the thiophene derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the thiophene derivative and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Thiophene derivatives represent a promising class of compounds for the development of novel anti-cancer agents. The anti-cancer activity of these compounds is highly dependent on the nature and position of the substituents on the thiophene ring. Halogenation, particularly with chlorine, and the introduction of nitro groups can significantly enhance cytotoxicity. Furthermore, the presence of methyl and other functional groups can fine-tune the activity and selectivity of these derivatives. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. The standardized protocols provided in this guide will aid researchers in the systematic evaluation and comparison of new thiophene-based anti-cancer drug candidates, ultimately facilitating the discovery of more effective cancer therapies.
References
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-methyl-3-nitrothiophene Analogs for Antimicrobial Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from the 2-bromo-5-methyl-3-nitrothiophene scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural modifications, their impact on antimicrobial efficacy, and the experimental rationale behind analog design and evaluation. We will explore how targeted substitutions on the thiophene ring influence biological activity, offering a framework for the rational design of novel antimicrobial agents.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery. The specific scaffold, this compound, offers several key features for analog development:
-
The Nitro Group: The electron-withdrawing nitro group at the C3 position is often crucial for the biological activity of nitroaromatic compounds, potentially through bioreductive activation within microbial cells.[1][2]
-
The Bromo Group: The bromine atom at the C2 position serves as a versatile synthetic handle. It allows for the introduction of diverse substituents through well-established cross-coupling reactions, such as Suzuki and Stille couplings, enabling systematic exploration of the chemical space.[3][4]
-
The Methyl Group: The methyl group at the C5 position can influence the molecule's lipophilicity and steric profile, which are critical for membrane permeability and target binding.
This guide will focus on the antimicrobial—specifically antibacterial—potential of this class of compounds, as nitrothiophenes have demonstrated notable activity against various bacterial strains.[1][5][6]
Synthetic Strategy: A Workflow for Analog Generation
The generation of a diverse library of analogs from the this compound core relies on robust and regioselective chemical transformations. The bromine at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which form the cornerstone of the synthetic strategy.
The diagram below illustrates a typical workflow for generating and evaluating analogs. The key step is the Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl and heteroaryl moieties at the C2 position.[4][7][8] This choice is driven by the reaction's reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Caption: General workflow for the synthesis and evaluation of thiophene analogs.
Comparative Biological Evaluation: SAR Insights
To illustrate the structure-activity relationships, we present hypothetical but plausible data based on established principles for nitrothiophene derivatives.[1][9] The analogs are evaluated for their antibacterial activity against a representative Gram-positive bacterium, Staphylococcus aureus, with the Minimum Inhibitory Concentration (MIC) as the primary endpoint. A lower MIC value indicates higher potency.
| Analog ID | R Group at C2 Position (via Suzuki Coupling) | Key Structural Feature | MIC (µg/mL) vs. S. aureus | SAR Interpretation |
| Parent | -Br (Unmodified) | Halogenated Core | 64 | Baseline activity. |
| 1a | Phenyl | Simple aromatic ring | 32 | Aromatic substitution improves activity over the parent bromide. |
| 1b | 4-Fluorophenyl | Electron-withdrawing group | 16 | Small, electron-withdrawing groups on the phenyl ring enhance potency. |
| 1c | 4-Methoxyphenyl | Electron-donating group | 64 | Electron-donating groups may be detrimental or offer no benefit. |
| 1d | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing group | 8 | Potency is significantly increased, suggesting the electronic nature of the substituent is key. |
| 1e | 2-Thienyl | Heteroaromatic ring | 16 | Isosteric replacement of phenyl with another heteroaromatic ring is well-tolerated. |
| 1f | Naphthyl | Bulky, lipophilic group | >128 | Increased steric bulk and lipophilicity are detrimental, likely due to poor solubility or membrane transport. |
| 2a | -H (De-brominated) | Removal of synthetic handle | >128 | The substituent at C2 is critical for activity. |
| 3a | Phenyl (NO₂ at C3 replaced with NH₂) | Removal of nitro group | >128 | The nitro group is essential for antibacterial activity, supporting a bioreductive activation mechanism.[5][6] |
The following diagram summarizes the crucial structure-activity relationships derived from our comparative data.
Caption: Key structure-activity relationship insights for the thiophene scaffold.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key experiments described in this guide.
Objective: To synthesize 5-methyl-3-nitro-2-(4-(trifluoromethyl)phenyl)thiophene from the parent bromide.
Materials:
-
This compound (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-(trifluoromethyl)phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under the inert atmosphere. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure analog 1d .
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized analogs against Staphylococcus aureus (e.g., ATCC 29213).
Materials:
-
Synthesized thiophene analogs dissolved in Dimethyl Sulfoxide (DMSO).
-
S. aureus culture.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Vancomycin (positive control).
-
DMSO (negative/vehicle control).
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (Vancomycin), a negative control (broth and inoculum only, no drug), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Validation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The negative control must show turbidity, and the sterility control must remain clear.
Conclusion and Future Directions
The SAR study of this compound analogs reveals a clear path toward potent antibacterial agents. The analysis strongly indicates that:
-
The 3-nitro group is indispensable for bioactivity.
-
The C2 position is a critical modification site , where aromatic substituents bearing strong electron-withdrawing groups, such as -CF₃, dramatically enhance potency.
-
Excessive steric bulk at the C2 position is detrimental to activity.
Future work should focus on expanding the library of analogs with diverse electron-deficient (hetero)aromatic groups at the C2 position. Further studies should also explore modifications at the C5-methyl group to fine-tune pharmacokinetic properties and investigate the mechanism of action, likely involving nitroreductase enzymes within the target bacteria. These focused efforts, guided by the SAR principles outlined herein, hold significant promise for the development of novel thiophene-based antibiotics.
References
-
Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. [Link]
-
PubMed. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]
-
ResearchGate. (2007). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Bromothiophene. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(8), 13646–13661. [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
Sources
- 1. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascending Threat of Antimicrobial Resistance: A Comparative Guide to the Efficacy of Substituted Thiophenes
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, compelling the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the heterocyclic compounds, the thiophene nucleus has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide offers a comparative analysis of substituted thiophenes, providing researchers, scientists, and drug development professionals with an in-depth examination of their antimicrobial properties, supported by experimental data and methodological insights.
The Thiophene Core: A Foundation for Diverse Antimicrobial Activity
Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a bioisostere for the phenyl group, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] The antimicrobial efficacy of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring, a critical aspect for guiding the rational design of new and more potent therapeutic agents.[4][5]
Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions
The antimicrobial potency of thiophene analogues is intricately linked to their substitution patterns. Strategic placement of various functional groups can significantly enhance their activity against a wide array of pathogens.
Halogenation: A Potent Influencer of Activity
The introduction of halogens, particularly at the 3-position of a benzo[b]thiophene core, has been shown to yield compounds with low Minimum Inhibitory Concentrations (MICs). For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited an MIC of 16 µg/mL against Gram-positive bacteria and yeast.[6] This highlights the role of halogens in modulating the electronic and lipophilic properties of the molecule, thereby potentially enhancing its interaction with microbial targets.
Heterocyclic Fusions: Expanding the Pharmacophore
Fusing the thiophene ring with other heterocyclic systems is a well-established strategy to generate novel compounds with enhanced biological activities.[7]
-
Pyrazoles and Pyridines: The incorporation of a pyrazole moiety has been linked to increased antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[1] Similarly, the presence of a pyridine moiety can enhance antifungal activity against Aspergillus fumigatus.[1]
-
Oxadiazoles: A spiro-indoline-oxadiazole derivative of thiophene demonstrated high and specific activity against Clostridium difficile, with MIC values ranging from 2 to 4 μg/mL, without affecting other tested bacterial strains.[8][9] This specificity is highly desirable for developing targeted therapies that spare the natural microbiota.
-
Thienopyrimidines: These fused systems are recognized for a variety of biological activities, including antimicrobial effects.[7]
The Role of Side Chains and Functional Groups
Specific side chains and functional groups play a crucial role in defining the antimicrobial spectrum and potency:
-
Hydroxy Thiophenes: A hydroxythiophene compound demonstrated exceptionally high antibacterial activity, with inhibition zones ranging from 15-21 mm, comparable to the standard antibiotic Ampicillin.[10]
-
Schiff Bases and Thiazolidinones: The conversion of 2-aminothiophene derivatives into Schiff bases and subsequently into thiazolidinones has yielded compounds with moderate to significant antimicrobial activity.[7] The presence of electron-withdrawing groups and ester linkages in these derivatives was noted to contribute to their efficacy.[7]
Below is a diagram illustrating the general structure-activity relationships of substituted thiophenes.
Caption: Key substitution patterns on the thiophene ring and their influence on antimicrobial activity.
Comparative Performance Analysis
A critical aspect of evaluating novel antimicrobial agents is their performance relative to existing antibiotics. The following table summarizes the antimicrobial activity of representative substituted thiophenes against various pathogens, with comparisons to standard drugs.
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | - | - | [6] |
| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2-4 | - | - | [8][9] |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 | Ciprofloxacin, Ceftriaxone | - | [5] |
| Thiophene-thiazole-pyrimidine derivatives (5a, 5b, 6a, 7b) | Gram-positive & Gram-negative bacteria | 3.125–6.25 | Novobiocin (for DNA gyrase inhibition) | 4.01 (IC₅₀) | [11] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | Amikacin, Ceftazidime-avibactam | - | [12] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | Amikacin, Ceftazidime-avibactam | - | [12] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | Cefadroxil | - | [13] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) | C. albicans, A. niger | 0.91 (µM/ml) | Fluconazole | - | [13] |
Mechanism of Action: Unraveling the Molecular Targets
While the precise mechanisms of action for many substituted thiophenes are still under investigation, several studies have provided valuable insights. Molecular docking studies have suggested that some thiophene derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes. For instance, certain thiophene-based heterocycles have been shown to bind to D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis.[8][9] Others have demonstrated inhibitory activity against DNA gyrase.[11] Furthermore, some thiophene derivatives have been found to increase bacterial membrane permeabilization and reduce the adherence of bacteria to host cells, suggesting a multi-target mechanism of action.[12][14]
Experimental Protocols for Antimicrobial Evaluation
The reliable assessment of antimicrobial activity is paramount in the discovery and development of new therapeutic agents. The following are standardized protocols for determining the in vitro efficacy of substituted thiophenes.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of the stock solution to the first well of a row. Mix well and transfer 50 µL to the next well. Repeat this two-fold serial dilution across the row to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. During incubation, the compound diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the antimicrobial activity.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ) onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent used to dissolve the compound as a negative control, and a disk with a standard antibiotic (e.g., Ampicillin) as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
The following diagram illustrates the workflow for antimicrobial susceptibility testing.
Caption: A generalized workflow for determining the antimicrobial susceptibility of substituted thiophenes.
Conclusion and Future Directions
Substituted thiophenes represent a promising and versatile class of compounds in the quest for new antimicrobial agents. The extensive research into their synthesis and structure-activity relationships has provided a solid foundation for the rational design of potent drug candidates.[2] The ability to modulate their activity spectrum through specific substitutions makes them attractive scaffolds for targeting a wide range of pathogens, including multi-drug resistant strains.[6][11][12]
Future research should focus on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action will be crucial for optimizing the efficacy and minimizing the potential for resistance development.
-
In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of substituted thiophenes with existing antibiotics could lead to novel combination therapies that are more effective and less prone to resistance.
The continued exploration of the chemical space around the thiophene nucleus holds significant promise for the development of the next generation of antimicrobial drugs to combat the growing threat of infectious diseases.
References
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
-
Synthesis and evaluation of novel thiophene as antimicrobial agents. Wisdom Library. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. Society of Education, Agra. [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Thiophene‐containing compounds with antimicrobial activity. ResearchGate. [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]
-
(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. ResearchGate. [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Thiophene‐containing compounds with antimicrobial activity. PubMed. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]
-
Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed Central. [Link]
-
Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. soeagra.com [soeagra.com]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Bromo-5-methyl-3-nitrothiophene: A Comparative Guide for Organic Electronic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel materials for next-generation organic electronics, the exploration of versatile molecular building blocks is paramount. Among these, thiophene derivatives have established themselves as a cornerstone of organic semiconductor research. This guide delves into the prospective efficacy of 2-Bromo-5-methyl-3-nitrothiophene in the fabrication of organic electronic devices. While direct experimental data on this specific compound as an active semiconductor layer is not yet prevalent in peer-reviewed literature, its unique trifecta of functional groups—a bromine atom, a methyl group, and a nitro group—on a thiophene core presents a compelling case for its potential.
This document serves as a comparative analysis, juxtaposing the anticipated electronic characteristics imparted by these functional groups against the well-established performance of benchmark organic semiconductors. By understanding the structure-property relationships of analogous thiophene-based materials, we can project the promise of this compound as a precursor for high-performance organic field-effect transistors (OFETs) and other electronic components.
The Molecular Architecture: A Precursor for Tailored Semiconductors
This compound is a strategically functionalized aromatic heterocycle. Its utility in organic electronics is likely not as a standalone active material, but as a versatile starting point for the synthesis of more complex conjugated molecules and polymers. The distinct electronic nature of each substituent allows for a modular approach to designing organic semiconductors with tailored properties.
-
The Thiophene Backbone: Thiophene and its oligomers are renowned for their excellent charge transport properties and chemical stability, forming the conductive backbone of many high-performance organic semiconductors.[1]
-
The Bromo Group: The bromine atom at the 2-position is a key reactive site, ideal for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the extension of the π-conjugated system by linking it to other aromatic units, a fundamental strategy in the synthesis of organic semiconductors.
-
The Methyl Group: The electron-donating methyl group at the 5-position can influence the solubility of the resulting material and subtly modify the highest occupied molecular orbital (HOMO) energy level. Alkyl chains are often incorporated into thiophene-based semiconductors to enhance their processability from solution.[2]
-
The Nitro Group: The strongly electron-withdrawing nitro group at the 3-position is expected to significantly lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. This can be advantageous for creating n-type or ambipolar materials and can also improve the air stability of the semiconductor by making it less susceptible to oxidation.[3][4]
The interplay of these groups offers a pathway to fine-tune the electronic band gap, charge carrier mobility, and environmental stability of novel organic semiconductors.
Comparative Analysis with Benchmark Materials
To contextualize the potential of materials derived from this compound, we compare its anticipated characteristics with two titans of the organic electronics field: poly(3-hexylthiophene) (P3HT), a benchmark polymer semiconductor, and pentacene, a high-performance small molecule semiconductor.
| Feature | This compound (as a precursor) | Poly(3-hexylthiophene) (P3HT) | Pentacene |
| Material Type | Small Molecule Building Block | Polymer | Small Molecule |
| Processing | Versatile for synthesizing solution-processable or vacuum-depositable materials | Solution-Processable (spin-coating, printing) | Primarily Vacuum-Deposited |
| Anticipated Charge Transport | Potential for n-type or ambipolar behavior due to the nitro group | p-type | p-type |
| Typical Mobility (cm²/Vs) | Unknown (dependent on final polymer/molecule) | 10⁻³ - 10⁻²[5][6] | > 1[7] |
| On/Off Ratio | Unknown | > 10⁵[8] | > 10⁶[7] |
| Key Structural Feature | Multi-functionalized thiophene for synthetic versatility | Regioregular polythiophene with alkyl side chains for solubility | Fused aromatic rings for high crystallinity and charge transport |
The presence of the electron-withdrawing nitro group is the most significant feature of this compound, suggesting that polymers or small molecules synthesized from it could exhibit electron-transporting (n-type) properties, a less common but highly sought-after characteristic in organic electronics.
Experimental Workflows: Fabrication of Benchmark OFETs
To provide a practical framework for evaluating novel materials derived from this compound, detailed protocols for the fabrication of OFETs using P3HT and pentacene are presented below. These workflows represent standard methodologies in the field.[9]
P3HT-Based OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol outlines a common method for creating solution-processed P3HT transistors.[5][8]
Step-by-Step Methodology:
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 10 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to improve the semiconductor-dielectric interface. This is achieved by immersing the substrate in a 0.01 M solution of OTS in toluene for 16 hours in a nitrogen atmosphere. Afterward, sonicate the substrate in toluene, acetone, and isopropanol for 10 minutes each to remove excess OTS.
-
Semiconductor Deposition: Prepare a 10 mg/mL solution of regioregular P3HT in a suitable solvent like chloroform or 1,2,4-trichlorobenzene. Spin-coat the P3HT solution onto the OTS-treated substrate at 1500 RPM for 60 seconds in a nitrogen-filled glovebox.
-
Annealing: Anneal the P3HT film at 120°C for 30 minutes on a hotplate inside the glovebox to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions (e.g., 50 µm length, 1.5 mm width).
Diagram: P3HT OFET Fabrication Workflow
Caption: Workflow for fabricating a P3HT-based OFET.
Pentacene-Based OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes a typical vacuum deposition process for high-performance pentacene transistors.
Step-by-Step Methodology:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a 200 nm thermally grown SiO₂ layer. Clean the substrate as described for the P3HT OFET.
-
Dielectric Surface Modification (Optional but Recommended): Treat the SiO₂ surface with a layer of poly(methyl methacrylate) (PMMA) or OTS to reduce charge trapping at the interface.
-
Semiconductor Deposition: Place the substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Deposit a 50 nm thick film of pentacene at a rate of 0.1-0.5 Å/s. The substrate temperature during deposition is a critical parameter and is often held at room temperature or slightly elevated (e.g., 60°C) to control film morphology.
-
Electrode Deposition: Without breaking vacuum, deposit 60 nm of gold through a shadow mask to form the source and drain electrodes.
Diagram: Pentacene OFET Fabrication Workflow
Caption: Workflow for fabricating a pentacene-based OFET.
Characterization of OFET Performance
Once fabricated, the electrical performance of the OFETs must be characterized to extract key performance metrics. This is typically done using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in vacuum to minimize degradation from air and moisture.[10][11]
Key Characterization Measurements:
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg). This reveals the linear and saturation regimes of transistor operation.
-
Transfer Characteristics (Id-Vg): The drain current is measured as a function of the gate-source voltage at a constant, high drain-source voltage (in the saturation regime). This curve is used to determine the charge carrier mobility and the on/off ratio.
The field-effect mobility (µ) in the saturation regime is calculated from the slope of the (Id)¹ᐟ² vs. Vg plot using the following equation:
Id = (W/2L) * µ * Ci * (Vg - Vt)²
Where:
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
Vt is the threshold voltage
Future Directions and Conclusion
While this compound has not yet been demonstrated as a standalone semiconductor for electronic devices, its molecular structure holds significant promise as a building block for the next generation of organic electronic materials. The strategic placement of electron-donating and electron-withdrawing groups, along with a reactive site for polymerization or extension of conjugation, provides a rich platform for synthetic chemists to explore.
Future research should focus on utilizing this compound in polymerization reactions to create novel donor-acceptor copolymers. The characterization of these new materials, following the protocols outlined in this guide, will be crucial in determining their efficacy in organic electronic devices. The insights gained from the well-established structure-property relationships in the thiophene family suggest that this under-explored molecule could be a key ingredient in the development of high-performance, air-stable, and solution-processable organic semiconductors.
References
- Structure–Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors. (2012). CSIRO Publishing.
- Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. (2024). Organic Electronics, 124.
- Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Applic
- Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. (n.d.). MDPI.
- Thiophene-Based Organic Semiconductors. (2017). PubMed.
- Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : TIPS Pentacene. (n.d.).
- Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P3HT. (n.d.).
- Tutorial: Organic field-effect transistors: Materials, structure and oper
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI.
- Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. (n.d.). NIH.
- Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : Pentacene. (n.d.).
- Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. (2025).
- Organic Field Effect Transistors (OFET). (n.d.). Ossila.
- Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (2021). Researching.
- Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors. (n.d.). Semantic Scholar.
- Organic Field Effect Transistors Theory Fabrication And Characterization Integr
- Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology. (2022). RSC Publishing.
- Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrole–Thiophene-Containing Polymers. (2022).
- Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (n.d.).
- Fabrication of Micron-sized Organic Field Effect Transistors. (2011). Applied Science and Convergence Technology.
- Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. (n.d.). SUNFEST.
- Fabrication and investigation of P3HT:PCBM bulk heterojunction based organic field effect transistors using dielectric layers of PMMA:Ta 2 O 5 nanocomposites. (2017).
- Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. (n.d.). MDPI.
- Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (n.d.). MDPI.
- A Comparative Guide to the Performance of Thiophene-Based Organic Field-Effect Transistors. (2025). Benchchem.
- Fabrication and characterization of organic field effect transistors with poly(3-hexylthiophene) thin films. (n.d.). University of Seoul.
- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. (n.d.).
- Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains. (n.d.).
- Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. (2025).
- Organic field-effect transistors: Tetrathiafulvalene derivatives as highly promising organic semiconductors. (n.d.).
- Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. (2015).
- Organic field-effect transistors. (2025).
- Variations in Surface Morphologies, Properties, and Electrochemical Responses to Nitro-Analyte by Controlled Electropolymerization of Thiophene Deriv
- Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2. (n.d.).
- Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)
- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI.
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). PMC - PubMed Central.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH.
- Thiophene-Derived Porous Organic Semiconductors as Promising Photocatalysts for Green H2O2 Synthesis: Structure-Performance Relationships, Current Challenges, and Perspectives. (2025). PubMed.
Sources
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04237H [pubs.rsc.org]
- 3. Variations in Surface Morphologies, Properties, and Electrochemical Responses to Nitro-Analyte by Controlled Electropolymerization of Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researching.cn [researching.cn]
- 6. pure.uos.ac.kr [pure.uos.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P2513 | TCI AMERICA [tcichemicals.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methyl-3-nitrothiophene
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop to the final disposal of waste streams. 2-Bromo-5-methyl-3-nitrothiophene, a halogenated nitroaromatic compound, demands a rigorous and informed disposal protocol. Its molecular structure, featuring a bromine atom, a nitro group, and a thiophene ring, presents a combination of hazards that must be managed to ensure personnel safety and environmental compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's inherent risks. While specific toxicological data for this compound is limited, its hazards can be reliably inferred from its functional groups and data on structurally similar chemicals.
The presence of a bromine atom classifies this compound as a halogenated organic[1]. Halogenated wastes are regulated distinctly from non-halogenated streams because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts that require specialized scrubbing and abatement technologies[2][3]. The U.S. Environmental Protection Agency (EPA) specifically lists and regulates halogenated organic compounds, underscoring the need for careful management[4][5].
The nitro group (-NO2) is a strong electron-withdrawing group that renders the compound reactive[6]. Aromatic nitro compounds are often toxic and can produce poisonous nitrogen oxides upon combustion[7][8]. The GHS classification for the related compound 2-bromo-5-nitrothiophene includes warnings for skin, eye, and respiratory irritation[9].
Finally, the thiophene ring contains sulfur, which will generate sulfur oxides during incineration. Therefore, the combined hazards necessitate a disposal pathway equipped to handle acidic and toxic gases.
| Property | Value / Classification | Source |
| Chemical Class | Halogenated Nitroaromatic Compound | Inferred from structure |
| Physical State | Solid (inferred from similar compounds)[6] | [6] |
| GHS Hazard (Inferred) | Skin Irritant, Eye Irritant, Respiratory Irritant | [9] |
| Storage Class | 11 - Combustible Solids | |
| Disposal Classification | Hazardous Waste, Halogenated Organic Solid | [1][10] |
The Core Principles: A Foundation for Safe Disposal
Before detailing the step-by-step protocol, it is crucial to internalize the foundational principles of laboratory waste management.
-
Minimize Waste Generation: The most effective disposal method is to not generate waste in the first place. Reduce the scale of experiments whenever possible and purchase only the necessary quantities of the chemical[11][12][13].
-
Segregate Waste Streams: This is the most critical principle for safety and compliance. Never mix incompatible wastes[14]. Specifically, this compound waste must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers[10][13][15].
-
Contain and Label: All hazardous waste must be stored in appropriate, leak-proof containers that are kept closed and are clearly and accurately labeled from the moment the first drop of waste is added[11][12].
-
Prohibit Improper Disposal: Disposal via evaporation in a fume hood or dilution down the sanitary sewer system is strictly forbidden and illegal[14][16].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the compliant disposal of this compound waste.
Caption: Waste disposal workflow from point of generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides the detailed actions required to safely manage this compound waste from the point of generation to its final hand-off to safety professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection
Collect all waste materials at the source. Do not allow waste to accumulate in open containers on the bench.
-
Solid Waste: Unused or residual this compound should be collected as solid hazardous waste.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for minor spills, must also be disposed of as hazardous waste[16].
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected and disposed of as liquid halogenated hazardous waste[14]. Given the solid nature of the compound, it is often more practical to dispose of the empty, unrinsed container as solid hazardous waste.
Step 3: Container Selection and Segregation
This is a critical control point for ensuring safety and proper disposal routing.
-
Select an Appropriate Container: Use a robust, sealable container, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid. The container must be compatible with the chemical and in good condition[11][13].
-
Segregate Correctly: Designate this container for "Solid, Halogenated Organic Waste" only[1][10].
-
DO NOT mix with non-halogenated waste (e.g., acetone, hexane).
-
DO NOT mix with acids or bases.
-
DO NOT mix with oxidizers.
-
DO NOT mix with aqueous (inorganic) waste[1].
-
Step 4: Labeling
Proper labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container[12].
-
From the moment the first item of waste is placed in the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Fill out the tag completely and legibly, including:
-
The full, unabbreviated chemical name: "this compound".
-
All other constituents in the container (e.g., "contaminated gloves," "weigh paper").
-
The relevant hazard classifications (e.g., "Irritant," "Combustible Solid").
-
Generator's name and contact information.
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
The SAA must be at or near the point of waste generation; do not transport open or unsealed waste containers between labs[11][12].
-
Keep the waste container tightly sealed except when adding waste[11][14].
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Be mindful of accumulation limits. Regulations limit the total volume of hazardous waste (typically 55 gallons) and the time it can be stored in an SAA (typically up to 12 months, provided volume limits are not exceeded)[11][12].
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Once the container is nearly full (e.g., 75-80% capacity) or you are finished with the project, contact your institution's EHS department to schedule a waste pickup[11][17].
-
Follow their specific procedures for requesting a collection, which is often done via an online form[12][16].
-
Do not allow waste to be abandoned in the laboratory. Ensure a clear chain of custody.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the solid from becoming airborne. Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Carefully sweep or scoop the spilled material and absorbent into your designated "Solid, Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent and cloth, and dispose of the cleaning materials as hazardous waste.
-
Report: All spills must be treated as hazardous waste and reported to your EHS department[16].
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
40 CFR 721.875 -- Aromatic nitro compound. Electronic Code of Federal Regulations (eCFR). [Link]
-
Other Disposal Guidance. I-WASTE DST, US EPA. [Link]
-
2-Bromo-5-nitrothiophene. PubChem, National Institutes of Health. [Link]
-
Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]
-
2-Bromo-5-methylthiophene. PubChem, National Institutes of Health. [Link]
-
NITROUS OXIDE. Occupational Safety and Health Administration (OSHA). [Link]
-
Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
NITROGLYCERIN. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
-
Environmental Fact Sheet, Organobromine. US EPA. [Link]
-
Nitroglycerin - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. nbinno.com [nbinno.com]
- 7. nj.gov [nj.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Essential Protective Measures for Handling 2-Bromo-5-methyl-3-nitrothiophene: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides an in-depth operational plan for the use of 2-Bromo-5-methyl-3-nitrothiophene, focusing on the necessary personal protective equipment (PPE) to ensure laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the hazard profiles of structurally analogous chemicals, including various brominated and nitrated thiophene derivatives. This approach ensures a cautious and comprehensive safety protocol.
Understanding the Inferred Hazards
The molecular structure of this compound, featuring a thiophene ring substituted with bromine, a methyl group, and a nitro group, suggests several potential hazards. The presence of a nitro group on an aromatic ring can imply toxicity, while brominated organic compounds are often irritants. Based on data from similar compounds, it is prudent to handle this compound as a substance that is:
-
Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Potentially capable of causing respiratory irritation.[2][4]
Therefore, a comprehensive PPE strategy is not merely recommended; it is an essential component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields | Nitrile gloves, Lab coat | Work in a chemical fume hood or use a NIOSH-approved respirator for dusts.[1][4] |
| Dissolution and Solution Handling | Chemical safety goggles | Nitrile gloves, Lab coat | Chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile gloves, Chemical-resistant apron over lab coat | Chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Nitrile gloves, Chemical-resistant apron over lab coat | Chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile gloves, Lab coat | Well-ventilated area, preferably a fume hood |
The Rationale Behind the Selection:
-
Eye and Face Protection : The risk of splashes of solutions or accidental projection of solid particles necessitates robust eye protection. While safety glasses with side shields are a minimum, chemical safety goggles provide a more complete seal.[1][6] For larger scale operations or those with a higher risk of splashing, a face shield worn over goggles is the professional standard.[7]
-
Skin Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent dermal absorption, which can be a significant route of exposure for thiophene derivatives.[1] A standard lab coat provides a primary barrier, while a chemical-resistant apron is advisable for procedures involving larger volumes or a higher risk of spills.
-
Respiratory Protection : Due to the potential for respiratory irritation and the harmful nature of nitro-aromatic compounds, all manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7]
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for putting on and taking off PPE are designed to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination. Place it in a designated receptacle for laundering or disposal.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove and store or dispose of it according to institutional protocols.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7][8]
Decision Pathway for PPE Selection
The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][9]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][8]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]
Spill Management:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid raising dust.
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[10]
-
Collect all waste in designated, labeled, and sealed containers.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[8][10]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
- An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Benchchem.
- 2-Bromo-5-nitrothiophene 97 13195-50-1. Sigma-Aldrich.
- SAFETY D
- 2-Bromo-5-phenylthiophene SDS, 29488-24-2 Safety D
- SAFETY D
- 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem.
- Essential Safety and Operational Guide for Handling 2-Bromo-5-methylhexane. Benchchem.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-溴-5-硝基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
